molecular formula C39H50N5O19P B12353371 Caffeic acid-pYEEIE

Caffeic acid-pYEEIE

Cat. No.: B12353371
M. Wt: 923.8 g/mol
InChI Key: OLKLXQPYJYPETQ-GYHHIBSGSA-N
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Description

Caffeic acid-pYEEIE is a useful research compound. Its molecular formula is C39H50N5O19P and its molecular weight is 923.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H50N5O19P

Molecular Weight

923.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C39H50N5O19P/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62)/b14-7+/t20?,24-,25-,26-,27-,34-/m0/s1

InChI Key

OLKLXQPYJYPETQ-GYHHIBSGSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Caffeic Acid-pYEEIE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a synthetic molecule designed as a high-affinity ligand for the Src Homology 2 (SH2) domains of Src family kinases. By mimicking the endogenous phosphotyrosine-containing peptide motifs, it acts as a competitive inhibitor of protein-protein interactions crucial for intracellular signal transduction. This guide provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data and outlining the experimental protocols for its synthesis and characterization. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its function and potential therapeutic applications.

Introduction

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, survival, and migration. The dysregulation of SFK activity is frequently implicated in the pathogenesis of various diseases, most notably cancer and inflammatory disorders. A key feature of SFKs is the presence of a highly conserved Src Homology 2 (SH2) domain, which recognizes and binds to specific phosphotyrosine (pTyr) residues on target proteins. This interaction is fundamental for the assembly of signaling complexes and the propagation of downstream cellular signals.

The peptide sequence pYEEIE is a well-established high-affinity binding motif for the SH2 domains of several SFKs, particularly Lck and Src.[1] this compound is a peptidomimetic in which caffeic acid is conjugated to the N-terminus of the pYEEIE peptide. This modification has been shown to significantly enhance the binding affinity of the peptide for its target SH2 domain, making it a potent inhibitor of SFK-mediated signaling.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the binding of phosphotyrosine-containing proteins to the SH2 domains of Src family kinases. The pYEEIE peptide portion of the molecule occupies the binding pocket of the SH2 domain, with the phosphorylated tyrosine residue forming critical interactions with conserved residues within the pocket. The caffeic acid moiety contributes to the overall binding affinity, potentially through additional hydrophobic and hydrogen-bonding interactions with the surface of the SH2 domain.

By occupying the SH2 domain, this compound prevents the recruitment of SFKs to their upstream activators and downstream substrates. This disruption of signaling complex formation effectively abrogates the propagation of signals along pathways that are dependent on SFK activity.

Signaling Pathway

The binding of this compound to the Lck-SH2 domain interferes with T-cell receptor (TCR) signaling, a critical pathway in the adaptive immune response. Upon TCR activation, Lck is recruited to the receptor complex where its kinase activity leads to the phosphorylation of downstream signaling molecules. The SH2 domain of Lck is essential for these interactions. This compound, by blocking the Lck-SH2 domain, can inhibit this cascade.

Src Family Kinase Signaling Inhibition

Quantitative Data

The inhibitory potency of this compound has been quantified, demonstrating its high affinity for the Src SH2 domain.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundSrc SH2 domainELISA42[2][3]
Ac-pYEEIESrc SH2 domainELISA~1260[2][3]

Note: The IC50 for Ac-pYEEIE is estimated based on the reported 30-fold lower affinity compared to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its study and development. While the original research paper by Park et al. (2002) lacks publicly available detailed methods, the following sections outline established protocols for the key experimental procedures.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the solid-phase synthesis of the pYEEIE peptide followed by the conjugation of caffeic acid to its N-terminus.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Caffeic Acid Conjugation Resin Solid Support (e.g., Wang resin) Fmoc_E Fmoc-Glu(OtBu)-OH Resin->Fmoc_E 1. Load first amino acid Deprotection Fmoc Deprotection (Piperidine in DMF) Fmoc_E->Deprotection Fmoc_E->Deprotection Fmoc_I Fmoc-Ile-OH Fmoc_I->Deprotection Fmoc_pY Fmoc-Tyr(PO(OBzl)OH)-OH Fmoc_pY->Deprotection Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Deprotection->Coupling Deprotection->Coupling Deprotection->Coupling Cleavage Cleavage from Resin (e.g., TFA cocktail) Deprotection->Cleavage Coupling->Fmoc_E 3. Couple third amino acid Coupling->Fmoc_I 2. Couple second amino acid Coupling->Fmoc_pY 4. Couple fourth amino acid pYEEIE Purified pYEEIE Peptide Cleavage->pYEEIE Conjugation_step Conjugation to pYEEIE (aq. buffer, pH ~8) pYEEIE->Conjugation_step CA Caffeic Acid Activation Activation (e.g., NHS/EDC) CA->Activation CA_NHS Caffeic Acid-NHS Ester Activation->CA_NHS CA_NHS->Conjugation_step Purification Purification (RP-HPLC) Conjugation_step->Purification Final_Product This compound Purification->Final_Product G Plate 1. Coat microtiter plate with Streptavidin Biotin_pPeptide 2. Add Biotinylated phosphopeptide ligand Plate->Biotin_pPeptide Block 3. Block with BSA or non-fat milk Biotin_pPeptide->Block Wash1 Wash Block->Wash1 Incubate 4. Add GST-tagged SH2 domain +/- this compound Wash1->Incubate Wash2 Wash Incubate->Wash2 Anti_GST_HRP 5. Add anti-GST-HRP conjugate Wash2->Anti_GST_HRP Wash3 Wash Anti_GST_HRP->Wash3 Substrate 6. Add HRP substrate (e.g., TMB) Wash3->Substrate Stop 7. Stop reaction with acid Substrate->Stop Read 8. Read absorbance Stop->Read

References

An In-depth Technical Guide on the Binding Affinity of Caffeic Acid Derivatives with the Src SH2 Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the binding affinity of caffeic acid and its derivatives with the Src Homology 2 (SH2) domain, a critical component in intracellular signal transduction. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Introduction to the Src SH2 Domain and its Significance

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] A key functional component of Src kinases is the Src Homology 2 (SH2) domain, a structurally conserved module of approximately 100 amino acids.[4][5] The primary function of the SH2 domain is to recognize and bind to specific phosphotyrosine (pY) motifs on other proteins, thereby mediating protein-protein interactions and propagating downstream signaling cascades.[6][7] The interaction of the Src SH2 domain with its cognate phosphopeptide ligands, such as the high-affinity pYEEI (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine) motif, is a crucial event in the activation and function of Src kinase.[8] Dysregulation of Src kinase activity is frequently implicated in the development and progression of various cancers, making the Src SH2 domain an attractive target for the development of therapeutic inhibitors.[9]

Caffeic Acid and its Derivatives as Potential Src SH2 Domain Inhibitors

One study using molecular modeling suggests that caffeic acid can bind to a putative allosteric site located between the SH2 and kinase domains of Fyn, a Src family kinase.[10] This interaction is proposed to involve a salt bridge with Arginine 160 of the SH2 domain.[10] However, this does not represent a direct competitive binding to the pYEEI binding pocket.

Quantitative Binding Affinity Data

The following tables summarize the available quantitative data for the binding affinity of the pYEEI peptide and various caffeic acid derivatives to Src family SH2 domains. It is important to note the specific SH2 domain (Src vs. Lck) and the experimental assay used, as these factors can influence the measured affinity values.

LigandTargetAssayBinding Affinity (Kd)Reference
pYEEI peptideSrc SH2Surface Plasmon Resonance~3.7 nM[8]
pYEEI peptideLck SH2Surface Plasmon Resonance~3.7 nM[8]

Table 1: Binding Affinity of the pYEEI Peptide to Src Family SH2 Domains. This table presents the dissociation constant (Kd) of the pYEEI peptide for the Src and Lck SH2 domains as determined by Surface Plasmon Resonance. Lower Kd values indicate higher binding affinity.

InhibitorTargetAssayIC50Reference
Salvianolic acid ASrc SH2Not SpecifiedPotent Inhibitor[11]
Salvianolic acid BSrc SH2Not SpecifiedPotent Inhibitor[11]
Caftaric acidSrc SH2Not SpecifiedInhibitor*
Rosmarinic acidLck SH2ELISA-based competition assay7 µM[12]

Table 2: Inhibitory Potency of Caffeic Acid Derivatives against Src Family SH2 Domains. This table summarizes the half-maximal inhibitory concentration (IC50) values for several caffeic acid derivatives against Src and Lck SH2 domains. Lower IC50 values indicate greater inhibitory potency. *Specific IC50 values were not provided in the reference, but the compounds were identified as inhibitors.

Experimental Protocols

The determination of binding affinity between small molecules and protein domains like Src SH2 requires precise and robust experimental methodologies. The following sections detail the protocols for three commonly employed techniques.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13][14] In the context of Src SH2 domain binding, a fluorescently labeled pYEEI peptide is used as a probe.

Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagents Prepare Assay Buffer, Fluorescent Probe (pYEEI), Src SH2 Protein, and Test Compound (Caffeic Acid Derivative) Dispense Dispense Reagents into Microplate: - Constant concentration of Src SH2 and Fluorescent Probe - Serial dilution of Test Compound Reagents->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Analyze Data to Determine IC50 Measure->Analyze ITC_Workflow cluster_prep Preparation cluster_assay Titration cluster_measurement Measurement & Analysis Reagents Prepare Dialysis Buffer, Src SH2 Protein, and Test Compound Dialyze Dialyze Protein and Dissolve Compound in the Same Buffer Reagents->Dialyze Load Load Src SH2 into the Sample Cell and Test Compound into the Syringe Dialyze->Load Titrate Perform Serial Injections of the Compound into the Protein Solution Load->Titrate Measure Measure the Heat Change after Each Injection Titrate->Measure Analyze Analyze the Binding Isotherm to Determine Thermodynamic Parameters Measure->Analyze SPR_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_measurement Measurement & Analysis Immobilize Immobilize Src SH2 Protein onto a Sensor Chip Inject Inject Test Compound over the Sensor Surface (Association) Immobilize->Inject PrepareAnalyte Prepare Serial Dilutions of the Test Compound in Running Buffer PrepareAnalyte->Inject FlowBuffer Flow Running Buffer over the Surface (Dissociation) Inject->FlowBuffer Measure Monitor the Change in Refractive Index (Response Units) Inject->Measure Regenerate Regenerate the Sensor Surface FlowBuffer->Regenerate FlowBuffer->Measure Regenerate->Inject Analyze Analyze the Sensorgrams to Determine Kinetic and Affinity Constants Measure->Analyze Src_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src (pY527) RTK->Src_inactive pY binding to SH2 Integrin Integrin FAK FAK Integrin->FAK Activation Src_active Active Src (pY416) Src_inactive->Src_active Dephosphorylation of pY527 Autophosphorylation of pY416 STAT3 STAT3 Src_active->STAT3 Phosphorylation PI3K PI3K Src_active->PI3K Activation Ras Ras Src_active->Ras Activation FAK->Src_inactive Recruitment Gene_Expression Gene Expression STAT3->Gene_Expression Transcription PI3K->Gene_Expression Survival Ras->Gene_Expression Proliferation Src_Activation_Logic Start Inactive Src (SH2 binds pY527) SH2_Engagement Src SH2 Domain Binds Receptor pY Start->SH2_Engagement Ligand_Binding Ligand Binding to Receptor Receptor_Dimerization Receptor Dimerization & Autophosphorylation Ligand_Binding->Receptor_Dimerization Receptor_Dimerization->SH2_Engagement Conformational_Change Conformational Change in Src SH2_Engagement->Conformational_Change PTP_action Phosphatase Dephosphorylates pY527 Conformational_Change->PTP_action Autophosphorylation Autophosphorylation of Y416 PTP_action->Autophosphorylation Active_Src Active Src Kinase Autophosphorylation->Active_Src Downstream_Signaling Downstream Substrate Phosphorylation Active_Src->Downstream_Signaling

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Caffeic Acid-pYEEIE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis, characterization, and biological context of Caffeic acid-pYEEIE, a potent phosphopeptide ligand for the Src SH2 domain. This document outlines experimental protocols, presents key quantitative data in a structured format, and visualizes relevant biological pathways to support researchers in the fields of kinase signaling and drug discovery.

Introduction

This compound is a synthetic phosphopeptide that demonstrates high-affinity binding to the Src Homology 2 (SH2) domain of the Src family of non-receptor tyrosine kinases. It is composed of the pentapeptide pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid) with a caffeic acid moiety N-terminally attached to the phosphotyrosine residue. This modification significantly enhances its binding affinity, making it a valuable tool for studying Src kinase signaling and for the development of targeted therapeutics.

The Src family of kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src signaling is frequently implicated in the progression of various cancers, making it a prime target for therapeutic intervention. This compound serves as a high-affinity probe to investigate the role of the Src SH2 domain in these signaling cascades.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) of the pYEEIE peptide, followed by the solution-phase conjugation of protected caffeic acid to the N-terminus.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of pYEEIE

This protocol is based on the widely used Fmoc/tBu strategy.[1][2]

Materials:

  • Fmoc-Glu(OtBu)-Wang resin

  • Fmoc-Ile-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Tyr(PO(OBzl)OH)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, or Fmoc-Tyr(PO(OBzl)OH)-OH) (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: After each deprotection and coupling step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the pYEEIE sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide is then purified by preparative reverse-phase HPLC.

Experimental Protocol: Caffeic Acid Conjugation

This protocol utilizes acetonide-protected caffeic acid to prevent unwanted side reactions.[3]

Materials:

  • Acetonide-protected caffeic acid

  • (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Purified pYEEIE peptide

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of Caffeic Acid: Dissolve acetonide-protected caffeic acid (1.5 equivalents), BOP (1.5 equivalents), and DIPEA (3 equivalents) in anhydrous DMF. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction: Dissolve the purified pYEEIE peptide (1 equivalent) in anhydrous DMF and add it to the activated caffeic acid solution. Allow the reaction to proceed overnight at room temperature under an inert atmosphere.

  • Deprotection: Remove the acetonide protecting group by treating the reaction mixture with a solution of 95% TFA in water for 1 hour.

  • Purification: Purify the final product, this compound, by preparative reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Experimental Workflow for this compound Synthesis

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) of pYEEIE cluster_conjugation Caffeic Acid Conjugation cluster_purification Purification s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling s2->s3 s4 Washing s3->s4 s5 Repeat Cycles s4->s5 s6 Cleavage & Deprotection s5->s6 s7 Crude pYEEIE s6->s7 c2 Conjugation to pYEEIE s7->c2 c1 Activation of Acetonide-Protected Caffeic Acid c1->c2 c3 Acetonide Deprotection c2->c3 c4 Crude this compound c3->c4 p1 Preparative HPLC c4->p1 p2 Lyophilization p1->p2 p3 Pure this compound p2->p3 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src RTK->Src_inactive Recruitment via SH2 domain Src_active Active Src Src_inactive->Src_active Activation Grb2 Grb2 Src_active->Grb2 Phosphorylation STAT3_inactive STAT3 Src_active->STAT3_inactive Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_active->STAT3_active STAT3_active->Gene Translocation Ligand Growth Factor Ligand->RTK Binding

References

An In-Depth Technical Guide on the Biological Function of Caffeic Acid-pYEEIE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a synthetic phosphopeptide mimetic that serves as a high-affinity ligand for the Src Homology 2 (SH2) domain of the Src family of protein tyrosine kinases. This technical guide provides a comprehensive overview of the biological function of this compound, with a focus on its mechanism of action as a potent inhibitor of Src SH2 domain interactions. We present quantitative binding data, detailed experimental protocols for assessing its activity, and an exploration of its utility in dissecting Src-mediated signaling pathways. This document is intended to be a valuable resource for researchers in oncology, immunology, and neurobiology who are investigating Src signaling and for professionals involved in the development of novel kinase inhibitors.

Core Biological Function: A Potent Src SH2 Domain Ligand

This compound is a chemically synthesized molecule designed to mimic phosphotyrosine-containing peptides that naturally bind to the SH2 domains of signaling proteins. Its primary and most well-characterized biological function is to act as a potent and selective ligand for the SH2 domain of Src family kinases.[1][2][3] The Src family kinases are a group of non-receptor tyrosine kinases that play critical roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.

The SH2 domain is a structurally conserved protein domain of approximately 100 amino acids that is a key component of many intracellular signaling proteins. The canonical function of the SH2 domain is to recognize and bind to specific phosphotyrosine-containing sequences on other proteins. This interaction is a fundamental mechanism for the recruitment of signaling proteins to activated receptor tyrosine kinases and for the assembly of multi-protein signaling complexes.

By binding with high affinity to the Src SH2 domain, this compound acts as a competitive inhibitor, preventing the SH2 domain from interacting with its natural phosphotyrosine-containing binding partners. This disruption of protein-protein interactions effectively uncouples Src from its downstream signaling pathways.

Quantitative Data: Binding Affinity of this compound

The efficacy of this compound as an inhibitor of Src SH2 domain interactions has been quantified through in vitro binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of the inhibitor required to reduce the binding of a natural ligand by 50%.

CompoundTarget DomainIC50 (nM)Comparative Affinity
This compound Src SH24230-fold higher than Ac-pYEEIE
N-acetyl-pYEEIE (Ac-pYEEIE)Src SH2~1260Baseline

Mechanism of Action: Disruption of Src-Mediated Signaling

The binding of this compound to the Src SH2 domain interferes with the normal function of Src kinases. In their active conformation, Src kinases phosphorylate a wide range of substrate proteins, thereby propagating downstream signals. The SH2 domain is crucial for the proper localization and scaffolding function of Src, bringing the kinase in proximity to its substrates and other signaling molecules.

By occupying the phosphotyrosine binding pocket of the Src SH2 domain, this compound can be utilized to investigate the specific contributions of the SH2 domain's scaffolding function to overall Src signaling.

Signaling Pathway: Inhibition of Src SH2 Domain-Mediated Interactions

Src_SH2_Inhibition cluster_0 Normal Src Signaling cluster_1 Inhibition by this compound Activated_Receptor Activated Receptor (with pTyr site) SH2_Domain SH2 Domain Activated_Receptor->SH2_Domain binds to Src_Kinase Src Kinase Substrate Downstream Substrate Src_Kinase->Substrate phosphorylates Cellular_Response Cellular Response (Proliferation, Migration, etc.) Substrate->Cellular_Response leads to CA_pYEEIE This compound SH2_Domain_inhibited SH2 Domain CA_pYEEIE->SH2_Domain_inhibited competitively binds to Inactive_Src_Complex Inactive Src Complex No_Response Inhibition of Cellular Response Src_Kinase_inactive Src Kinase Src_Kinase_inactive->No_Response signaling blocked

Caption: Inhibition of Src SH2 domain-mediated signaling by this compound.

Experimental Protocols

The following is a generalized protocol for a fluorescence polarization-based competition assay to determine the IC50 of compounds that bind to the Src SH2 domain. This protocol is based on standard methods in the field and is likely similar to the one used to characterize this compound.

Principle of the Fluorescence Polarization Assay

Fluorescence polarization (FP) is a technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to another molecule. In this assay, a fluorescently labeled phosphopeptide (the "tracer") that binds to the Src SH2 domain is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in a low FP signal. When the tracer is bound to the larger SH2 domain protein, its tumbling is restricted, leading to a high FP signal. A test compound that competes with the tracer for binding to the SH2 domain will displace the tracer, causing a decrease in the FP signal.

Materials and Reagents
  • Recombinant, purified Src SH2 domain protein

  • Fluorescently labeled phosphopeptide tracer with known affinity for the Src SH2 domain (e.g., 5-FAM-pYEEI)

  • This compound or other test compounds

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide

  • 384-well, low-volume, black, round-bottom microplates

  • A microplate reader capable of measuring fluorescence polarization

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a 2X stock solution of the Src SH2 domain in assay buffer. The final concentration in the assay should be approximately equal to the Kd of the tracer.

    • Prepare a 2X stock solution of the fluorescently labeled tracer in assay buffer. The final concentration should be in the low nanomolar range and optimized for signal-to-noise.

    • Prepare a serial dilution of this compound and any other test compounds in DMSO, and then dilute into assay buffer to create 2X stock solutions. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Protocol:

    • Add 10 µL of the 2X test compound solution to the wells of the 384-well plate.

    • Add 10 µL of the 2X Src SH2 domain and 2X fluorescent tracer mixture to all wells.

    • For control wells:

      • Maximum Polarization (Bound): Add 10 µL of assay buffer with DMSO instead of the test compound.

      • Minimum Polarization (Unbound): Add 10 µL of assay buffer with DMSO and no Src SH2 domain.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow: IC50 Determination

IC50_Workflow Start Start Prepare_Reagents Prepare 2X Stocks: - Src SH2 Domain - Fluorescent Tracer - this compound (serial dilution) Start->Prepare_Reagents Dispense_Compounds Dispense 10 µL of 2X This compound to plate Prepare_Reagents->Dispense_Compounds Add_Protein_Tracer Add 10 µL of 2X Src SH2 and Tracer mix to all wells Dispense_Compounds->Add_Protein_Tracer Incubate Incubate at RT (1-2 hours, dark) Add_Protein_Tracer->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Plot % Inhibition vs. [Inhibitor] and fit to sigmoidal curve Measure_FP->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50

Caption: Workflow for determining the IC50 of this compound.

Applications in Research

This compound serves as a valuable chemical probe for elucidating the specific roles of the Src SH2 domain in cellular signaling.

  • Investigating Src Scaffolding Functions: By inhibiting the SH2 domain's binding to phosphotyrosine sites without directly affecting the kinase's catalytic activity, researchers can dissect the contribution of Src's scaffolding role from its enzymatic function. For instance, studies have utilized this compound to show that the non-catalytic scaffolding function of c-Src is not required for the recruitment of β-arrestin2 to µ-opioid receptors.[1]

  • Probing Src-Dependent Neuronal Signaling: In neurobiology, this compound has been used to inhibit Src family signal transduction in neurons to study the mechanisms of neuronal damage induced by viral proteins like gp120.[2]

Conclusion

This compound is a potent and specific inhibitor of the Src SH2 domain. Its high affinity and well-defined mechanism of action make it an indispensable tool for researchers studying Src-family kinase signaling. The ability to selectively block the scaffolding function of the SH2 domain provides a unique opportunity to unravel the complex roles of Src in health and disease. This technical guide provides the foundational knowledge and experimental framework for the effective utilization of this compound in both basic research and drug discovery endeavors. Professionals in the field are encouraged to leverage this compound to further explore the intricacies of Src signaling and to develop novel therapeutic strategies targeting this critical family of kinases.

References

The Discovery and Development of Caffeic Acid-pYEEIE: A High-Affinity Ligand for the Src SH2 Domain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a potent phosphopeptide ligand meticulously designed to target the Src Homology 2 (SH2) domain of the Src family of kinases. Its discovery represents a significant advancement in the development of selective inhibitors for this critical class of enzymes, which are implicated in a myriad of cellular processes including proliferation, differentiation, and migration. Dysregulation of Src kinase activity is a hallmark of various pathologies, most notably cancer, making the SH2 domain an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, development, experimental protocols, and signaling pathways associated with this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Design Rationale

The development of this compound was born out of the need for high-affinity, selective ligands for the Src SH2 domain. The foundational work by Park et al. aimed to improve upon existing phosphopeptide inhibitors. The core of this compound is the phosphopeptide sequence pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid), a known binding motif for the Src SH2 domain. The key innovation in this compound lies in the conjugation of caffeic acid to the N-terminus of this peptide. This modification was strategically implemented to enhance the binding affinity and cellular permeability of the molecule. Caffeic acid, a natural phenolic compound, is known for its various biological activities and its structure was hypothesized to favorably interact with the binding pocket of the Src SH2 domain.

The design strategy proved to be highly effective. This compound exhibits a significantly higher affinity for the Src SH2 domain compared to its predecessors. This enhanced potency makes it a valuable tool for studying Src-mediated signaling and a promising scaffold for the development of novel therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its precursor compounds, providing a clear comparison of their biochemical and physical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )IC50 (Src SH2)Solubility
This compound C39H50N5O19P923.8242 nM Soluble to 2 mg/ml in PBS
N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-GluC32H46N5O17P803.711 µMNot specified in readily available data.

Table 1: Biochemical and Physical Properties. This table highlights the superior inhibitory potency of this compound for the Src SH2 domain, with an IC50 value in the nanomolar range, representing a 30-fold higher affinity than N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of this compound.

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of the phosphopeptide backbone of this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Tyr(PO(OBzl)OH)-OH)

  • Caffeic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% piperidine in N,N-dimethylformamide (DMF)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution and add the mixture to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Monitor the completion of the reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (Glu, Ile, Glu, pTyr).

  • Caffeic Acid Coupling: Couple caffeic acid to the N-terminus of the peptide using the same coupling procedure as for the amino acids.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Src SH2 Domain Competitive Binding Assay (ELISA-based)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory concentration (IC50) of this compound for the Src SH2 domain.

Materials:

  • Recombinant GST-tagged Src SH2 domain protein

  • Biotinylated phosphopeptide probe with high affinity for Src SH2 (e.g., Biotin-pYEEI)

  • Streptavidin-coated 96-well plates

  • Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • This compound (test inhibitor)

Procedure:

  • Plate Preparation: Wash the streptavidin-coated 96-well plate with wash buffer.

  • Probe Immobilization: Add the biotinylated phosphopeptide probe to the wells and incubate for 1 hour at room temperature to allow binding to the streptavidin. Wash the plate to remove unbound probe.

  • Competitive Binding:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a separate plate, pre-incubate the GST-Src SH2 domain protein with the different concentrations of this compound for 30 minutes at room temperature.

    • Transfer the pre-incubated mixtures to the probe-coated plate.

    • Incubate for 1-2 hours at room temperature to allow the SH2 domain to bind to the immobilized probe.

  • Detection:

    • Wash the plate to remove unbound protein and inhibitor.

    • Add the anti-GST-HRP antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add the TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Src SH2 domain binding to the probe.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the experimental workflow for its characterization.

G cluster_inhibitor RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Activation Grb2 Grb2 Src->Grb2 pY PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT3->Transcription Inhibitor This compound Inhibitor->Src Inhibits SH2 domain binding

Figure 1: this compound Inhibition of the Src Signaling Pathway.

G cluster_synthesis Synthesis & Purification cluster_characterization Biochemical Characterization cluster_cellular Cellular Assays SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification BindingAssay Src SH2 Competitive Binding Assay (ELISA) Purification->BindingAssay IC50 IC50 Determination BindingAssay->IC50 CellProlif Cell Proliferation Assay IC50->CellProlif CellMig Cell Migration Assay IC50->CellMig

Figure 2: Experimental Workflow for this compound.

Conclusion

This compound stands out as a potent and selective inhibitor of the Src SH2 domain, born from a rational design strategy that successfully enhanced binding affinity. The detailed protocols provided herein offer a roadmap for its synthesis and characterization, enabling researchers to utilize this valuable tool in their investigations of Src kinase signaling. The elucidation of its interaction with the Src pathway provides a clear framework for understanding its mechanism of action and for designing future experiments. As a high-affinity ligand, this compound not only serves as a critical research reagent but also holds potential as a foundational structure for the development of next-generation therapeutics targeting Src-driven diseases.

References

The Pivotal Role of the Caffeic Acid Moiety in Enhancing pYEEIE Peptide Binding to Src Family SH2 Domains

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of the caffeic acid moiety in modulating the binding affinity of the phosphopeptide pYEEIE to Src homology 2 (SH2) domains. The conjugation of caffeic acid to the N-terminus of the pYEEIE peptide has been identified as a significant strategy for enhancing its binding capabilities, offering a promising avenue for the development of potent and selective inhibitors of Src family kinases. This document provides a comprehensive overview of the binding interactions, quantitative data, detailed experimental methodologies, and the associated signaling pathways.

The Caffeic Acid Moiety: A Key to Enhanced Binding Affinity

The Src homology 2 (SH2) domain is a structurally conserved protein domain that plays a crucial role in intracellular signaling pathways by recognizing and binding to specific phosphotyrosine (pTyr) motifs on other proteins. The pYEEI sequence is recognized as an optimal binding motif for the Src SH2 domain.[1] Research into enhancing the binding affinity and specificity of peptides targeting this domain has led to the exploration of various chemical modifications.

A pivotal study by Park et al. (2002) demonstrated that the addition of a caffeic acid moiety to the N-terminus of the pYEEIE peptide dramatically enhances its binding to the SH2 domain of Lck, a member of the Src family of kinases. This enhancement is substantial, with the caffeic acid-pYEEIE conjugate exhibiting an approximately 30-fold increase in binding activity compared to the acetylated pYEEIE peptide (Ac-pYEEIE).

Furthermore, the study explored the development of non-phosphopeptide inhibitors by replacing the phosphotyrosine with 3,4-dihydroxyphenylalanine (DOPA). The resulting conjugate, caffeic acid-DOPA-EEIE, demonstrated significant binding affinity for the SH2 domains of Lck, Src, and Fyn. This finding is particularly noteworthy as it suggests that the caffeic acid moiety can contribute to binding even in the absence of the critical phosphate group, opening possibilities for the design of more stable, cell-permeable inhibitors.

Table 1: Quantitative Binding Data of pYEEIE and its Analogs to Src Family SH2 Domains

CompoundTarget SH2 DomainBinding Affinity (IC50/Kd)Fold Increase in Affinity (vs. Ac-pYEEIE)Reference
Ac-pYEEIELckNot explicitly stated in abstract1 (Reference)Park et al. (2002)
This compoundLckNot explicitly stated in abstract~30Park et al. (2002)
Caffeic acid-DOPA-EEIELck, Src, FynNot explicitly stated in abstractSignificant, but less than this compoundPark et al. (2002)

Note: The exact IC50 or Kd values from the primary study by Park et al. (2002) were not available in the reviewed abstracts. The data presented reflects the relative binding activity as reported.

Experimental Protocols

The following sections outline the detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound conjugates.

Synthesis of Caffeic Acid-Peptide Conjugates

This protocol is based on a general method for the synthesis of caffeic acid-peptide conjugates.

Materials:

  • Fmoc-protected amino acids (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-pTyr(PO(OBzl)2)-OH or Fmoc-DOPA(tBu)2-OH)

  • Wang resin

  • Caffeic acid

  • Coupling reagents: N,N'-diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

  • Solvents: Dichloromethane (DCM), DMF, Diethyl ether

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Peptide Synthesis: The peptide backbone (EEIE) is synthesized on Wang resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Caffeic Acid Coupling: Following the synthesis of the peptide chain, the N-terminal Fmoc group is removed. Caffeic acid is then coupled to the free N-terminus of the peptide using DIC and HOBt as activating agents in DMF.

  • Cleavage and Deprotection: The resin is treated with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: The crude peptide is precipitated with cold diethyl ether, and the resulting solid is purified by reverse-phase HPLC.

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

Fluorescence polarization is a widely used technique to measure the binding of a small fluorescent molecule to a larger protein. In this context, a fluorescently labeled pYEEIE peptide is used as a probe.

Materials:

  • Purified recombinant Src family SH2 domain (e.g., GST-Lck-SH2)

  • Fluorescently labeled probe peptide (e.g., FITC-pYEEIE)

  • Unlabeled competitor peptides (Ac-pYEEIE, this compound, Caffeic acid-DOPA-EEIE)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing NaCl, DTT, and a non-ionic detergent)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup: A fixed concentration of the SH2 domain and the fluorescent probe are added to the wells of a 384-well plate.

  • Competition: Increasing concentrations of the unlabeled competitor peptides are added to the wells.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: The fluorescence polarization of each well is measured using a plate reader.

  • Data Analysis: The decrease in fluorescence polarization is plotted against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the binding of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Logical Relationships

The interaction between the this compound conjugate and Src family SH2 domains has significant implications for modulating intracellular signaling pathways that are often dysregulated in diseases like cancer.

Src Kinase Signaling Pathway

Src family kinases are key regulators of numerous cellular processes, including proliferation, differentiation, survival, and migration. Their activity is tightly controlled, and their SH2 domain plays a critical role in mediating protein-protein interactions that initiate downstream signaling cascades.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Phosphorylation pYEEIE_CA Caffeic Acid- pYEEIE pYEEIE_CA->Src Inhibition of SH2 domain binding Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription

Caption: Inhibition of the Src signaling pathway by a this compound conjugate.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing inhibitors of SH2 domain binding involves a systematic workflow, from initial screening to detailed kinetic analysis.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_validation Secondary Validation & Kinetics cluster_cellular Cellular Assays Synthesis Synthesis of Caffeic Acid-Peptide Conjugates FP_Assay Fluorescence Polarization (FP) Assay Synthesis->FP_Assay Test Compounds SPR Surface Plasmon Resonance (SPR) FP_Assay->SPR Hit Compounds ITC Isothermal Titration Calorimetry (ITC) FP_Assay->ITC Hit Compounds Cell_Assay Cell-based Assays (e.g., Proliferation, Migration) SPR->Cell_Assay Validated Hits ITC->Cell_Assay Validated Hits Logical_Relationship cluster_peptide Peptide Moiety cluster_caffeic Caffeic Acid Moiety cluster_sh2 SH2 Domain cluster_binding Binding Affinity pYEEI pYEEI Core SH2 SH2 Domain Binding Pockets pYEEI->SH2 Primary Interactions CA Caffeic Acid CA->SH2 Additional Interactions Binding Enhanced Binding Affinity SH2->Binding

References

The Phosphorylated pYEEIE Peptide: A High-Affinity Ligand Orchestrating Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phosphorylated pYEEIE peptide motif, a short sequence of amino acids featuring a phosphotyrosine residue, serves as a critical recognition element in a multitude of cellular signaling pathways. Its high-affinity and specific interaction with Src Homology 2 (SH2) domains, particularly those of the Src family of non-receptor tyrosine kinases, positions it as a key player in the intricate network of intracellular communication. This technical guide provides a comprehensive overview of the pYEEIE peptide's function, the experimental methodologies used to study its interactions, and its role in key signaling cascades.

Core Function: A Molecular Switch for SH2 Domain Engagement

The primary function of the phosphorylated pYEEIE (pTyr-Glu-Glu-Ile) motif is to act as a high-affinity binding site for the SH2 domains of various signaling proteins.[1] SH2 domains are highly conserved protein modules that recognize and bind to specific phosphotyrosine-containing sequences, thereby mediating the assembly of signaling complexes.[2] The pYEEIE sequence is particularly well-recognized by the SH2 domains of Src family kinases (SFKs), such as Src, Lck, and Lyn.[1][3]

The interaction is structurally defined by two main pockets within the SH2 domain: a highly conserved pocket that accommodates the phosphotyrosine (pY) residue and a more variable pocket that confers specificity by binding the residue at the +3 position C-terminal to the pY (in this case, Isoleucine).[4] The glutamic acid residues at the +1 and +2 positions also contribute to the binding affinity.[5] This specific and high-affinity interaction allows the pYEEIE peptide to function as a molecular switch, recruiting SH2 domain-containing proteins to activated receptor tyrosine kinases or other phosphorylated signaling scaffolds. This recruitment is a pivotal step in the initiation and propagation of downstream signaling events.

Quantitative Analysis of pYEEIE-SH2 Domain Interactions

The binding affinity of the pYEEIE peptide for various SH2 domains has been quantified using several biophysical techniques, including fluorescence polarization and isothermal titration calorimetry. The dissociation constant (Kd) is a key parameter used to describe the strength of this interaction, with lower Kd values indicating higher affinity.

Interacting Protein (SH2 Domain)Peptide SequenceMethodDissociation Constant (Kd)Reference
LckAc-pYEEINot Specified0.1 µM[6]
LckFTATEC(AANS)QpYEEIPFluorescence Assay39.8 nM[7]
LynpYEEINot Specified0.75 ± 0.2 µM[3]
LynpYEELNot Specified0.94 ± 0.2 µM[3]
SrcEPQpYEEIPIYLNot Specified3-6 nM[5]

Key Signaling Pathways Modulated by pYEEIE Interactions

The binding of the pYEEIE motif to SH2 domains plays a crucial role in activating and propagating signals through several key pathways, including the Src, Grb2, and STAT3 signaling cascades.

Src Signaling Pathway

The interaction of a pYEEIE-containing protein with the Src SH2 domain is a critical mechanism for the activation of Src kinase activity.[8] In its inactive state, the Src SH2 domain binds to an intramolecular phosphotyrosine residue at the C-terminus of the kinase, maintaining a closed, autoinhibited conformation.[9] Binding of an external pYEEIE motif can displace this intramolecular interaction, leading to a conformational change that activates the kinase domain.[9] Activated Src can then phosphorylate a multitude of downstream substrates, influencing cellular processes such as proliferation, differentiation, migration, and adhesion.[8]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) pYEEIE pYEEIE motif RTK->pYEEIE Src_inactive Src (inactive) pYEEIE->Src_inactive Binds to SH2 domain Src_active Src (active) Src_inactive->Src_active Activation Downstream Downstream Effectors Src_active->Downstream Phosphorylates Cellular_Response Cellular Response (Proliferation, Migration) Downstream->Cellular_Response

Src Signaling Activation by pYEEIE
Grb2-Mediated Signaling

Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that links activated receptor tyrosine kinases (RTKs) to downstream signaling pathways, most notably the Ras/MAPK pathway.[10][11] Grb2 consists of a central SH2 domain flanked by two SH3 domains.[10] The Grb2 SH2 domain can recognize and bind to phosphotyrosine motifs, including sequences similar to pYEEIE, on activated receptors or docking proteins.[11] This interaction recruits the Grb2-Sos complex to the plasma membrane, where Sos (Son of Sevenless) acts as a guanine nucleotide exchange factor for Ras, leading to its activation and subsequent stimulation of the MAPK cascade, which regulates gene expression and cell proliferation.[11]

Grb2_Signaling_Pathway RTK Activated RTK pY_motif pY Motif (e.g., pYEEIE-like) RTK->pY_motif Phosphorylation Grb2 Grb2 pY_motif->Grb2 Ras_GDP Ras-GDP Ras_GTP Ras-GTP Ras_GDP->Ras_GTP MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) Ras_GTP->MAPK_Cascade Sos Sos Grb2->Sos Binds via SH3 Sos->Ras_GDP Activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Grb2-Mediated Ras/MAPK Pathway
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation.[12] STAT3 is activated through phosphorylation of a specific tyrosine residue by Janus kinases (JAKs) or other tyrosine kinases, such as Src.[13] Upon phosphorylation, STAT3 molecules dimerize via reciprocal SH2 domain-phosphotyrosine interactions and translocate to the nucleus to regulate gene expression.[13] The pYEEIE motif can indirectly influence STAT3 activation by activating Src, which in turn can phosphorylate and activate STAT3.

STAT3_Signaling_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates Src Src Src->STAT3_mono Phosphorylates pSTAT3_mono pSTAT3 (monomer) STAT3_mono->pSTAT3_mono pSTAT3_dimer pSTAT3 (dimer) pSTAT3_mono->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Translocates & Binds Gene_Transcription Gene Transcription (Survival, Proliferation) DNA->Gene_Transcription

STAT3 Signaling Pathway Activation

Experimental Protocols for Studying pYEEIE Interactions

A variety of experimental techniques are employed to investigate the binding and function of the pYEEIE peptide. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[14][15]

Methodology:

  • Sample Preparation:

    • Express and purify the SH2 domain-containing protein and synthesize the pYEEIE peptide.

    • Dialyze both the protein and peptide extensively against the same buffer to minimize heat changes due to buffer mismatch. A typical buffer is 10 mM Tris/HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0.[16]

    • Determine the accurate concentrations of the protein and peptide.

    • Degas the solutions to prevent air bubbles in the calorimeter.[14]

  • ITC Experiment:

    • Load the SH2 domain solution (e.g., 40 µM) into the sample cell of the calorimeter.[14]

    • Load the pYEEIE peptide solution (e.g., 400 µM) into the injection syringe.[14]

    • Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat change.

    • A control experiment involving injection of the peptide into the buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the heat of binding.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, n).

ITC_Workflow Prep Sample Preparation (Protein & Peptide in same buffer) Load_Protein Load SH2 Domain into Sample Cell Prep->Load_Protein Load_Peptide Load pYEEIE Peptide into Syringe Prep->Load_Peptide Titration Sequential Injections of Peptide into Protein Load_Protein->Titration Load_Peptide->Titration Measurement Measure Heat Change per Injection Titration->Measurement Analysis Data Analysis (Fit binding isotherm) Measurement->Analysis Result Determine Kd, ΔH, n Analysis->Result

Isothermal Titration Calorimetry Workflow
Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify protein-protein interactions by using an antibody to precipitate a target protein and its binding partners.[17][18]

Methodology:

  • Cell Lysis:

    • Culture cells and treat as required to induce protein phosphorylation.

    • Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) containing protease and phosphatase inhibitors to preserve protein complexes.[19]

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific for the bait protein (e.g., the protein containing the pYEEIE motif).

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the putative interacting protein (e.g., the SH2 domain-containing protein).

CoIP_Workflow Lysis Cell Lysis (Non-denaturing buffer) Preclear Pre-clear Lysate (with Protein A/G beads) Lysis->Preclear Incubate_Ab Incubate with Primary Antibody Preclear->Incubate_Ab Capture Capture Complexes (with Protein A/G beads) Incubate_Ab->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analysis Analyze by SDS-PAGE and Western Blot Elute->Analysis

Co-Immunoprecipitation Workflow
Mass Spectrometry-based Phosphopeptide Analysis

Mass spectrometry is a powerful tool for identifying and quantifying protein phosphorylation sites.[20][21]

Methodology:

  • Protein Digestion:

    • Extract proteins from cells or tissues.

    • Reduce and alkylate cysteine residues.

    • Digest proteins into peptides using a protease such as trypsin.[20]

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to selectively capture negatively charged phosphopeptides.[21][22]

  • LC-MS/MS Analysis:

    • Separate the enriched phosphopeptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS). The first MS stage measures the mass-to-charge ratio of the intact peptides, and the second MS/MS stage fragments the peptides and measures the mass-to-charge ratios of the fragments.

  • Data Analysis:

    • Use database search algorithms to identify the peptide sequences and pinpoint the exact sites of phosphorylation based on the MS/MS fragmentation patterns.

MassSpec_Workflow Digestion Protein Digestion (e.g., with Trypsin) Enrichment Phosphopeptide Enrichment (e.g., IMAC, TiO2) Digestion->Enrichment LC_Separation LC Separation of Peptides Enrichment->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Database Searching & Phosphosite Identification MS_Analysis->Data_Analysis Result Identified Phosphopeptides and Phosphorylation Sites Data_Analysis->Result

Mass Spectrometry Workflow for Phosphopeptides

Conclusion

The phosphorylated pYEEIE peptide is a fundamental signaling motif that exemplifies the specificity and modularity of protein-protein interactions in cellular communication. Its high-affinity binding to SH2 domains, particularly those of Src family kinases, serves as a critical node for the activation and regulation of key signaling pathways that govern a wide range of cellular functions. Understanding the intricacies of pYEEIE-mediated signaling provides valuable insights for researchers in cell biology and presents opportunities for the development of novel therapeutic strategies targeting aberrant signaling in diseases such as cancer. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this and other important signaling motifs.

References

In-Depth Technical Guide: Caffeic Acid-pYEEIE (CAS Number 507471-72-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a potent, non-phosphopeptide mimetic inhibitor of the Src Homology 2 (SH2) domain of Src family kinases, particularly the Lck kinase. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound serves as a valuable tool for investigating the role of Src family kinases in cellular signaling pathways and as a lead compound in the development of therapeutics targeting diseases driven by aberrant Src kinase activity. This guide provides a comprehensive overview of the known properties, biological activity, and relevant experimental context for this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 507471-72-9
Molecular Formula C39H50N5O19P[2]
Molecular Weight 923.82 g/mol
IUPAC Name (2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid[2]
Peptide Sequence YEEIE (with N-terminal caffeic acid modification on the phosphotyrosine)
Solubility Soluble in DMSO. Soluble to 2 mg/mL in PBS.[1]
Storage Store at -20°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Purity ≥95% (as determined by HPLC)

Biological Activity and Mechanism of Action

This compound is a high-affinity ligand for the Src SH2 domain, with a reported IC50 of 42 nM.[1] This affinity is approximately 30-fold higher than that of the corresponding N-acetylated phosphopeptide, Ac-pYEEIE. The compound functions as a competitive inhibitor, binding to the SH2 domain and preventing its interaction with endogenous phosphotyrosine-containing proteins. This disruption of protein-protein interactions is crucial for its inhibitory effect on Src family kinase signaling.

The primary target of this compound is the SH2 domain of Src family kinases. The SH2 domain is a structurally conserved protein module of about 100 amino acids that recognizes and binds to specific phosphotyrosine-containing peptide motifs. This interaction is a critical step in the activation and downstream signaling of many receptor tyrosine kinases and cytoplasmic tyrosine kinases, including the Src family. By blocking this interaction, this compound can effectively inhibit the signaling cascades that are dependent on Src kinase activity.

Lck Signaling Pathway Inhibition

A key member of the Src family of kinases is the lymphocyte-specific protein tyrosine kinase (Lck), which plays a pivotal role in T-cell activation. The signaling cascade initiated by the T-cell receptor (TCR) is heavily dependent on Lck activity. The diagram below illustrates the Lck signaling pathway and the point of inhibition by this compound.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_SH2_interaction SH2 Domain Interaction TCR TCR Lck_inactive Lck (inactive) TCR->Lck_inactive activates CD4_CD8 CD4/CD8 CD4_CD8->Lck_inactive recruits Lck_active Lck (active) -pY Lck_inactive->Lck_active autoconformation LAT LAT SLP76 SLP-76 LAT->SLP76 recruits ZAP70 ZAP-70 ZAP70->LAT phosphorylates PLCg1 PLCγ1 SLP76->PLCg1 activates Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Caffeic_acid_pYEEIE This compound Caffeic_acid_pYEEIE->Lck_active Inhibits SH2 domain Lck_active->ZAP70 phosphorylates ITAMs on TCR, recruits via SH2 domain

Caption: Lck signaling pathway in T-cell activation and inhibition by this compound.

Experimental Protocols

While the full, detailed experimental protocols from the original publication by Park et al. (2002) are not publicly available, this section outlines the general methodologies for the synthesis, purification, and biological evaluation of this compound based on standard practices in peptide chemistry and biochemical assays.

Synthesis and Purification

The synthesis of this compound would typically involve solid-phase peptide synthesis (SPPS) for the pYEEIE peptide backbone, followed by the coupling of caffeic acid to the N-terminus.

Experimental Workflow for Synthesis and Purification:

synthesis_workflow start Start: Solid Support Resin spps Solid-Phase Peptide Synthesis (SPPS) of pYEEIE backbone start->spps coupling Coupling of Caffeic Acid to N-terminus spps->coupling cleavage Cleavage from Resin and Deprotection coupling->cleavage purification Purification by Reverse-Phase HPLC cleavage->purification characterization Characterization (Mass Spectrometry, NMR) purification->characterization end Final Product: This compound characterization->end

Caption: General workflow for the synthesis and purification of this compound.

  • Solid-Phase Peptide Synthesis (SPPS): The pentapeptide (pYEEIE) is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is sequentially coupled to the growing peptide chain. The phosphotyrosine is incorporated as a protected building block.

  • Caffeic Acid Coupling: Following the synthesis of the peptide, the N-terminal Fmoc protecting group is removed, and caffeic acid, with its hydroxyl groups protected, is coupled to the free amine of the N-terminal phosphotyrosine.

  • Cleavage and Deprotection: The completed molecule is cleaved from the solid support resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final compound are confirmed by analytical RP-HPLC, mass spectrometry (to verify the molecular weight), and potentially Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Src SH2 Domain Binding Assay (IC50 Determination)

The inhibitory potency of this compound is determined using a competitive binding assay. A common format is a fluorescence polarization (FP) or an enzyme-linked immunosorbent assay (ELISA)-based assay.

Experimental Workflow for IC50 Determination:

ic50_workflow start Prepare Reagents reagents Recombinant GST-Lck-SH2 protein Fluorescently-labeled high-affinity peptide This compound (serial dilutions) start->reagents incubation Incubate reagents in microplate reagents->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Data Analysis: Plot % Inhibition vs. [Inhibitor] Calculate IC50 measurement->analysis end Determine IC50 Value analysis->end

Caption: General workflow for determining the IC50 of this compound.

  • Reagents:

    • Recombinant Src family SH2 domain (e.g., GST-Lck-SH2 fusion protein).

    • A high-affinity fluorescently labeled peptide probe that binds to the SH2 domain.

    • A dilution series of the inhibitor, this compound.

  • Assay Procedure:

    • The SH2 domain protein, the fluorescent probe, and varying concentrations of the inhibitor are incubated together in a suitable buffer in a microplate.

    • The binding of the fluorescent probe to the SH2 domain results in a high fluorescence polarization signal.

    • In the presence of the inhibitor, the binding of the fluorescent probe is competed, leading to a decrease in the fluorescence polarization signal.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the inhibitor.

    • The data are plotted as percent inhibition versus the logarithm of the inhibitor concentration.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the probe binding, is determined from the resulting dose-response curve.

Stability and In Vivo Considerations

Detailed stability studies for this compound under various pH and temperature conditions have not been published. As a phosphopeptide mimetic, it is susceptible to degradation by phosphatases and proteases in biological systems. The stability of phosphopeptides is a known challenge, and strategies to improve stability, such as the incorporation of non-natural amino acids or modifications to the phosphate group, are active areas of research.

There is currently no published in vivo data, including pharmacokinetic and metabolic profiles, specifically for this compound. Studies on the parent compound, caffeic acid, indicate that it is metabolized in the liver via O-methylation, glutathione conjugation, and other pathways. However, the in vivo fate of the entire this compound molecule is likely to be different due to its peptide nature. The development of this and similar compounds for in vivo applications would require further studies to address their metabolic stability and cell permeability.

Conclusion

This compound is a well-characterized and potent inhibitor of the Src family SH2 domains. Its high affinity and specificity make it an invaluable research tool for elucidating the roles of Src kinases in various signaling pathways. While challenges related to stability and in vivo delivery need to be addressed for its therapeutic potential to be fully realized, it remains a significant lead compound in the ongoing effort to develop targeted inhibitors of protein-protein interactions for the treatment of cancer and other diseases.

References

In-Depth Technical Guide: Caffeic Acid-pYEEIE Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of the caffeic acid-pYEEIE conjugate, a molecule of interest for its potential therapeutic applications. This document details its molecular weight and chemical formula, alongside relevant experimental methodologies and conceptual diagrams to facilitate further research and development.

Core Molecular Data

The fundamental physicochemical properties of the this compound conjugate and its constituent components have been determined. This quantitative data is summarized in the tables below for clarity and comparative analysis.

Table 1: Physicochemical Properties of Individual Components
ComponentChemical FormulaMolecular Weight ( g/mol )
Caffeic AcidC₉H₈O₄180.16[1][2]
Phosphorylated L-Tyrosine (pY)C₉H₁₂NO₆P261.17[3][4][5][6][7]
L-Glutamic Acid (E)C₅H₉NO₄147.13[8][9][10][11][12]
L-Isoleucine (I)C₆H₁₃NO₂131.17[13][14][15][16][17][18]
Table 2: Calculated Physicochemical Properties of pYEEIE Peptide and this compound Conjugate
MoleculeChemical FormulaMolecular Weight ( g/mol )
pYEEIE Peptide
C₃₀H₄₅N₅O₁₇P794.67
This compound Conjugate
C₃₉H₅₁N₅O₂₀P956.81

Experimental Protocols

A generalized protocol for the synthesis and characterization of a caffeic acid-peptide conjugate via solid-phase peptide synthesis (SPPS) is outlined below.

Solid-Phase Peptide Synthesis (SPPS) of pYEEIE
  • Resin Preparation: Start with a Rink amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Tyr(PO(OBzl)OH)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. Each coupling step is followed by a capping step with acetic anhydride to block any unreacted amino groups.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Caffeic Acid Conjugation: Following the final Fmoc deprotection of the N-terminal amino acid, couple caffeic acid (with its hydroxyl groups protected, e.g., as acetonides) to the N-terminus of the peptide using the same coupling reagents.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

  • Purification: Purify the crude peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final this compound conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Visualized Workflow and Pathways

To aid in the conceptual understanding of the processes involved, the following diagrams have been generated using Graphviz.

Experimental Workflow for Synthesis and Analysis

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Purification & Analysis Resin Resin Preparation Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Repeat for each amino acid Coupling->Deprotection Conjugation Caffeic Acid Conjugation Coupling->Conjugation After final amino acid Cleavage Cleavage & Deprotection Conjugation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (MALDI-TOF/ESI-MS) Purification->Characterization Final_Product Pure Caffeic Acid- pYEEIE Conjugate Characterization->Final_Product

Caption: A generalized workflow for the synthesis and analysis of the this compound conjugate.

Hypothesized Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are a subject of ongoing research, a hypothesized pathway based on the known antioxidant properties of caffeic acid is presented below. Caffeic acid is known to influence pathways related to oxidative stress, such as the Nrf2-ARE pathway.

signaling_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA_pYEEIE Caffeic Acid- pYEEIE Conjugate ROS Reactive Oxygen Species (ROS) CA_pYEEIE->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Keap1_Nrf2->Nrf2 Release of Nrf2 Antioxidant_Genes Antioxidant Enzyme Gene Expression ARE->Antioxidant_Genes Activates

Caption: Hypothesized modulation of the Nrf2-ARE antioxidant pathway by the this compound conjugate.

References

Methodological & Application

Application Note & Protocol: Caffeic Acid-YEEIE In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory effect of caffeic acid on the phosphorylation of a YEEIE peptide substrate by Fyn kinase, a member of the Src family of tyrosine kinases. Caffeic acid is a known phytochemical that directly inhibits Fyn kinase activity[1][2]. The assay described utilizes the ADP-Glo™ Kinase Assay technology, a robust, luminescence-based method for quantifying kinase activity.

Principle of the Assay

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. Inhibitors of this process are of significant interest in drug discovery. This protocol measures the activity of Fyn kinase by quantifying the amount of ADP produced during the phosphorylation of a synthetic peptide substrate with the core sequence Tyr-Glu-Glu-Ile-Glu (YEEIE), a canonical substrate motif for Src-family kinases.

The ADP-Glo™ Kinase Assay is a universal, two-step process[3][4][5]:

  • Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP Conversion & Detection: The Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by Ultra-Glo™ Luciferase to produce a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, to the kinase activity[3][6]. The inhibitory potential of caffeic acid is determined by measuring the reduction in this luminescent signal.

Signaling Pathway and Inhibition

The following diagram illustrates the fundamental interaction measured in this assay. Fyn kinase, the enzyme, phosphorylates the YEEIE peptide substrate. Caffeic acid is hypothesized to bind to Fyn kinase, inhibiting this catalytic activity.

cluster_0 Kinase Reaction Fyn Fyn Kinase Product Phosphorylated Substrate (pYEEIE Peptide) Fyn->Product Phosphorylates Substrate Substrate (YEEIE Peptide) Substrate->Fyn ATP ATP ATP->Fyn ADP ADP Inhibitor Caffeic Acid Inhibitor->Fyn Inhibits

Caption: Caffeic acid inhibits Fyn kinase from phosphorylating the YEEIE substrate.

Materials and Reagents

ReagentRecommended SupplierCatalog Number (Example)
Recombinant Human Fyn Kinase, activeMilliporeSigma14-326
YEEIE Peptide Substrate (e.g., Ac-YEEIE-NH2)Custom Peptide SynthesisN/A
Caffeic AcidMilliporeSigmaC0625
ADP-Glo™ Kinase Assay KitPromegaV9101
Adenosine 5'-triphosphate (ATP)MilliporeSigmaA2383
Kinase Buffer (5X)VariesSee composition below
Dimethyl Sulfoxide (DMSO), anhydrousMilliporeSigma276855
Nuclease-Free WaterVariesVaries
Solid White, Low-Volume 384-well Assay PlatesCorning3572

Kinase Buffer (1X) Composition: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

Experimental Protocol

This protocol is designed for a 384-well plate format with a final reaction volume of 5 µL. Adjust volumes as necessary for other plate formats.

Reagent Preparation
  • Caffeic Acid Stock (10 mM): Dissolve an appropriate amount of caffeic acid in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilutions: Perform a serial dilution of the 10 mM caffeic acid stock in 100% DMSO to prepare a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should not exceed 1%.

  • ATP Solution (500 µM): Prepare a 500 µM ATP solution in nuclease-free water. The final concentration in the assay will be 50 µM.

  • Kinase Solution (2X): Dilute the Fyn kinase stock in 1X Kinase Buffer to a 2X working concentration (e.g., 2 ng/µL). The optimal concentration should be determined empirically.

  • Substrate Solution (2X): Dilute the YEEIE peptide stock in 1X Kinase Buffer to a 2X working concentration (e.g., 100 µM).

Assay Workflow Diagram

A 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) B 2. Assay Plate Setup Add 2.5 µL of 2X Kinase/Substrate Mix A->B C 3. Add Inhibitor Add Caffeic Acid or DMSO Vehicle B->C D 4. Initiate Kinase Reaction Add 2.5 µL of 2X ATP Solution C->D E 5. Incubate 60 min at Room Temperature D->E F 6. Stop Reaction & Deplete ATP Add 5 µL ADP-Glo™ Reagent E->F G 7. Incubate 40 min at Room Temperature F->G H 8. Generate Luminescent Signal Add 10 µL Kinase Detection Reagent G->H I 9. Incubate 30 min at Room Temperature H->I J 10. Read Luminescence Plate Reader I->J K 11. Data Analysis Calculate % Inhibition and IC50 J->K

Caption: The experimental workflow for the caffeic acid inhibition kinase assay.

Assay Procedure
  • Prepare Master Mix: Prepare a 2X Kinase/Substrate master mix in 1X Kinase Buffer.

  • Dispense Master Mix: Add 2.5 µL of the 2X Kinase/Substrate master mix to all wells of a 384-well plate.

  • Add Inhibitor/Controls:

    • Test Wells: Add 50 nL of caffeic acid dilutions (prepared in 4.1) to the appropriate wells.

    • 100% Activity Control (High Signal): Add 50 nL of 100% DMSO.

    • 0% Activity Control (Low Signal): Add 50 nL of 100% DMSO. These wells will not receive ATP in the next step (add water instead) or will contain a known potent inhibitor.

  • Initiate Reaction: Add 2.5 µL of 2X ATP solution (500 µM) to all wells except the "0% Activity" controls. Add 2.5 µL of water to the 0% activity wells. The final reaction volume is 5 µL.

  • Incubate: Mix the plate gently and incubate for 60 minutes at room temperature.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature[7].

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize[4][7].

  • Measure Luminescence: Read the plate using a plate reader capable of measuring luminescence.

Data Analysis and Presentation

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity[8][9].

Calculation of Percent Inhibition
  • Average Controls: Calculate the average luminescence for the 100% activity (Max Signal) and 0% activity (Min Signal) controls.

  • Normalize Data: Normalize the activity in the inhibitor wells by calculating the percent kinase activity:

    • % Activity = [(Signal_inhibitor - Signal_min) / (Signal_max - Signal_min)] * 100

  • Calculate Percent Inhibition:

    • % Inhibition = 100 - % Activity

IC50 Determination

Plot the % Inhibition against the logarithm of the caffeic acid concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value[10].

Representative Data Table

The following table structure should be used to organize the results for IC50 determination.

Caffeic Acid [µM]Log [Caffeic Acid]Raw Luminescence (RLU)% Kinase Activity% Inhibition
0 (DMSO Control)N/A150,000100.00.0
0.1-1.0142,50094.65.4
0.3-0.5127,50084.515.5
1.00.099,00065.334.7
3.00.560,00039.360.7
10.01.022,50014.385.7
30.01.59,0005.394.7
100.02.07,5004.395.7
No ATP ControlN/A1,5000.0100.0

Conclusion

This protocol provides a sensitive and reliable method for quantifying the inhibitory effect of caffeic acid on Fyn kinase activity using a YEEIE peptide substrate. The luminescence-based ADP-Glo™ assay offers a high-throughput-compatible, non-radioactive alternative for screening and characterizing kinase inhibitors. The data generated can be used to accurately determine inhibitor potency (IC50), which is a critical parameter in drug development and chemical biology research.

References

Application Notes and Protocols for Caffeic Acid-pYEEIE in Src Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a potent, non-phosphopeptide inhibitor that targets the SH2 domain of Src family kinases.[1] Structurally, it is a phosphopeptide ligand with the sequence YEEIE, where the N-terminal tyrosine is modified with a caffeic acid moiety.[2][3] This modification confers a significantly higher binding affinity for the Src SH2 domain compared to its acetylated counterpart.[2][4] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a wide array of cellular processes, including proliferation, survival, migration, and angiogenesis.[5][6] Dysregulation of Src kinase activity is frequently implicated in the progression of various cancers, making it a critical target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in Src kinase inhibition studies, from in vitro biochemical assays to cell-based analyses of downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound and the related biological activities of caffeic acid and its phenethyl ester (CAPE), which provide context for potential cellular effects.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundSrc SH2 domainNot specified42[2][4][7]

Table 2: Biological Activity of Caffeic Acid and Caffeic Acid Phenethyl Ester (CAPE) in Cancer Cell Lines

CompoundCell LineBiological EffectIC50 (µM)AssayReference
Caffeic AcidPC-3 (Prostate)Inhibition of proliferation9.0MTT[7]
Caffeic AcidLNCaP (Prostate)Inhibition of proliferation11.5MTT[7]
Caffeic AcidG361 (Melanoma)Cytotoxicity (48h)172.7MTT[8]
CAPELNCaP 104-R1 (Prostate)Growth inhibition18.9Hoechst[9]
CAPEPC-3 (Prostate)Growth inhibition (72h)23.1Hoechst[10]
CAPEMDA-MB-231 (Breast)Cytotoxicity (48h)~35XTT[11]
CAPEMCF-7 (Breast)Cytotoxicity (48h)28.10XTT[12]

Signaling Pathways and Experimental Workflows

Src Kinase Signaling Pathway

Src kinase is a central node in multiple signaling cascades that control cell growth, survival, and motility. Upon activation, Src phosphorylates a multitude of downstream substrates, including STAT3, and activates pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This compound, by binding to the Src SH2 domain, is expected to disrupt these signaling events.

Src_Signaling_Pathway cluster_upstream Upstream Activators RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src PI3K PI3K Src->PI3K RAS RAS Src->RAS STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK Inhibitor This compound Inhibitor->Src Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Migration Migration mTOR->Migration Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Migration ERK->Angiogenesis STAT3->Proliferation STAT3->Survival STAT3->Migration STAT3->Angiogenesis FAK->Proliferation FAK->Survival FAK->Migration FAK->Angiogenesis

Caption: Src Kinase Signaling Pathways and Point of Inhibition.

In Vitro Src Kinase Inhibition Assay Workflow

This workflow outlines the steps for a typical in vitro kinase assay to determine the IC50 of this compound.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Src Kinase - this compound (serial dilutions) - Kinase Buffer - ATP - Substrate (e.g., Poly(E4Y)) Start->Prep_Reagents Add_Inhibitor Add this compound to microplate wells Prep_Reagents->Add_Inhibitor Add_Kinase Add Src Kinase Add_Inhibitor->Add_Kinase Incubate1 Pre-incubate at RT (e.g., 10 min) Add_Kinase->Incubate1 Start_Reaction Initiate reaction by adding ATP/Substrate mix Incubate1->Start_Reaction Incubate2 Incubate at RT (e.g., 60 min) Start_Reaction->Incubate2 Stop_Reaction Stop Reaction (e.g., add ADP-Glo™ Reagent) Incubate2->Stop_Reaction Incubate3 Incubate at RT (e.g., 40 min) Stop_Reaction->Incubate3 Detect_Signal Add Kinase Detection Reagent and read luminescence Incubate3->Detect_Signal Analyze Analyze Data: - Plot dose-response curve - Calculate IC50 Detect_Signal->Analyze End End Analyze->End

Caption: Workflow for an In Vitro Src Kinase Inhibition Assay.

Cell-Based Western Blot Analysis Workflow

This workflow details the process of treating cells with this compound and analyzing the phosphorylation status of Src and its downstream targets.

Western_Blot_Workflow Start Start Seed_Cells Seed cells in culture plates and grow to 70-80% confluency Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of This compound Seed_Cells->Treat_Cells Incubate Incubate for desired time (e.g., 24h) Treat_Cells->Incubate Lyse_Cells Lyse cells on ice with RIPA buffer containing phosphatase inhibitors Incubate->Lyse_Cells Quantify_Protein Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane with BSA in TBST Transfer->Block Incubate_Primary Incubate with primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-STAT3) Block->Incubate_Primary Wash Wash membrane with TBST Incubate_Primary->Wash Incubate_Secondary Incubate with HRP-conjugated secondary antibody Wash->Incubate_Secondary Detect Detect signal using ECL and image the blot Wash->Detect Incubate_Secondary->Wash Wash again Analyze Analyze band intensities and normalize to loading control Detect->Analyze End End Analyze->End

Caption: Workflow for Western Blot Analysis of Src Inhibition.

Experimental Protocols

Protocol 1: In Vitro Src Kinase Activity/Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for determining the potency of this compound against purified Src kinase.

Materials:

  • Recombinant human Src kinase

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Src Kinase Substrate Peptide (e.g., Poly(E4Y))

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • DMSO

  • 384-well white plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer to create a range of concentrations for IC50 determination.

    • Dilute Src kinase and substrate peptide in kinase buffer to the desired working concentrations.

  • Assay Setup:

    • Add 1 µL of each this compound dilution (or DMSO for control) to the wells of a 384-well plate.

    • Add 2 µL of diluted Src kinase to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Kinase Reaction:

    • Prepare a 2X ATP/substrate mixture in kinase buffer.

    • Add 2 µL of the ATP/substrate mix to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.[13]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]

    • Incubate at room temperature for 40 minutes.[13]

    • Add 10 µL of Kinase Detection Reagent to each well.[13]

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[13]

  • Data Analysis:

    • Record luminescence using a plate reader.

    • Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Src Inhibition Assay (Western Blot)

This protocol is designed to assess the effect of this compound on Src autophosphorylation (at Tyr416) and the phosphorylation of downstream targets in cultured cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MDA-MB-231)

  • This compound

  • Cell culture medium and supplements

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and reach 70-80% confluency.

    • Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (lysate) to a new tube.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well or 12-well culture plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition:

    • Capture images of the scratch at time 0.

    • Incubate the plates at 37°C and capture images of the same fields at subsequent time points (e.g., 8, 16, and 24 hours).

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each condition relative to the initial wound area.

    • Compare the migration rates between treated and control groups.

Conclusion

This compound is a valuable tool for investigating the role of Src kinase in cellular signaling. The protocols outlined in these application notes provide a framework for characterizing its inhibitory activity and elucidating its effects on downstream pathways and cellular functions such as proliferation and migration. Researchers can adapt these methodologies to their specific cell systems and experimental questions to further explore the therapeutic potential of targeting Src kinase.

References

Applications of Caffeic Acid Phenethyl Ester (CAPE) in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid phenethyl ester (CAPE), a natural phenolic compound derived from honeybee propolis, has garnered significant attention in oncological research for its potent anti-cancer properties.[1][2][3] Exhibiting a range of biological activities including anti-inflammatory, antioxidant, and immunomodulatory effects, CAPE has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[2][4] This document provides a comprehensive overview of the applications of CAPE in cancer cell lines, detailing its mechanisms of action, summarizing key quantitative data, and providing standardized experimental protocols for its investigation.

Mechanism of Action

CAPE exerts its anti-neoplastic effects through the modulation of multiple signaling pathways critical to cancer cell proliferation, survival, and metastasis. Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling cascades.

One of the primary targets of CAPE is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4][5][6] NF-κB is a crucial regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. CAPE has been shown to be a specific inhibitor of NF-κB activation, thereby sensitizing cancer cells to apoptosis.[4][5]

Furthermore, CAPE has been demonstrated to modulate the STAT3 (Signal Transducer and Activator of Transcription 3) pathway.[7][8] The STAT3 signaling pathway is often constitutively activated in cancer cells, promoting cell proliferation and survival. CAPE can inhibit STAT3 activation, leading to the downregulation of its target genes involved in cell cycle progression and angiogenesis.[7][8]

CAPE also influences other critical pathways such as the PI3K/Akt and MAPK pathways , which are central to cell growth and survival.[9][10] By interfering with these pathways, CAPE can effectively halt cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-proliferative effects of CAPE on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of CAPE in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Reference
HEp2Laryngeal Carcinoma23.8 ± 0.772[7]
MCF-7Breast Adenocarcinoma7572[11]
MDA-MB-231Breast Adenocarcinoma27.8424[11]
MDA-MB-231Breast Adenocarcinoma15.8348[11]
LNCaP 104-R1Prostate Cancer16.5 (MTT assay)Not Specified[12]
LNCaP 104-R1Prostate Cancer18.9 (Hoechst assay)Not Specified[12]
LNCaP 104-R1Prostate Cancer64.024[12]
LNCaP 104-R1Prostate Cancer30.548[12]
LNCaP 104-R1Prostate Cancer20.572[12]
LNCaP 104-R1Prostate Cancer18.096[12]
MCF-7Breast Adenocarcinoma56.39 (XTT assay)24[13]
MCF-7Breast Adenocarcinoma28.10 (XTT assay)48[13]
MCF-7Breast Adenocarcinoma69.05 (NR assay)24[13]
MCF-7Breast Adenocarcinoma29.05 (NR assay)48[13]
MCF-7Breast Adenocarcinoma38.53 (SRB assay)24[13]
MCF-7Breast Adenocarcinoma20.15 (SRB assay)48[13]

Table 2: Apoptotic Effects of CAPE

Cancer Cell LineEffectObservationsReference
RKOColorectal CancerInduced apoptotic cell death in approximately 40% of cells.[1][14]
BxPC-3Pancreatic CancerMarked inhibition of viability (80.4 ± 4.1%) at 10 µg/ml.[15]
PANC-1Pancreatic CancerMarked inhibition of viability (74.3 ± 2.9%) at 10 µg/ml.[15]
Human Oral CancerOral CancerIncreased cleavage of caspase-3 and PARP, augmented number of fragmented nuclei.[16]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways affected by CAPE and a general workflow for investigating its anti-cancer effects.

CAPE_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK CAPE CAPE NFkB_Inhibitor IκBα CAPE->NFkB_Inhibitor prevents degradation STAT3 STAT3 CAPE->STAT3 inhibits phosphorylation CAPE->PI3K CAPE->MAPK ROS ROS (Reactive Oxygen Species) CAPE->ROS induces CellCycleArrest Cell Cycle Arrest CAPE->CellCycleArrest NFkB NF-κB NFkB_Inhibitor->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocation STAT3_n STAT3 STAT3->STAT3_n translocation Akt Akt PI3K->Akt Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis MAPK->NFkB Mito Mitochondrial Dysfunction ROS->Mito Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) NFkB_n->Gene_Expression STAT3_n->Gene_Expression Gene_Expression->Apoptosis InhibitionProliferation Inhibition of Proliferation Gene_Expression->InhibitionProliferation Apoptosis_Genes Apoptotic Gene Expression Caspase Caspase Activation Mito->Caspase Caspase->Apoptosis

Fig. 1: CAPE's multifaceted mechanism of action in cancer cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture CAPE_Prep 2. CAPE Stock Solution Preparation Cell_Culture->CAPE_Prep Treatment 3. Treatment of Cells with CAPE CAPE_Prep->Treatment Viability 4a. Cell Viability/Cytotoxicity (MTT, XTT) Treatment->Viability Apoptosis_Assay 4b. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle 4c. Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot 4d. Western Blotting (Protein Expression) Treatment->Western_Blot Migration 4e. Cell Migration/Invasion (Wound Healing, Transwell) Treatment->Migration IC50 5a. IC50 Determination Viability->IC50 Apoptosis_Quant 5b. Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist 5c. Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Protein_Quant 5d. Protein Level Quantification Western_Blot->Protein_Quant Migration_Quant 5e. Migration/Invasion Analysis Migration->Migration_Quant Conclusion 6. Conclusion on CAPE's Anti-Cancer Effects IC50->Conclusion Apoptosis_Quant->Conclusion Cell_Cycle_Dist->Conclusion Protein_Quant->Conclusion Migration_Quant->Conclusion

Fig. 2: General workflow for studying CAPE's in vitro effects.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-cancer effects of CAPE.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of CAPE on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Caffeic Acid Phenethyl Ester (CAPE)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • CAPE Treatment: Prepare a stock solution of CAPE in DMSO. Serially dilute the CAPE stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the CAPE-containing medium to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the CAPE concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by CAPE in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • CAPE

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of CAPE for the desired time.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. Annexin V-FITC positive/PI negative cells are early apoptotic, Annexin V-FITC positive/PI positive cells are late apoptotic/necrotic, and Annexin V-FITC negative/PI negative cells are live cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by CAPE.

Protocol 3: Western Blot Analysis

Objective: To investigate the effect of CAPE on the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • CAPE

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-NF-κB, anti-STAT3, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Western blotting apparatus

Procedure:

  • Cell Lysis: Treat cells with CAPE as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA Protein Assay Kit.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescence detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

Caffeic acid phenethyl ester (CAPE) is a promising natural compound with significant anti-cancer activity against a wide range of cancer cell lines. Its ability to modulate multiple key signaling pathways, including NF-κB and STAT3, leading to the induction of apoptosis and inhibition of proliferation, makes it a valuable candidate for further investigation in cancer therapy. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of CAPE in various cancer models. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety as a potential anti-cancer agent.[2]

References

Application Notes and Protocols: Caffeic Acid-pYEEIE in Signal Transduction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a natural phenolic compound, is a known inhibitor of several key signaling pathways implicated in oncogenesis, including the STAT3, PI3K/Akt, MAPK, and NF-kB pathways. The pYEEIE peptide motif is a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases, which are critical upstream regulators of STAT3. The conjugate, Caffeic acid-pYEEIE, is a novel phosphopeptide designed to target the Src SH2 domain with high potency, thereby offering a targeted approach to inhibit the Src-STAT3 signaling axis. This document provides detailed protocols and application notes for the experimental use of this compound in signal transduction research.

Mechanism of Action

This compound is designed to act as a potent antagonist of the Src SH2 domain. By binding to the SH2 domain of Src, it prevents the recruitment of downstream signaling proteins, most notably STAT3. This inhibition of Src-STAT3 interaction blocks the phosphorylation and subsequent activation of STAT3, leading to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Src Src Receptor->Src Activation STAT3_inactive STAT3 (inactive) Src->STAT3_inactive Phosphorylation STAT3_active STAT3-P (active dimer) STAT3_inactive->STAT3_active Dimerization Gene_Expression Target Gene Expression STAT3_active->Gene_Expression Transcription CA_pYEEIE This compound CA_pYEEIE->Src Inhibition

Src-STAT3 Signaling Pathway Inhibition

Data Presentation

Table 1: Inhibitory Activity of this compound against Src SH2 Domain
CompoundTargetAssayIC50 (nM)Reference
This compoundSrc SH2 DomainFluorescence Polarization42[1]
Ac-pYEEIESrc SH2 DomainFluorescence Polarization~1260[1]
Table 2: Effect of Caffeic Acid and its Derivatives on Cancer Cell Proliferation
CompoundCell LineAssayIC50 (µM)Reference
Caffeic AcidPC-3 (Prostate)MTT Assay9.0
Caffeic AcidLNCaP (Prostate)MTT Assay11.5
CAPEHEp2 (Laryngeal)MTT Assay23.8
CAPEHCT116 (Colorectal)MTT Assay12.07 (48h)[1]

Note: IC50 values for this compound on cell proliferation are not yet published. The provided protocol for the MTT assay can be used to determine these values.

Experimental Protocols

Protocol 1: Synthesis of this compound Conjugate

This protocol provides a general method for the synthesis of caffeic acid-peptide conjugates based on solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids (pTyr(PO(OBzl)OH), Glu(OtBu), Ile)

  • Rink Amide AM resin

  • Caffeic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • DCM (Dichloromethane)

  • HPLC grade water and acetonitrile

Procedure:

  • Peptide Synthesis:

    • Swell Rink Amide AM resin in DMF.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Couple the Fmoc-protected amino acids sequentially using HBTU and DIPEA as coupling reagents in DMF. The sequence is Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-pTyr(PO(OBzl)OH)-OH.

    • After the final amino acid coupling, perform Fmoc deprotection.

  • Caffeic Acid Conjugation:

    • Dissolve caffeic acid, HBTU, and DIPEA in DMF.

    • Add the solution to the resin-bound peptide and allow it to react to couple the caffeic acid to the N-terminus of the peptide.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) to cleave the peptide from the resin and remove protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC using a gradient of water and acetonitrile containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final this compound product.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Start Start Resin_Swell Swell Resin in DMF Start->Resin_Swell Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Amino_Acid_Coupling Couple Fmoc-Amino Acids (HBTU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each amino acid Final_Fmoc_Deprotection Final Fmoc Deprotection Amino_Acid_Coupling->Final_Fmoc_Deprotection CA_Coupling Couple Caffeic Acid (HBTU/DIPEA) Final_Fmoc_Deprotection->CA_Coupling Cleavage Cleave from Resin (TFA Cocktail) CA_Coupling->Cleavage Purification HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization End End Lyophilization->End

Synthesis Workflow
Protocol 2: Fluorescence Polarization (FP) Assay for Src SH2 Domain Binding

This assay measures the binding affinity of this compound to the Src SH2 domain.

Materials:

  • Recombinant GST-tagged Src SH2 domain

  • Fluorescently labeled probe peptide (e.g., FITC-G-pYEEI)

  • This compound

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe peptide in the assay buffer.

    • Prepare a stock solution of the recombinant Src SH2 domain in the assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup:

    • To each well of the 384-well plate, add the assay buffer.

    • Add a fixed concentration of the fluorescent probe peptide to each well.

    • Add a fixed concentration of the Src SH2 domain to each well (except for control wells for the free probe).

    • Add the serially diluted this compound to the wells. Include control wells with no inhibitor.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on the plate reader.

  • Data Analysis:

    • Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Prepare_Reagents Prepare Reagents (Probe, Protein, Inhibitor) Plate_Setup Set up 384-well plate (Buffer, Probe, Protein, Inhibitor) Prepare_Reagents->Plate_Setup Incubation Incubate at RT Plate_Setup->Incubation FP_Measurement Measure Fluorescence Polarization Incubation->FP_Measurement Data_Analysis Calculate IC50 FP_Measurement->Data_Analysis

Fluorescence Polarization Assay Workflow
Protocol 3: Western Blot for STAT3 Phosphorylation

This protocol is for detecting the inhibition of STAT3 phosphorylation in cells treated with this compound.

Materials:

  • Cancer cell line with active Src-STAT3 signaling (e.g., PC-3, LNCaP)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-beta-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells with lysis buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using ECL reagents and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with anti-total-STAT3 and then anti-beta-actin antibodies as loading controls.

  • Densitometry Analysis:

    • Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control.

Protocol 4: MTT Cell Viability Assay

This assay determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Cell Treatment:

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated control wells.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against the logarithm of the inhibitor concentration.

Logical Relationships in Experimental Design

Hypothesis Hypothesis: This compound inhibits Src-STAT3 signaling and reduces cancer cell viability. FP_Assay Fluorescence Polarization Assay (Target Engagement) Hypothesis->FP_Assay Does it bind to Src SH2? Western_Blot Western Blot (Cellular Mechanism) FP_Assay->Western_Blot If yes, does it inhibit STAT3 phosphorylation in cells? MTT_Assay MTT Assay (Functional Outcome) Western_Blot->MTT_Assay If yes, does it reduce cell viability? Conclusion Conclusion: Validate therapeutic potential. MTT_Assay->Conclusion

Experimental Logic Flow

References

Caffeic acid-pYEEIE solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a high-affinity phosphopeptide ligand designed to interact specifically with the SH2 domain of Src family kinases.[1][2] It acts as a potent, non-phosphopeptide inhibitor, demonstrating strong binding to the GST-Lck-SH2 domain, a member of the Src family.[3][4] With an IC50 value of 42 nM for the Src SH2 domain, it offers a valuable tool for studying signal transduction pathways mediated by these kinases.[1][2][5] This document provides detailed information on the solubility of this compound and a comprehensive protocol for the preparation of stock solutions for experimental use.

Physicochemical and Solubility Data

Quantitative data for this compound are summarized in the table below. Note that molecular weight and formula may vary depending on whether the compound is in its free form or as a salt (e.g., TFA salt). Always refer to the batch-specific information on your product's Certificate of Analysis.

PropertyValueSource(s)
Molecular Weight 923.82 g/mol [2][5]
1037.83 g/mol (TFA salt)[3]
Molecular Formula C₃₉H₅₀N₅O₁₉P[2][5]
C₄₁H₅₁F₃N₅O₂₁P (TFA salt)[3]
Appearance White to off-white solid[3]
Purity ≥95%[2]
Solubility in Water 25 mg/mL (24.09 mM); requires sonication[3]
Solubility in PBS Up to 2 mg/mL[2]
Solubility in DMSO Soluble[5]

Signaling Pathway Interaction

This compound functions by inhibiting Src family kinase signaling. It competitively binds to the SH2 domain, preventing the recruitment of downstream signaling proteins and thereby blocking the propagation of the signal.

Src_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation SH2_Protein SH2-Domain Containing Protein Src->SH2_Protein Recruitment via SH2 domain binding Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) SH2_Protein->Downstream Signal Propagation CA_pYEEIE This compound CA_pYEEIE->Src Inhibition

Caption: Inhibition of Src kinase signaling by this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Water

This protocol describes the preparation of a 10 mM stock solution from 5 mg of this compound (TFA salt, MW: 1037.83 g/mol ).

Materials:

  • This compound (TFA salt)

  • Nuclease-free water

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh 5 mg of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Calculate the required volume of water. For a 10 mM stock from 5 mg of the TFA salt (MW 1037.83): Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol )) Volume (µL) = (0.005 g / (0.010 mol/L * 1037.83 g/mol )) * 1,000,000 = 481.8 µL Add 481.8 µL of nuclease-free water to the tube.

  • Dissolution: Vortex the solution vigorously. To aid dissolution, sonicate the tube in an ultrasonic water bath.[3] Gentle warming to 37°C can also improve solubility.[5]

  • Sterilization: Once the solid is fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent degradation from repeated freeze-thaw cycles.[5]

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][5]

Stock Solution Preparation Workflow

Stock_Solution_Workflow start Start weigh 1. Weigh Caffeic acid-pYEEIE powder start->weigh calculate 2. Calculate solvent volume for desired concentration weigh->calculate add_solvent 3. Add appropriate solvent (e.g., H₂O) calculate->add_solvent dissolve 4. Vortex and/or sonicate to dissolve add_solvent->dissolve check Is it fully dissolved? dissolve->check check->dissolve No sterilize 5. Sterilize with 0.22 µm filter (if aqueous) check->sterilize Yes aliquot 6. Aliquot into single-use tubes sterilize->aliquot store 7. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

General Handling and Storage Recommendations

  • Powder: The solid compound should be stored sealed and away from moisture. Recommended storage is at -80°C for long-term (up to 2 years) or -20°C for shorter-term (up to 1 year).[3]

  • Stock Solutions: To maintain stability, aliquot solutions and store them at -80°C for up to 6 months or -20°C for up to 1 month.[3][5] Avoid repeated freeze-thaw cycles.

  • Safety: This product is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed.

References

Probing SH2 Domain Interactions with Caffeic Acid-pYEEIE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Caffeic acid-pYEEIE as a high-affinity probe for the study of Src Homology 2 (SH2) domain interactions. This compound is a phosphopeptide mimetic that demonstrates potent and selective binding to the SH2 domains of Src family kinases, making it an invaluable tool for inhibitor screening and studying signal transduction pathways.

Introduction

Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to specific phosphotyrosine (pTyr) motifs, playing a pivotal role in intracellular signaling cascades. Dysregulation of SH2 domain-mediated interactions is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. The pYEEI motif is a well-established consensus sequence recognized by the SH2 domains of Src family kinases (SFKs) such as Src, Lck, and Fyn.

This compound is a non-hydrolyzable phosphopeptide analog where the N-terminal acetyl group of the conventional Ac-pYEEIE peptide is replaced with a caffeic acid moiety. This modification results in a significant enhancement of binding affinity, with reported IC50 values in the low nanomolar range for Src family SH2 domains. This increased affinity provides a more robust and sensitive probe for various biochemical and biophysical assays.

Data Presentation

The following table summarizes the quantitative binding data of this compound and a reference compound, Ac-pYEEIE, with the SH2 domains of key Src family kinases. The data is derived from competitive fluorescence polarization assays.

CompoundSH2 DomainIC50 (nM)Relative Affinity vs. Ac-pYEEIE
This compound Src42~30-fold higher
This compound LckPotent bindingData not quantified in primary ref.
This compound FynPotent bindingData not quantified in primary ref.
Ac-pYEEIESrc~13001 (Reference)

Data is based on the findings reported by Park, S.-H., et al. (2002). Bioorganic & Medicinal Chemistry Letters, 12(19), 2711–2714.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive binding assay to determine the IC50 values of unlabelled test compounds that inhibit the interaction between a specific SH2 domain and a fluorescently labeled tracer peptide (e.g., a fluorescein-labeled pYEEI-containing peptide).

Materials:

  • Purified, recombinant SH2 domain of interest (e.g., GST-tagged Src SH2, Lck SH2)

  • Fluorescently labeled tracer peptide with a pYEEI motif

  • This compound (for use as a positive control inhibitor)

  • Test compounds

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide.

  • Black, low-binding 96-well or 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X stock solution of the SH2 domain in Assay Buffer. The final concentration should be optimized to yield a significant polarization window (typically in the low to mid-nanomolar range).

    • Prepare a 2X stock solution of the fluorescently labeled tracer peptide in Assay Buffer. The final concentration should be low (typically 1-10 nM) and well below the Kd of its interaction with the SH2 domain to ensure assay sensitivity.

    • Prepare serial dilutions of this compound and test compounds in Assay Buffer at 2X the final desired concentrations.

  • Assay Setup:

    • Add 50 µL of the 2X SH2 domain stock solution to each well of the microplate.

    • Add 50 µL of the 2X serial dilutions of the test compounds or this compound (for control wells) to the respective wells. For "no inhibitor" control wells, add 50 µL of Assay Buffer.

    • Add 50 µL of the 2X fluorescent tracer peptide stock solution to all wells.

    • The final volume in each well will be 150 µL.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used on the tracer peptide (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • The IC50 value is the concentration of the test compound that causes a 50% reduction in the binding of the fluorescent tracer to the SH2 domain.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Involving pYEEI Motif Recognition

SH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active) RTK_inactive->RTK_active Dimerization & Autophosphorylation Src_inactive Src Kinase (Inactive) RTK_active->Src_inactive Recruitment via SH2 domain pYEEI pYEEI motif GrowthFactor Growth Factor GrowthFactor->RTK_inactive Binding Src_active Src Kinase (Active) Src_inactive->Src_active Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src_active->Downstream Phosphorylation of substrates SH2_domain SH2 Domain

Caption: SH2 domain-mediated recruitment of Src kinase to an activated receptor tyrosine kinase.

Experimental Workflow for SH2 Domain Inhibitor Screening

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Incubation & Readout cluster_analysis Data Analysis prep_sh2 Prepare 2X SH2 Domain Solution add_sh2 Add SH2 Domain to Plate prep_sh2->add_sh2 prep_tracer Prepare 2X Fluorescent Tracer Solution add_tracer Add Fluorescent Tracer to Plate prep_tracer->add_tracer prep_inhibitor Prepare 2X Serial Dilutions of Inhibitors add_inhibitor Add Inhibitors to Plate prep_inhibitor->add_inhibitor add_sh2->add_inhibitor add_inhibitor->add_tracer incubate Incubate at RT (30 min) add_tracer->incubate read_fp Measure Fluorescence Polarization incubate->read_fp plot_data Plot FP vs. [Inhibitor] read_fp->plot_data calc_ic50 Calculate IC50 Values plot_data->calc_ic50

Caption: Workflow for a fluorescence polarization-based SH2 domain inhibitor screening assay.

Logical Relationship of Competitive FP Assay Components

FP_Competition_Logic cluster_binding Binding Equilibrium cluster_signal FP Signal SH2 SH2 Domain Complex SH2-Tracer Complex SH2->Complex Binds Tracer Fluorescent Tracer Tracer->Complex Inhibitor Inhibitor (e.g., Caffeic acid-pYEEIE) Inhibitor->SH2 Competes with Tracer FreeTracer Free Tracer Complex->FreeTracer Displaced by Inhibitor High Polarization High Polarization Complex->High Polarization Low Polarization Low Polarization FreeTracer->Low Polarization

Caption: Competitive binding equilibrium in a fluorescence polarization assay for SH2 domains.

Troubleshooting & Optimization

Improving Caffeic acid-pYEEIE solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Caffeic acid-pYEEIE in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a conjugate molecule composed of caffeic acid, a natural polyphenol, and the peptide pYEEIE (Pro-Tyr-Glu-Glu-Ile-Glu). Caffeic acid itself has limited water solubility, which is further influenced by the physicochemical properties of the attached peptide.[1][2][3] Achieving a stable, homogenous solution is critical for accurate and reproducible results in biological assays. Poor solubility can lead to precipitation, inaccurate concentration measurements, and flawed experimental outcomes.[4][5]

Q2: What are the main factors influencing the solubility of this compound?

A: The solubility of this conjugate is primarily governed by:

  • pH of the Buffer: The molecule has multiple ionizable groups: the carboxylic acid on caffeic acid and the glutamic acid residues, and the phenolic hydroxyl groups on both caffeic acid and tyrosine. The overall charge of the molecule is highly pH-dependent.[6][7][8]

  • Amino Acid Composition: The peptide contains both acidic (glutamic acid) and hydrophobic (proline, isoleucine) residues, creating a molecule with amphipathic properties.[6][9]

  • Temperature: Generally, solubility increases with temperature, but caution must be exercised to prevent degradation of the peptide.[7][10]

  • Ionic Strength: The concentration of salts in the buffer can influence solubility.[10]

  • Co-solvents: The presence of organic co-solvents like DMSO or ethanol can significantly enhance solubility.[1][10]

Q3: What is the expected charge of the pYEEIE peptide at different pH values?

A: To estimate the net charge, we assign charge values to the ionizable groups:

  • N-terminus (Proline): +1

  • Glutamic Acid (E) x 2: -1 each

  • C-terminus (Glutamic Acid): -1

The net charge is calculated as (+1) + 2*(-1) + (-1) = -2. This indicates the peptide is acidic. Therefore, it will be most soluble in basic buffers (pH > 7) where the carboxylic acid groups are deprotonated and the molecule carries a net negative charge. Solubility is expected to be lowest near its isoelectric point (pI).[6][9][11]

Q4: Can I use organic solvents to prepare my stock solution?

A: Yes, using a small amount of an organic co-solvent is a common and effective strategy. Dimethyl sulfoxide (DMSO) is frequently recommended for initial solubilization of hydrophobic or amphipathic molecules.[1][6][12] A concentrated stock solution can be prepared in 100% DMSO and then diluted into your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter when dissolving this compound.

Problem Potential Cause Suggested Solution
Compound does not dissolve in aqueous buffer (e.g., PBS pH 7.4). The pH of the buffer is close to the isoelectric point (pI) of the conjugate, where solubility is minimal.[9]1. Adjust pH: Try dissolving in a slightly basic buffer (e.g., PBS pH 8.0 or a 10 mM ammonium bicarbonate solution). Since the peptide portion is acidic, increasing the pH will increase its net negative charge and improve solubility.[6][11] 2. Use a Co-solvent: Prepare a concentrated stock solution in 100% DMSO first, then slowly add the stock solution to your aqueous buffer while vortexing.[13][14]
Precipitation occurs after diluting the DMSO stock into aqueous buffer. The compound's solubility limit in the final aqueous buffer concentration has been exceeded. This is a common issue when "crashing out" a compound from an organic stock.[4]1. Decrease Final Concentration: Your target concentration may be too high for the chosen buffer. Try a lower final concentration. 2. Increase Co-solvent Percentage: If your experiment allows, slightly increase the final percentage of DMSO (e.g., from 0.1% to 0.5%). Always check the solvent tolerance of your specific assay. 3. Slow Dilution: Add the DMSO stock to the buffer drop-wise while vigorously vortexing. This helps prevent localized high concentrations that lead to precipitation.[15]
Solution appears cloudy or forms a gel. The conjugate may be forming aggregates or intermolecular hydrogen bonds, especially at high concentrations.[15][16]1. Sonication: Use a bath sonicator for 5-10 minutes to break up aggregates. One supplier notes that ultrasonic treatment may be needed.[17][18] 2. Gentle Heating: Briefly warm the solution to 37°C to aid dissolution. Avoid prolonged heating to prevent degradation.[6][18] 3. Use Chaotropic Agents: For non-cellular assays, consider using agents like 6M guanidine HCl to disrupt aggregation, though this will denature proteins.[15]
Inconsistent results between experiments. This could be due to incomplete solubilization, precipitation over time, or degradation of the compound in solution.1. Centrifuge Before Use: Before taking an aliquot for your experiment, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved material. Use the supernatant for your experiments.[6] 2. Prepare Fresh Solutions: Aqueous solutions of caffeic acid and peptides can be unstable.[1][8] It is best to prepare fresh solutions for each experiment or, if storing, aliquot and freeze at -20°C or -80°C and avoid repeated freeze-thaw cycles.[11][13]

Data Presentation: Solubility Summary

Table 1: Solubility of Caffeic Acid
SolventSolubilityReference
PBS (pH 7.2)~0.5 mg/mL[1]
DMSO~5 mg/mL[1]
Ethanol~25 mg/mL[1]
DMF~5 mg/mL[1]
Water (Hot)Soluble[19]
Table 2: Solubility of this compound Conjugate
SolventSolubilityNotesReference
H₂O25 mg/mLRequires ultrasonic treatment[17]
PBSUp to 2 mg/mL
DMSOSolubleRecommended for stock solution preparation[18]

Experimental Protocols

Protocol 1: Solubilization in Aqueous Buffer via pH Adjustment

This protocol is suitable when avoiding organic solvents is necessary.

  • Calculate Net Charge: Determine the net charge of the this compound at neutral pH. As calculated in the FAQ, the peptide portion is acidic.

  • Select a Basic Buffer: Choose a sterile buffer with a pH between 7.5 and 8.5, such as 10 mM Tris-HCl or 10 mM HEPES.

  • Initial Test: Weigh a small amount (e.g., 1 mg) of the lyophilized powder.

  • Reconstitution: Add the calculated volume of basic buffer to achieve the desired concentration. Vortex thoroughly for 1-2 minutes.

  • Visual Inspection: Check for any visible particulates.

  • Sonication (If Needed): If the solution is not clear, place the vial in a bath sonicator for 5-10 minutes.

  • Final Check: If particulates remain, the compound may not be soluble at this concentration and pH. Consider trying a higher pH or using Protocol 2.

Protocol 2: Solubilization using an Organic Co-solvent (DMSO)

This is the most common method for compounds with low aqueous solubility.

  • Prepare High-Concentration Stock in DMSO: Weigh the lyophilized this compound powder and add the appropriate volume of 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the powder is fully dissolved by vortexing.

  • Serial Dilution (Optional, in DMSO): If lower concentration stock solutions are needed, perform serial dilutions from the high-concentration stock using 100% DMSO.

  • Dilution into Aqueous Buffer: To prepare the final working solution, slowly add a small volume of the DMSO stock solution into the pre-warmed (room temperature or 37°C) aqueous experimental buffer while vortexing vigorously.

    • Example: To make a 100 µM solution in 1 mL of PBS with 0.5% DMSO, add 5 µL of a 20 mM DMSO stock to 995 µL of PBS.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation.

  • Storage: Aliquot the DMSO stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathways of Caffeic Acid

Caffeic acid has been shown to modulate several key signaling pathways involved in inflammation, cancer, and metabolic diseases.

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_NFkB NF-κB Pathway CA Caffeic Acid PI3K PI3K CA->PI3K Inhibits MAPK MAPK/ERK CA->MAPK Modulates NFkB NF-κB CA->NFkB Inhibits Akt Akt PI3K->Akt Outcome_PI3K Inhibition of Cell Proliferation Akt->Outcome_PI3K CREB CREB MAPK->CREB Outcome_MAPK Modulation of Neuronal Plasticity CREB->Outcome_MAPK COX2 COX-2, TNF-α NFkB->COX2 Outcome_NFkB Anti-inflammatory Effects COX2->Outcome_NFkB

Caption: Key signaling pathways modulated by Caffeic Acid.

Experimental Workflow for Solubilization

This diagram outlines the decision-making process for dissolving this compound.

Experimental_Workflow start Start: Lyophilized This compound decision1 Is an organic solvent acceptable? start->decision1 protocol1 Protocol 1: Use Basic Aqueous Buffer (e.g., PBS pH 8.0) decision1->protocol1 No protocol2 Protocol 2: Prepare Stock in 100% DMSO decision1->protocol2 Yes decision2 Is the solution clear? protocol1->decision2 dilute Dilute DMSO stock into aqueous buffer with vortexing protocol2->dilute dilute->decision2 sonicate Apply Sonication and/or Gentle Heat (37°C) decision2->sonicate No end_success Success: Solution Ready for Assay decision2->end_success Yes sonicate->decision2 Re-check end_fail Re-evaluate: Lower concentration or change buffer/protocol sonicate->end_fail Still not clear

Caption: Decision workflow for solubilizing this compound.

References

Technical Support Center: Troubleshooting Caffeic Acid-pYEEIE Kinase Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for kinase assays involving Caffeic acid and the pYEEIE peptide substrate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common sources of variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the likely kinase target for the pYEEIE peptide substrate?

A1: The pYEEIE peptide sequence is a canonical recognition motif for Src family kinases (SFKs) and Abl kinase.[1][2][3] The presence of a central tyrosine (Y) residue as the phosphorylation site, preceded by acidic residues (E) and followed by a hydrophobic residue (I), is characteristic of substrates for these non-receptor tyrosine kinases. Therefore, when working with this peptide, it is crucial to consider the experimental context and the specific kinase being investigated.

Q2: Caffeic acid is my inhibitor of interest. What is its general mechanism of action against kinases?

A2: Caffeic acid, a phenolic phytochemical, has been shown to inhibit several kinases through various mechanisms. It can act as an ATP-competitive inhibitor, meaning it binds to the same site as ATP, or as a non-competitive inhibitor by binding to an allosteric site.[4] For instance, studies have demonstrated that Caffeic acid directly inhibits Fyn kinase, a member of the Src family, in a non-competitive manner with respect to ATP.[4] Understanding the mode of inhibition is critical for assay design, particularly concerning ATP concentration.

Q3: I am observing high variability between my replicate wells. What are the common culprits?

A3: High variability in kinase assays can stem from several factors:

  • Pipetting Inaccuracy: Small volumes are often used in kinase assays, making them sensitive to pipetting errors. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Inadequate Mixing: Incomplete mixing of reagents, especially the enzyme or inhibitor, can lead to inconsistent reaction rates. Gently mix all components thoroughly.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and alter reaction kinetics. It is advisable to either avoid using the outer wells or fill them with a buffer to maintain humidity.

  • Temperature Gradients: Inconsistent temperature across the assay plate during incubation can lead to variability. Ensure the plate is incubated on a surface with uniform temperature.

Q4: My Caffeic acid inhibitor shows a much higher IC50 value than expected. What could be the reason?

A4: An unexpectedly high IC50 value for Caffeic acid could be due to:

  • High ATP Concentration: If Caffeic acid is an ATP-competitive inhibitor, a high concentration of ATP in the assay will compete with the inhibitor, leading to a higher apparent IC50. It is recommended to use an ATP concentration at or near the Km for the specific kinase.[5]

  • Compound Solubility: Phenolic compounds like Caffeic acid can have limited solubility in aqueous buffers. Precipitation of the compound will reduce its effective concentration. The use of a co-solvent like DMSO is common, but its final concentration should be optimized and kept consistent across all wells.[6]

  • Incorrect Buffer Composition: The pH, ionic strength, and presence of additives in the assay buffer can influence both enzyme activity and inhibitor binding. Ensure the buffer conditions are optimal for your target kinase.

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your Caffeic acid-pYEEIE kinase assay.

Issue 1: Low Signal or Weak Kinase Activity
Potential Cause Troubleshooting Step
Suboptimal Enzyme Concentration Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay.
Inactive Enzyme Ensure the kinase is properly stored and handled to maintain its activity. Avoid repeated freeze-thaw cycles.
Suboptimal Substrate Concentration Titrate the pYEEIE peptide to determine its optimal concentration. Substrate inhibition can occur at very high concentrations.[7]
Incorrect Buffer Conditions Verify that the pH, salt concentration, and necessary co-factors (e.g., Mg²⁺, Mn²⁺) in your kinase assay buffer are optimal for the target kinase (e.g., Src or Abl).
Insufficient Incubation Time Optimize the reaction time to ensure the reaction proceeds long enough to generate a detectable signal but remains within the linear phase.
Issue 2: High Background Signal
Potential Cause Troubleshooting Step
Contaminating Kinase Activity If using cell lysates, there may be other kinases that can phosphorylate the pYEEIE peptide. Consider using a more purified enzyme preparation or specific inhibitors for contaminating kinases.
Non-enzymatic Phosphorylation Run a control reaction without the kinase to check for non-enzymatic phosphorylation of the substrate.
Autophosphorylation of the Kinase If the kinase autophosphorylates, this can contribute to the background. This is particularly relevant in radiometric assays where total phosphorylation is measured.
Assay Reagent Interference Some assay components may interfere with the detection method (e.g., autofluorescence of Caffeic acid in fluorescence-based assays). Run appropriate controls with the compound alone.
Issue 3: Inconsistent IC50 Values
Potential Cause Troubleshooting Step
Variable DMSO Concentration Ensure the final DMSO concentration is the same in all wells, including controls. High concentrations of DMSO can inhibit or sometimes stimulate kinase activity.[8]
Caffeic Acid Instability Prepare fresh dilutions of Caffeic acid for each experiment, as phenolic compounds can be susceptible to oxidation.
Assay Not at Steady-State Ensure your assay conditions are under initial velocity conditions, where the rate of product formation is linear with time. This is crucial for accurate IC50 determination.
Batch-to-Batch Reagent Variability Use reagents from the same lot for a given set of experiments to minimize variability.

Data Presentation

Table 1: Recommended Concentration Ranges for Key Assay Components
ComponentTypical Concentration RangeNotes
Src/Abl Kinase 2-20 U/reaction or 5-50 nMOptimal concentration should be determined empirically by titration.[9][10]
pYEEIE Peptide Substrate 50-200 µMThe concentration should ideally be around the Km of the kinase for the peptide.
ATP 10-100 µMShould be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.
Caffeic Acid 0.1 - 100 µMA wide range should be tested to determine the IC50. IC50 values for Caffeic acid in cell-based assays are often in the 9-12 µM range.[9]
DMSO 0.1 - 1% (v/v)The final concentration should be kept constant and as low as possible to avoid off-target effects.[11]
MgCl₂ 5-20 mMEssential co-factor for kinase activity.[12]
MnCl₂ 2-10 mMCan sometimes enhance the activity of certain tyrosine kinases.[12]
Table 2: Caffeic Acid IC50 Values in Different Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
PC-3Prostate Cancer9.0[9]
LNCaPProstate Cancer11.5[9]
K562 (Imatinib-sensitive)Chronic Myeloid Leukemia> 100 (low activity)[6]
HT-1080FibrosarcomaPotent anticancer effect observed[13]
MCF-7Breast CancerVaries with study[14]

Note: These are IC50 values from cell viability assays and may not directly reflect the IC50 for direct kinase inhibition.

Experimental Protocols

Protocol 1: Radiometric Kinase Assay for Src/Abl Kinase

This protocol is adapted for a standard radiometric assay using [γ-³²P]ATP.

Materials:

  • Purified active Src or Abl kinase

  • pYEEIE peptide substrate

  • Caffeic acid stock solution in DMSO

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³²P]ATP

  • Cold ATP stock solution

  • Phosphocellulose paper (e.g., P81)

  • Wash Buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and vials

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of ATP by mixing cold ATP and [γ-³²P]ATP in kinase assay buffer to the desired final concentration (e.g., 50 µM).

  • Set up Reactions: In a microcentrifuge tube, add the following in order:

    • Kinase Assay Buffer

    • Diluted Caffeic acid or DMSO (vehicle control)

    • pYEEIE peptide substrate (e.g., to a final concentration of 100 µM)

    • Diluted Src/Abl kinase (e.g., to a final concentration of 10 nM)

  • Pre-incubation: Gently mix and pre-incubate the reaction mixture for 10 minutes at 30°C.

  • Initiate Reaction: Start the kinase reaction by adding the ATP working solution. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction at 30°C for a predetermined optimal time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a phosphocellulose paper square.

  • Washing: Immediately place the phosphocellulose paper in a beaker with Wash Buffer. Wash three times for 5 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP.[12]

  • Quantification: After a final rinse with acetone to air dry, place the paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Fluorescence Polarization (FP) Kinase Assay

This protocol provides a non-radioactive alternative for measuring kinase activity.

Materials:

  • Purified active Src or Abl kinase

  • pYEEIE peptide substrate

  • Caffeic acid stock solution in DMSO

  • Kinase Assay Buffer

  • ATP

  • A fluorescently labeled phosphopeptide tracer (with a sequence similar to phosphorylated pYEEIE)

  • A phospho-tyrosine specific antibody

  • A black, low-volume 384-well plate

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Kinase Reaction:

    • In the wells of the 384-well plate, add the kinase, pYEEIE substrate, and Caffeic acid (or DMSO).

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop and Detect:

    • Stop the kinase reaction by adding a stop solution containing EDTA.

    • Add the mixture of the phospho-tyrosine antibody and the fluorescently labeled phosphopeptide tracer.

  • Equilibration: Incubate the plate for at least 30 minutes at room temperature to allow the antibody-tracer binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader. The signal will decrease as the unlabeled phosphorylated pYEEIE peptide produced by the kinase displaces the fluorescent tracer from the antibody.[15]

Mandatory Visualizations

Signaling Pathway

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Cell_Processes Cell Proliferation, Migration, Survival FAK->Cell_Processes MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt Akt PI3K->Akt STAT3->Cell_Processes MAPK_Pathway->Cell_Processes Akt->Cell_Processes

Caption: Simplified Src signaling pathway.[1][16]

Experimental Workflow

Kinase_Assay_Workflow Start Start Assay Reagent_Prep Prepare Reagents: Kinase, Substrate (pYEEIE), Inhibitor (Caffeic Acid), Buffer Start->Reagent_Prep Reaction_Setup Set up Reaction Mix: Buffer, Inhibitor, Substrate, Kinase Reagent_Prep->Reaction_Setup Pre_Incubate Pre-incubate (e.g., 10 min at 30°C) Reaction_Setup->Pre_Incubate Initiate Initiate Reaction with ATP (containing [γ-³²P]ATP) Pre_Incubate->Initiate Incubate Incubate (e.g., 20-30 min at 30°C) Initiate->Incubate Stop Stop Reaction (Spot on P81 paper) Incubate->Stop Wash Wash to Remove Unincorporated ATP Stop->Wash Detect Quantify Radioactivity (Scintillation Counting) Wash->Detect End End Detect->End

Caption: Workflow for a radiometric kinase assay.

Troubleshooting Logic

Troubleshooting_Flowchart Start Assay Variability Issue High_Variability High Variability between Replicates? Start->High_Variability Check_Pipetting Check Pipette Calibration & Technique High_Variability->Check_Pipetting Yes Low_Signal Low Signal or Weak Activity? High_Variability->Low_Signal No Check_Mixing Ensure Thorough Mixing Check_Pipetting->Check_Mixing Avoid_Edge_Effects Avoid Plate Edge Effects Check_Mixing->Avoid_Edge_Effects End Problem Resolved Avoid_Edge_Effects->End Titrate_Enzyme Titrate Enzyme Concentration Low_Signal->Titrate_Enzyme Yes Inconsistent_IC50 Inconsistent IC50 Values? Low_Signal->Inconsistent_IC50 No Check_Reagents Verify Reagent Activity (Enzyme, ATP) Titrate_Enzyme->Check_Reagents Optimize_Conditions Optimize Buffer & Incubation Check_Reagents->Optimize_Conditions Optimize_Conditions->End Check_DMSO Standardize Final DMSO Concentration Inconsistent_IC50->Check_DMSO Yes Inconsistent_IC50->End No Check_ATP Use ATP at Km Check_DMSO->Check_ATP Fresh_Inhibitor Use Fresh Inhibitor Dilutions Check_ATP->Fresh_Inhibitor Fresh_Inhibitor->End

Caption: A logical flow for troubleshooting common kinase assay issues.

References

Technical Support Center: Optimizing Caffeic Acid-pYEEIE Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Caffeic acid-pYEEIE for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a high-affinity phosphopeptide ligand designed to specifically target the Src Homology 2 (SH2) domain of Src family kinases. Its mechanism of action involves competitively binding to the SH2 domain, thereby inhibiting the downstream signaling pathways regulated by Src. SH2 domains are critical components of many signal transduction pathways, recognizing and binding to phosphotyrosine residues on other proteins. By blocking this interaction, this compound can modulate cellular processes such as cell growth, differentiation, and migration.

Q2: What is the reported IC50 value for this compound?

The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 42 nM for the Src SH2 domain. However, it is important to note that IC50 values are highly dependent on the specific experimental conditions, including the assay format, enzyme and substrate concentrations, and the cell line used in cell-based assays. Therefore, this value should be used as a reference point for your own experiments.

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in phosphate-buffered saline (PBS) up to 2 mg/mL. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved, it is advisable to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueReference
Molecular Weight 923.82 g/mol
Formula C₃₉H₅₀N₅O₁₉P
IC50 (Src SH2 domain) 42 nM
Solubility in PBS Up to 2 mg/mL
Purity ≥95%
Storage Temperature -20°C (solid), -80°C (in solution)

Experimental Protocols

Protocol: IC50 Determination of this compound using a Fluorescence Polarization-Based Competition Assay

This protocol describes a common method for determining the IC50 of an inhibitor for an SH2 domain.

Materials:

  • Recombinant Src SH2 domain protein

  • Fluorescently labeled phosphopeptide probe with high affinity for the Src SH2 domain

  • This compound

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • Black, non-treated 96-well or 384-well plates

  • Fluorescence polarization plate reader

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in PBS.

    • Prepare serial dilutions of this compound in the assay buffer. A common starting concentration range is 1 µM to 0.01 nM.

    • Prepare a solution of the recombinant Src SH2 domain and the fluorescently labeled phosphopeptide probe in the assay buffer. The concentrations of the protein and probe should be optimized to give a stable and robust fluorescence polarization signal.

  • Assay Procedure:

    • Add a fixed volume of the Src SH2 domain and fluorescent probe solution to each well of the microplate.

    • Add an equal volume of the serially diluted this compound or vehicle control (assay buffer with the same final concentration of PBS as the inhibitor dilutions) to the wells.

    • Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore used on the probe.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal.

Troubleshooting Guide

Issue 1: High background signal or no significant change in fluorescence polarization.

  • Possible Cause: The concentration of the fluorescent probe or the SH2 domain protein may be too high or too low.

    • Solution: Optimize the concentrations of both the fluorescent probe and the SH2 domain protein. Perform a titration of each component to find the optimal concentrations that provide a stable signal with a good dynamic range.

  • Possible Cause: Non-specific binding of the fluorescent probe to the microplate wells.

    • Solution: Use black, non-treated plates to minimize non-specific binding. You can also try adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.

  • Possible Cause: The inhibitor is not binding to the SH2 domain.

    • Solution: Verify the integrity and concentration of your this compound stock solution. Ensure that the correct phosphopeptide is being targeted.

Issue 2: Large error bars and poor reproducibility of IC50 values.

  • Possible Cause: Inconsistent pipetting or mixing.

    • Solution: Use calibrated pipettes and ensure thorough mixing of reagents in the wells. Automated liquid handling systems can improve reproducibility.

  • Possible Cause: Instability of this compound in the assay buffer.

    • Solution: Prepare fresh dilutions of the inhibitor for each experiment. Minimize the time the diluted inhibitor is kept at room temperature. The stability of caffeic acid phenethyl ester, a related compound, has been shown to be affected by hydrolysis in rat plasma, suggesting that stability can be a concern.

  • Possible Cause: Insufficient incubation time for the binding reaction to reach equilibrium.

    • Solution: Perform a time-course experiment to determine the optimal incubation time required to reach a stable fluorescence polarization signal.

Issue 3: Discrepancy between biochemical assay results and cell-based assay results.

  • Possible Cause: Poor cell permeability of the charged phosphopeptide.

    • Solution: this compound is a phosphopeptide and may have limited cell permeability. Consider using cell lines with higher endocytic activity or employing transfection reagents to facilitate cellular uptake. Alternatively, cell-permeant prodrug strategies have been explored for similar phosphopeptidomimetic inhibitors.

  • Possible Cause: Dephosphorylation of the inhibitor by intracellular phosphatases.

    • Solution: The phosphate group is essential for binding to the SH2 domain. Intracellular phosphatases can remove this group, inactivating the inhibitor. Co-treatment with a general phosphatase inhibitor (e.g., sodium orthovanadate) may help, but this can have off-target effects.

  • Possible Cause: High intracellular ATP concentrations competing with the inhibitor.

    • Solution: This is more relevant for ATP-competitive kinase inhibitors. Since this compound targets the SH2 domain, this is less likely to be a direct issue. However, downstream effects of Src inhibition could be influenced by the cellular energy state.

Visualizations

Src Signaling Pathway

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Cell_Processes Cell Proliferation, Migration, Survival FAK->Cell_Processes Akt Akt PI3K->Akt STAT3->Cell_Processes MAPK MAPK Pathway Ras->MAPK Akt->Cell_Processes MAPK->Cell_Processes Inhibitor This compound Inhibitor->Src

Caption: Src signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

How to prevent Caffeic acid-pYEEIE precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Here is the technical support center you requested.

Welcome to the technical support center for Caffeic acid-pYEEIE. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent precipitation of this compound in your cell culture media, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture media?

Precipitation of this compound, a phosphopeptide ligand for the src SH2 domain, is a common issue that can arise from several factors related to its physicochemical properties and handling. The primary causes include:

  • Exceeding Solubility Limits: The most frequent cause is exceeding the compound's aqueous solubility. While this compound is soluble up to 2 mg/mL in PBS, its solubility in complex cell culture media containing salts and proteins may differ.

  • Improper Dilution: Adding a concentrated stock solution (typically in an organic solvent like DMSO) directly and quickly into the aqueous cell culture medium can cause the compound to "crash out" of solution due to rapid solvent exchange.[1]

  • pH and Temperature Shifts: The pH of the medium, which can be affected by the CO2 environment in an incubator, influences the charge and solubility of the peptide component.[2][3] Additionally, temperature changes, such as adding a cold stock solution to warm media, can reduce solubility.[4]

  • Interaction with Media Components: Components within the media, such as divalent cations (Ca²⁺, Mg²⁺) and proteins from fetal bovine serum (FBS), can interact with the compound and promote precipitation.[4][5]

  • Stock Solution Issues: Using a stock solution that has undergone multiple freeze-thaw cycles can lead to the formation of aggregates, which then act as seeds for precipitation upon dilution.[2]

Q2: What is the maximum recommended concentration of this compound and its solvent in media?

The maximum soluble concentration should be determined empirically in your specific cell culture medium (see Protocol 2). However, based on available data, you can use the following information as a guideline. To avoid solvent-induced toxicity and precipitation, the final concentration of DMSO in cell culture should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[5][6]

Solubility Data Summary
CompoundSolventSolubility
This compound PBSSoluble to 2 mg/mL
Caffeic acid (for reference) PBS (pH 7.2)~0.5 - 0.65 mg/mL[7][8][9]
DMSO40 mg/mL[7][9]
Ethanol (warm)25 mg/mL[7][8][9]

Q3: My compound is initially soluble but precipitates after a few hours of incubation. What should I do?

This delayed precipitation is often due to the compound's instability in the complex culture environment over time or interactions with cellular metabolites.[2]

  • Assess Stability: The compound may not be stable in the media at 37°C for the full duration of your experiment. Consider reducing the incubation time if possible.

  • Reduce Concentration: The effective concentration might be drifting towards the solubility limit as media components are consumed or secreted by cells. Try using a slightly lower final concentration.

  • Serum Interaction: If using a high-serum medium, consider reducing the serum percentage or using a serum-free formulation for the duration of the treatment, as proteins can contribute to precipitation.[10]

Q4: Can I filter the medium to remove the precipitate?

Filtering the medium to remove the precipitate is not recommended. This action will lower the effective concentration of this compound in your experiment, leading to inaccurate and non-reproducible results.[5] The underlying cause of the precipitation should be identified and addressed.

Troubleshooting Guide

When you observe a precipitate, it is crucial to distinguish between chemical precipitation and microbial contamination.[11] A chemical precipitate may appear as fine, crystalline particles or a cloudy haze, whereas microbial contamination often presents as uniform turbidity and may contain visible colonies.[1] The following workflow can help you troubleshoot chemical precipitation.

Troubleshooting Workflow for Precipitation

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation cluster_Start cluster_Investigation Investigation Steps cluster_Solutions Corrective Actions cluster_End Start Precipitation Observed in Cell Culture Media Check_Stock 1. Check Stock Solution Is it clear? Has it been freeze-thawed? Start->Check_Stock Check_Dilution 2. Review Dilution Technique Was it added slowly to pre-warmed media with mixing? Check_Stock->Check_Dilution Sol_Stock Prepare Fresh Stock Aliquot to minimize freeze-thaw cycles. Check_Stock->Sol_Stock If stock is cloudy or old Check_Concentration 3. Assess Final Concentration Is it below the known solubility limit? Check_Dilution->Check_Concentration Sol_Dilution Improve Dilution Use serial dilution. Add stock dropwise to vortexing media. Check_Dilution->Sol_Dilution If dilution was rapid Check_Media 4. Evaluate Media Compatibility Run a solubility test in your specific media (Protocol 2). Check_Concentration->Check_Media Sol_Concentration Lower Concentration Determine the lowest effective dose for your experiment. Check_Concentration->Sol_Concentration If concentration is too high Sol_Media Modify Media or Solvent Consider a different solvent or serum-free conditions. Check_Media->Sol_Media If media incompatibility is found End Problem Solved: Clear Solution Sol_Stock->End Sol_Dilution->End Sol_Concentration->End Sol_Media->End

Caption: A logical workflow to troubleshoot and mitigate this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound that minimizes the risk of precipitation upon dilution.

Materials:

  • This compound (lyophilized powder)

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

Procedure:

  • Allow the lyophilized this compound vial to warm to room temperature before opening to prevent condensation.

  • Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the powder in 100% DMSO.

  • Ensure complete dissolution by vortexing gently. If needed, brief sonication in a water bath can aid dissolution.[12]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.[13]

Protocol 2: Determining Maximum Solubility in a Specific Medium

Objective: To determine the highest concentration of this compound that remains soluble in your specific experimental cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare Serial Dilutions: Create a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. It is recommended to test a range that brackets your intended final concentration (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • Dilution Technique: To minimize precipitation, perform serial dilutions rather than a single large dilution. For example, create a 1 mM intermediate solution from your 10 mM stock, then use that to make the final dilutions.[1]

  • Incubation: Incubate the prepared dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint.

  • Observation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at multiple time points (e.g., immediately, 1 hour, 4 hours, 24 hours). A microscope can be used for more sensitive detection.

Protocol 3: Recommended Dilution Procedure for Cell-Based Assays

Objective: To correctly dilute the this compound stock solution into bulk media for treating cells while avoiding precipitation.

Materials:

  • This compound stock solution aliquot (from Protocol 1)

  • Cell culture medium, pre-warmed to 37°C

  • Sterile conical tube

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dispense the required volume of pre-warmed cell culture medium into a sterile conical tube.

  • While gently vortexing or swirling the medium, add the required volume of the stock solution dropwise into the vortex.[5] This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

  • Continue to mix for a few seconds after adding the stock.

  • Use this freshly prepared medium to treat your cells immediately. Do not store this compound diluted in aqueous solutions for extended periods.[1]

References

Caffeic acid-pYEEIE lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caffeic Acid-pYEEIE. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quality control recommendations to address potential lot-to-lot variability and other common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity phosphopeptide ligand designed to specifically bind to the Src Homology 2 (SH2) domain of Src family kinases.[1] Its primary mechanism of action is the inhibition of protein-protein interactions mediated by the Src SH2 domain, thereby disrupting downstream signaling pathways. SH2 domains are crucial modules in many signal-transducing proteins that recognize and bind to phosphorylated tyrosine residues on other proteins.[2][3] By occupying the binding site on the SH2 domain, this compound can prevent the recruitment of Src family kinases to their activated receptor tyrosine kinase partners, thus inhibiting the initiation of specific signaling cascades.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to maintain the stability and activity of this compound. Lyophilized powder should be stored at -20°C.[1][4] For preparing stock solutions, it is recommended to dissolve the peptide in an appropriate solvent such as sterile PBS or DMSO.[1][5] Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] Before use, allow the vial to equilibrate to room temperature before opening.

Q3: What are the common sources of lot-to-lot variability in synthetic peptides like this compound?

A3: Lot-to-lot variability in synthetic peptides can arise from several factors during the manufacturing process.[6] These include differences in the purity of raw materials, slight variations in the synthesis and purification processes, and inconsistencies in the lyophilization procedure.[7][8] For a modified peptide like this compound, the efficiency of the phosphorylation and the coupling of the caffeic acid moiety can also vary between batches. These variations can lead to differences in peptide purity, the presence of truncated or modified sequences, and varying levels of residual solvents or counter-ions, all of which can affect the compound's activity and experimental reproducibility.[9][10]

Q4: How can I be sure that the this compound I'm using is active?

A4: The most direct way to confirm the activity of your this compound is to perform a functional assay, such as an in vitro binding assay or a kinase inhibition assay, and determine its IC50 value. The expected IC50 for this compound binding to the Src SH2 domain is approximately 42 nM.[1] Comparing the IC50 of a new lot to a previously validated lot is a robust method for quality control. Additionally, you can refer to the Certificate of Analysis (CoA) provided by the manufacturer, which should include data on purity (typically assessed by HPLC) and identity (confirmed by mass spectrometry).[11]

Quality Control for this compound

To ensure the consistency and reliability of your experimental results, it is crucial to implement a quality control (QC) procedure for each new lot of this compound.

Recommended QC Steps:
  • Documentation Review: Always review the Certificate of Analysis (CoA) for each new lot. Pay close attention to the purity, molecular weight, and any other characterization data provided.

  • Solubility Test: Before preparing a large stock solution, test the solubility of a small amount of the peptide in your chosen solvent to ensure it dissolves completely at the desired concentration.

  • Functional Validation (IC50 Determination): The most critical QC step is to determine the half-maximal inhibitory concentration (IC50) of the new lot in a relevant assay (e.g., a Src SH2 domain binding assay). This value should be compared to the expected IC50 and the values obtained from previous lots.

  • Side-by-Side Comparison: Whenever possible, perform a side-by-side comparison of the new lot with a previously validated lot in your primary experimental model. This will help to identify any subtle differences in activity that may not be apparent from the IC50 value alone.

Data Presentation: Hypothetical Lot-to-Lot Variability
Lot NumberPurity (by HPLC)Measured IC50 (nM) for Src SH2 BindingSolubility in PBSAppearanceQC Pass/Fail
Lot A (Reference)>98%45Soluble to 2 mg/mLWhite crystalline solidPass
Lot B>95%52Soluble to 2 mg/mLWhite crystalline solidPass
Lot C>95%150Soluble to 1.5 mg/mLOff-white solidFail
Lot D>98%48Soluble to 2 mg/mLWhite crystalline solidPass

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for this compound

Potential Cause Troubleshooting Step
Degraded Compound Ensure the compound has been stored correctly at -20°C or -80°C and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from the lyophilized powder.
Inaccurate Concentration Verify the calculations used to prepare the stock solution and serial dilutions. Consider that the net peptide content may be lower than the gross weight due to the presence of counter-ions and water.
Assay Conditions Confirm that the buffer composition (pH, ionic strength) and ATP concentration (for kinase assays) are optimal for the enzyme and inhibitor.[12] High concentrations of ATP can compete with ATP-competitive inhibitors, although this compound is not expected to be ATP-competitive.
Lot-to-Lot Variability If possible, test a different, previously validated lot of the compound. If the new lot consistently shows lower potency, contact the manufacturer and provide your QC data.

Issue 2: High variability between replicate wells in an assay

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure that pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize pipetting errors between wells.[13]
Incomplete Dissolution Visually inspect the stock solution to ensure the compound is fully dissolved. If necessary, briefly sonicate the solution.
Edge Effects Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations.[12] Alternatively, fill the outer wells with buffer or water to create a humidity barrier.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously for all wells.[13]

Issue 3: No inhibitory effect of this compound observed

Potential Cause Troubleshooting Step
Incorrect Signaling Pathway Confirm that the experimental model (e.g., cell line, protein) relies on a Src family kinase SH2 domain for the signaling event being measured. This compound is a specific inhibitor and will not affect pathways that are independent of Src SH2 domain interactions.
Compound Inactivity Prepare a fresh stock solution and re-test. If the issue persists, perform a direct binding assay to confirm the interaction between this compound and the Src SH2 domain.
Cell Permeability If using a cell-based assay, consider that this compound, as a phosphopeptide, may have poor cell permeability. Specialized delivery methods or the use of a cell-permeable analog may be necessary.

Experimental Protocols

Protocol 1: In Vitro Src SH2 Domain Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the IC50 of this compound for the Src SH2 domain using fluorescence polarization.

Materials:

  • Recombinant GST-tagged Src SH2 domain

  • Fluorescently labeled probe peptide with high affinity for Src SH2 domain (e.g., FITC-pYEEI)

  • This compound (multiple lots for comparison)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% Tween-20

  • 384-well, non-stick, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Prepare a 2X stock solution of the fluorescent probe in Assay Buffer.

    • Prepare a 2X stock solution of the GST-Src SH2 domain in Assay Buffer.

    • Prepare a 4X serial dilution of this compound in Assay Buffer.

  • Assay Plate Setup:

    • Add 5 µL of Assay Buffer to the "blank" wells.

    • Add 5 µL of the 4X this compound serial dilutions to the "test" wells.

    • Add 10 µL of a 2X mixture of the fluorescent probe and the GST-Src SH2 domain to all wells except the "blank" wells.

    • Add 10 µL of the 2X fluorescent probe solution (without the SH2 domain) to the "blank" wells.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the "blank" wells.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) pY_site Phosphorylated Tyrosine (pY) Receptor_Tyrosine_Kinase->pY_site Autophosphorylation SH2_Domain SH2 Domain pY_site->SH2_Domain Binding Src_Kinase Src Family Kinase Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Src_Kinase->Downstream_Signaling Activation SH2_Domain->Src_Kinase Caffeic_Acid_pYEEIE This compound Caffeic_Acid_pYEEIE->SH2_Domain Inhibition

Caption: Inhibition of Src signaling by this compound.

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep plate Plate Setup (Serial Dilution of Inhibitor) prep->plate incubate Incubate Inhibitor with Enzyme plate->incubate reaction Initiate Kinase Reaction (Add ATP) incubate->reaction detect Stop Reaction and Detect Signal reaction->detect analyze Data Analysis (IC50 Calculation) detect->analyze end End analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Troubleshooting_Tree start Inconsistent Results? ic50 IC50 Higher than Expected? start->ic50 Yes variability High Replicate Variability? start->variability No degraded Check Compound Storage and Preparation ic50->degraded Yes no_effect No Inhibitory Effect? variability->no_effect No pipetting Review Pipetting Technique variability->pipetting Yes pathway Confirm Pathway Dependence on Src SH2 no_effect->pathway Yes concentration Verify Concentration Calculations degraded->concentration assay_conditions Optimize Assay Conditions concentration->assay_conditions dissolution Ensure Complete Dissolution pipetting->dissolution

Caption: Decision tree for troubleshooting common experimental issues.

References

Non-specific binding of Caffeic acid-pYEEIE in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting experiments involving the Caffeic acid-pYEEIE conjugate. This guide is designed for researchers, scientists, and drug development professionals to identify and mitigate issues related to non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a conjugate molecule composed of two key functional parts:

  • Caffeic Acid (CA): A phenolic compound known for its antioxidant properties. However, its catechol structure can also lead to non-specific interactions through hydrogen bonding, hydrophobic interactions, and metal chelation.[1][2][3][4]

  • pYEEIE Peptide: A phosphopeptide sequence (pTyr-Glu-Glu-Ile-Glu) that is a known high-affinity binding ligand for the SH2 domain of proteins like Src kinase.[5][6] The charged and polar residues in this peptide can also contribute to non-specific electrostatic interactions.

Q2: What are the primary causes of non-specific binding with this compound?

A2: Non-specific binding of this conjugate can arise from the individual properties of its components and their synergy:

  • Hydrophobic Interactions: The aromatic ring of caffeic acid and hydrophobic residues in the peptide can bind to hydrophobic surfaces on membranes, plates, and proteins.[7][8]

  • Electrostatic Interactions: The negatively charged phosphate group and glutamate residues of the pYEEIE peptide, as well as the hydroxyl groups of caffeic acid, can interact with positively charged regions on proteins or surfaces.[7][9]

  • Hydrogen Bonding: The numerous hydroxyl and carboxyl groups on both caffeic acid and the peptide can form hydrogen bonds with various surfaces.[10]

  • Binding to Blocking Agents: In some cases, the conjugate might interact with the very proteins used to block non-specific binding, such as BSA or casein.[11]

  • Metal Chelation: Caffeic acid is known to chelate metal ions.[2][4] If there are divalent cations present in your buffers or on your surfaces, this can lead to unintended binding.

Q3: In which experimental systems is non-specific binding of this compound a common issue?

A3: High background and false positives due to non-specific binding are common in a variety of assays, including:

  • Enzyme-Linked Immunosorbent Assay (ELISA)[12]

  • Western Blotting[11][13]

  • Immunohistochemistry (IHC) and Immunofluorescence (IF)[14]

  • Surface Plasmon Resonance (SPR)[15]

  • Pull-down assays and Immunoprecipitation (IP)

Troubleshooting Guides

High Background Signal in ELISA

If you are observing a high background signal in your ELISA experiments with this compound, consider the following troubleshooting steps.

Experimental Workflow for Reducing High Background in ELISA

ELISA_Troubleshooting cluster_prep Preparation cluster_execution Execution & Analysis cluster_outcome Outcome Start High Background Observed Increase_Washing Increase Wash Steps & Duration Start->Increase_Washing Start with simplest fix Optimize_Blocking Optimize Blocking Agent & Concentration Increase_Washing->Optimize_Blocking If background persists Modify_Buffer Modify Buffer Composition Optimize_Blocking->Modify_Buffer Titrate_Conjugate Titrate Conjugate Concentration Modify_Buffer->Titrate_Conjugate Check_Plate Test Different Plate Types Titrate_Conjugate->Check_Plate Run_Controls Include Proper Controls Check_Plate->Run_Controls Analyze Analyze Results Run_Controls->Analyze Success Reduced Background Analyze->Success Failure Persistent High Background Analyze->Failure

Caption: Troubleshooting workflow for high ELISA background.

Problem Potential Cause Recommended Solution
High signal in all wells, including negative controls. Inadequate blocking of unoccupied sites on the plate.[16]Increase blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[17] Test different blocking agents (see table below).
Concentration of this compound is too high.Perform a titration of the conjugate to find the optimal concentration that maximizes specific signal while minimizing background.
Insufficient washing.Increase the number of wash steps (e.g., from 3 to 5). Increase the soaking time for each wash. Ensure wells are completely aspirated between washes.
Non-specific binding to the plate surface.Try plates with different surface chemistries (e.g., non-binding surfaces).
Buffer composition.Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash and dilution buffers to reduce hydrophobic interactions. Consider increasing the salt concentration of your buffers to reduce electrostatic interactions.
Non-Specific Bands in Western Blotting

If you are using this compound as a probe in a Western Blot (e.g., far-western blot) and observing multiple non-specific bands, follow this guide.

Signaling Pathway of Non-Specific Binding

Non_Specific_Binding cluster_conjugate This compound cluster_surface Non-Target Surfaces CA Caffeic Acid (Hydrophobic, H-bond donor/acceptor, Metal Chelator) Membrane Membrane (e.g., PVDF, Nitrocellulose) CA->Membrane Hydrophobic Interaction Blocking_Protein Blocking Agent (e.g., BSA, Milk) CA->Blocking_Protein Potential Interaction Other_Proteins Off-Target Proteins CA->Other_Proteins H-Bonding Peptide pYEEIE Peptide (Charged, Hydrophilic) Peptide->Membrane Electrostatic Interaction Peptide->Other_Proteins Electrostatic Interaction

Caption: Mechanisms of non-specific binding.

Problem Potential Cause Recommended Solution
Multiple bands of varying intensity across the blot. Ineffective blocking.[11][13]Optimize the blocking buffer. If using milk, be aware it contains phosphoproteins which could interact with the pYEEIE motif. BSA is often a better choice for phosphoprotein-related studies.[13] Try synthetic blocking agents if protein-based ones are problematic.[13]
High probe concentration.Lower the concentration of the this compound conjugate used for incubation.
Hydrophobic interactions with the membrane.Ensure your wash buffer contains a detergent (e.g., 0.1% Tween-20). For PVDF membranes, which are more hydrophobic, effective blocking is critical.[17]
Ionic interactions.Adjust the ionic strength of your buffers. Increasing the salt concentration (e.g., up to 500 mM NaCl) can disrupt weak, non-specific electrostatic interactions.

Data and Protocols

Table 1: Comparison of Common Blocking Agents

This table provides a summary of commonly used blocking agents and their typical working concentrations. The optimal choice may depend on the specific experimental setup.[11][13][17]

Blocking Agent Typical Concentration Advantages Disadvantages Best For
Bovine Serum Albumin (BSA) 1-5% (w/v)Single purified protein, good for phosphoprotein studies.[13]More expensive, potential for cross-reactivity with some antibodies.Assays involving phosphomotifs, IHC.
Non-fat Dry Milk 3-5% (w/v)Inexpensive and effective for many applications.[13][17]Contains phosphoproteins (casein) and biotin, which can interfere with certain assays. Not ideal for probing with pYEEIE.General Western blotting (non-phospho targets).
Fish Gelatin 0.5-2% (w/v)Reduces background from mammalian-derived reagents.May not be as robust as BSA or milk in some cases.[13]Systems where cross-reactivity with mammalian proteins is a concern.
Polyvinylpyrrolidone (PVP) 1% (w/v)Synthetic, protein-free, good for low protein content needs.[13]May not be as effective as protein-based blockers for all targets.Assays where protein-based blockers interfere.
Casein 1% (w/v) in TBS/PBSPurified milk protein, effective blocker.Contains phosphoproteins, similar to milk.[11]General purpose blocking.
Protocol: General Method for Reducing Non-Specific Binding

This protocol provides a starting point for optimizing your assay to minimize non-specific binding of this compound.

  • Surface Blocking:

    • Prepare a blocking buffer containing 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate your surface (ELISA plate, Western blot membrane, etc.) with the blocking buffer for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.[17]

  • Conjugate Dilution:

    • Dilute the this compound conjugate in a "binding buffer". A good starting point for the binding buffer is your blocking buffer (3% BSA in TBST). The high protein concentration helps to saturate non-specific sites in the solution.

  • Washing Steps:

    • After incubation with the conjugate, perform a series of stringent washes.

    • Use a wash buffer of TBST.

    • Perform at least 4-5 washes, with a 5-minute incubation for each wash on a shaker.

    • Consider adding 0.5 M NaCl to the wash buffer for the first two washes to disrupt electrostatic interactions.

  • Controls:

    • No Conjugate Control: A well or lane where no this compound is added to determine the background of the detection system itself.

    • Competition Control: Co-incubate the this compound conjugate with a high concentration of the free pYEEIE peptide. A significant reduction in signal indicates that the binding is specific to the peptide's target.

    • Caffeic Acid Control: Incubate with free caffeic acid at the same concentration as in the conjugate to assess its individual contribution to non-specific binding.

By systematically addressing these potential sources of non-specific binding, researchers can improve the signal-to-noise ratio and obtain more reliable and accurate experimental results.

References

Caffeic acid-pYEEIE storage conditions to maintain activity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Caffeic Acid-pYEEIE Conjugate

This guide provides detailed information on the proper storage, handling, and troubleshooting for the this compound conjugate to ensure the maintenance of its biological activity for research applications.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A1: Lyophilized peptides and phenolic compounds are significantly more stable than when in solution. For optimal stability, the lyophilized powder should be stored at -20°C or, for long-term storage, at -80°C. It is crucial to keep the container tightly sealed and protected from light and moisture. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture absorption can degrade the compound.

Q2: What is the recommended procedure for reconstituting the conjugate?

A2: To reconstitute, use a sterile, high-purity solvent. The choice of solvent depends on your experimental needs. For many biological assays, sterile buffers at a slightly acidic pH (pH 5-6) are recommended to enhance the stability of both the caffeic acid and the peptide components. If solubility is an issue, organic solvents like DMSO or ethanol can be used to create a concentrated stock solution, which should then be diluted into your aqueous experimental buffer. When dissolving, gently swirl or vortex the vial; avoid vigorous shaking, which can damage the peptide's structure.

Q3: How should I store the reconstituted this compound solution?

A3: Storing the conjugate in solution is not recommended for long periods. If necessary, prepare aliquots of the reconstituted solution to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C for short-term storage (a few weeks) or -80°C for longer periods (up to a few months). Aqueous solutions of caffeic acid are not recommended to be stored for more than one day.

Q4: My this compound conjugate has lost its activity. What are the possible reasons?

A4: Loss of activity can stem from several factors:

  • Improper Storage: Exposure to high temperatures, light, moisture, or oxygen can cause degradation. Storing in solution for extended periods is a common cause of activity loss.

  • Degradation of Caffeic Acid: The caffeic acid moiety is susceptible to oxidation, which can be accelerated by exposure to air and light, especially at neutral or alkaline pH.

  • Degradation of the pYEEIE Peptide: The peptide component can be degraded by hydrolysis, or the critical phosphate group on the tyrosine (pY) can be lost through dephosphorylation, particularly in non-sterile solutions or at unfavorable pH levels.

  • Repeated Freeze-Thaw Cycles: Each cycle can cause denaturation and aggregation of the peptide, reducing its effective concentration and activity.

  • Microbial Contamination: If solutions are not prepared and stored under sterile conditions, microbial growth can lead to enzymatic degradation of the conjugate.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the loss of conjugate activity.

Problem: Reduced or No Biological Activity

Use the following workflow to troubleshoot the problem.

G cluster_0 Troubleshooting Workflow: Loss of Activity start Start: Loss of Activity Observed check_storage 1. Verify Storage Conditions - Lyophilized at -20°C or -80°C? - Protected from light/moisture? start->check_storage check_handling 2. Review Reconstitution Protocol - Used sterile, appropriate solvent? - Avoided vigorous shaking? check_storage->check_handling check_aliquoting 3. Confirm Aliquoting & Freezing - Aliquoted to avoid freeze-thaw? - Stored solution at -80°C? check_handling->check_aliquoting analyze_integrity 4. Assess Compound Integrity - Perform HPLC/MS analysis to check for degradation. check_aliquoting->analyze_integrity degradation_found Degradation products detected? analyze_integrity->degradation_found reorder Solution: Order new compound. Review and update lab protocols. degradation_found->reorder Yes degradation_found->reorder No (Consider experimental setup)

Troubleshooting workflow for loss of conjugate activity.
Potential Degradation Pathways

Understanding how the conjugate can degrade is key to preventing activity loss.

G cluster_1 Potential Degradation Pathways cluster_caffeic Caffeic Acid Moiety cluster_peptide pYEEIE Peptide Moiety parent This compound oxidation Oxidation (Forms o-quinones) parent->oxidation O₂, light, high pH polymerization Polymerization parent->polymerization Oxidizing agents decarboxylation Decarboxylation (Heat-induced) parent->decarboxylation High Temp. dephosphorylation Dephosphorylation (Loss of phosphate from pY) parent->dephosphorylation pH extremes, enzymes hydrolysis Peptide Bond Hydrolysis parent->hydrolysis pH extremes aggregation Aggregation parent->aggregation Freeze-thaw, concentration

Degradation pathways for the this compound conjugate.

Data & Protocols

Table 1: Recommended Storage Conditions
FormTemperatureDurationKey Considerations
Lyophilized Powder -20°CUp to 48 monthsStore in a desiccator, protected from light.
-80°CSeveral yearsIdeal for long-term archival storage.
Reconstituted (in buffer) -20°CUp to 4 weeksAliquot to avoid freeze-thaw cycles.
-80°CUp to 4 monthsPreferred for storing solutions.
Reconstituted (in DMSO) -20°C> 6 monthsCheck for precipitation upon thawing.
Table 2: Solvent Suitability for Reconstitution
SolventpH RangeSuitabilityNotes
Sterile Water~7.0GoodMay not be optimal for long-term stability due to neutral pH.
PBS7.2 - 7.4FairRisk of dephosphorylation and caffeic acid oxidation. Not recommended for storing aqueous solutions for more than a day.
Sterile Buffer (e.g., Acetate)5.0 - 6.0ExcellentSlightly acidic pH enhances stability of both moieties.
DMSO, EthanolN/AExcellent (for stock)Use for initial solubilization of high concentrations. Minimize final organic solvent in assays.

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a method to assess the purity and degradation of the this compound conjugate over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To quantify the percentage of intact conjugate and detect the appearance of degradation products.

Materials:

  • This compound conjugate

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the conjugate at 1 mg/mL in an appropriate solvent (e.g., 50% ACN/water).

    • Establish a "Time Zero" sample by immediately diluting the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase A.

    • Store the remaining stock solution under the conditions you wish to test (e.g., 4°C, room temperature, -20°C).

    • At specified time points (e.g., 24h, 48h, 1 week, 1 month), take an aliquot of the stored stock solution and prepare a sample for injection in the same manner as the "Time Zero" sample.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at 280 nm (for the tyrosine in the peptide) and 325 nm (characteristic for caffeic acid) to track both parts of the conjugate.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (column wash)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (re-equilibration)

  • Data Analysis:

    • Inject 20 µL of each sample.

    • Integrate the peak area of the intact conjugate at "Time Zero" and subsequent time points.

    • Calculate the percentage of remaining intact conjugate at each time point relative to "Time Zero".

    • Monitor the chromatogram for the appearance of new peaks, which indicate degradation products (e.g., free caffeic acid, dephosphorylated peptide). These will typically have different retention times.

Interpreting unexpected results with Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Caffeic acid-pYEEIE in their experiments. This compound is a high-affinity phosphopeptide ligand for the Src Homology 2 (SH2) domain of Src family kinases, acting as an inhibitor of downstream signaling. This guide is intended to assist in the interpretation of unexpected results and provide standardized protocols for key experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism of action for this compound?

A1: this compound is designed to act as a competitive inhibitor by binding to the SH2 domain of Src family kinases. This binding prevents the interaction of Src with its upstream activators and downstream substrates, thereby inhibiting the initiation and propagation of signaling cascades involved in cell proliferation, survival, and migration.

Q2: I am not observing the expected decrease in phosphorylation of Src downstream targets. What are the possible causes?

A2: Several factors could contribute to this observation:

  • Compound Instability: Caffeic acid derivatives can be susceptible to degradation. Ensure the compound is stored correctly at -20°C and freshly prepared for each experiment.

  • Suboptimal Concentration: The effective concentration in your cell-based assay may be higher than the biochemical IC50 due to factors like cell permeability and protein binding. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Cell Line Resistance: The targeted signaling pathway may have compensatory mechanisms in your chosen cell line. Consider using a cell line with known sensitivity to Src inhibition as a positive control.

  • Experimental Protocol: Ensure that your cell lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins during sample preparation.

Q3: My results show an unexpected increase in the phosphorylation of a downstream protein after treatment with this compound. How can I interpret this?

A3: This paradoxical effect could be due to:

  • Off-Target Effects: At higher concentrations, this compound might interact with other kinases or signaling molecules, leading to the activation of alternative pathways. Consider performing a kinase profiling assay to identify potential off-target interactions.

  • Feedback Loops: Inhibition of the primary target (Src) might trigger a compensatory feedback loop that results in the activation of other kinases. A time-course experiment can help to elucidate the dynamics of the signaling response.

  • Cellular Context: The specific cellular background, including the expression levels of various signaling proteins, can influence the overall response to the inhibitor.

Q4: I am observing high variability between my experimental replicates. What are the common sources of inconsistency?

A4: High variability can arise from several sources:

  • Compound Solubility: Ensure that this compound is fully dissolved in the solvent and the final working solution. Precipitates can lead to inconsistent dosing.

  • Inconsistent Cell Seeding: Variations in cell number per well can lead to different responses. Ensure uniform cell seeding across all wells.

  • Assay Conditions: Maintain consistent incubation times, temperatures, and reagent concentrations across all experiments.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
No or low inhibitory activity in cell-based assays Compound precipitation due to low solubility.Visually inspect the culture media for precipitate. Prepare a fresh, concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into the final assay medium.
Ineffective concentration.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line.
Compound degradation.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Inconsistent results between replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension and accurate pipetting when seeding cells.
Variability in treatment application.Ensure consistent timing and application of the compound to all wells.
Unexpected phenotype or off-target effects Inhibition of other kinases.Use a structurally unrelated Src inhibitor as a control to confirm that the observed phenotype is due to Src inhibition. Consider a kinase panel screening to identify potential off-targets.
Cellular toxicity at high concentrations.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the compound.

Experimental Protocols

Protocol 1: Western Blot Analysis of Src Phosphorylation

This protocol describes the steps to assess the effect of this compound on the phosphorylation of Src and its downstream targets.

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 1, 6, 24 hours).

    • If necessary, stimulate the cells with an appropriate growth factor (e.g., EGF) for a short period before lysis to induce phosphorylation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein lysates to the same concentration and denature by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Src (Tyr416)) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against the total form of the target protein and a loading control (e.g., GAPDH, β-actin).

Protocol 2: In Vitro Src Kinase Assay

This protocol provides a method to determine the direct inhibitory effect of this compound on Src kinase activity.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

    • Prepare a stock solution of a Src-specific peptide substrate.

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of this compound.

  • Kinase Reaction:

    • In a 96-well plate, add the reaction buffer, recombinant Src kinase, and the Src substrate peptide.

    • Add the different concentrations of this compound or a vehicle control to the respective wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based kinase assay kit that measures the amount of ATP remaining in the well.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Data Presentation

Table 1: Inhibitory Activity of this compound on Src Kinase

Assay Type Parameter Value Reference
Biochemical AssayIC5042 nM[1][2]
Cell-Based Assay (MCF-7)GI50 (72h)15 µMHypothetical Data
Cell-Based Assay (PC-3)GI50 (72h)25 µMHypothetical Data

Visualizations

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration FAK->Migration Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation Caffeic_acid_pYEEIE This compound Caffeic_acid_pYEEIE->Src Inhibition

Caption: Simplified Src signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (e.g., MCF-7, PC-3) Compound_Prep 2. Prepare this compound (Stock and working solutions) Cell_Treatment 3. Treat cells with This compound Compound_Prep->Cell_Treatment Lysate_Prep 4. Cell Lysis and Protein Quantification Cell_Treatment->Lysate_Prep Viability_Assay 6. Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Western_Blot 5. Western Blot (p-Src, p-Akt, etc.) Lysate_Prep->Western_Blot Data_Analysis 7. Data Analysis (IC50, GI50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: General experimental workflow for evaluating this compound in cell-based assays.

References

Validation & Comparative

A Comparative Analysis of Binding Affinities: Ac-pYEEI and the Hypothetical Caffeic acid-pYEEI for SH2 Domains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the binding affinity of the well-characterized Ac-pYEEI peptide and the novel, hypothetical Caffeic acid-pYEEI to Src Homology 2 (SH2) domains of the Src and Lck protein kinases. Due to a lack of available experimental data for Caffeic acid-pYEEI, this document establishes Ac-pYEEI as a baseline and discusses the potential implications of caffeic acid conjugation.

Introduction

Src Homology 2 (SH2) domains are crucial protein modules in intracellular signaling pathways, recognizing and binding to specific phosphotyrosine (pTyr) motifs on other proteins. This interaction is a pivotal step in the activation and regulation of numerous cellular processes, including cell growth, differentiation, and migration.[1][2] The peptide sequence pYEEI (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine) is a high-affinity binding motif for the SH2 domains of Src family kinases, such as Src and Lck.[3][4] Acetylation of the N-terminus (Ac-pYEEI) is a common modification to mimic the natural peptide context.

This guide focuses on the binding characteristics of Ac-pYEEI and explores the potential impact of conjugating caffeic acid to this peptide. While Ac-pYEEI's binding properties are well-documented, Caffeic acid-pYEEI represents a novel compound for which direct binding affinity data is not yet available in published literature. Caffeic acid is a natural phenolic compound with known antioxidant and potential signaling-modulating properties. Its conjugation to a high-affinity SH2-binding peptide could offer new avenues for targeted therapeutic interventions.

Quantitative Data Summary

The following table summarizes the experimentally determined binding affinities of Ac-pYEEI and related peptides to the SH2 domains of Src and Lck kinases. This data serves as a benchmark for understanding the binding potency of the pYEEI motif.

CompoundTarget SH2 DomainBinding Affinity (Kd)MethodReference
Ac-pYEEILck0.1 µMNot Specified[5]
Ac-pYEEISrc1.7 µMFluorescence Polarization[6]
pYEEISrc~3-6 nMNot Specified[2]
pYEEILyn (Src family)0.75 ± 0.2 µMNot Specified[3]
Fluorescent pYEEIPLck39.8 nMFluorescence Assay[7]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding affinity. The variation in reported Kd values can be attributed to different experimental conditions and techniques.

Experimental Protocols

The determination of binding affinities for peptide-protein interactions is commonly achieved through biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., SH2 domain) immobilized on a sensor chip and an analyte (e.g., phosphopeptide) flowing over the surface.

Experimental Workflow for SPR:

cluster_prep Preparation cluster_workflow SPR Workflow cluster_analysis Data Analysis ligand SH2 Domain (Ligand) immobilization Immobilization of SH2 Domain on Chip ligand->immobilization analyte Peptide (Analyte) association Association: Inject Peptide analyte->association immobilization->association dissociation Dissociation: Flow Buffer association->dissociation regeneration Regeneration dissociation->regeneration sensorgram Sensorgram dissociation->sensorgram regeneration->immobilization kinetics Calculate k_on, k_off sensorgram->kinetics affinity Determine K_d kinetics->affinity

Figure 1: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance.

Key Steps:

  • Immobilization: The purified SH2 domain is covalently attached to the surface of a sensor chip.

  • Association: The phosphopeptide solution is injected at various concentrations and flows over the chip surface, allowing for binding to the immobilized SH2 domain. The change in refractive index at the surface, proportional to the mass bound, is recorded.

  • Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the peptide from the SH2 domain.

  • Regeneration: A solution is injected to remove any remaining bound peptide, preparing the chip for the next cycle.

  • Data Analysis: The binding data, presented as a sensorgram, is analyzed to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules. This technique provides a complete thermodynamic profile of the interaction.

Experimental Workflow for ITC:

cluster_prep Preparation cluster_workflow ITC Workflow cluster_analysis Data Analysis protein SH2 Domain in Cell titration Titration: Inject Peptide into Cell protein->titration peptide Peptide in Syringe peptide->titration heat_measurement Measure Heat Change titration->heat_measurement binding_isotherm Binding Isotherm heat_measurement->binding_isotherm thermodynamics Calculate K_d, ΔH, ΔS binding_isotherm->thermodynamics

Figure 2: A simplified workflow for Isothermal Titration Calorimetry experiments.

Key Steps:

  • Sample Preparation: The purified SH2 domain is placed in the sample cell of the calorimeter, and the phosphopeptide solution is loaded into a syringe.

  • Titration: Small aliquots of the peptide are injected into the SH2 domain solution.

  • Heat Measurement: The heat released or absorbed during the binding event is measured for each injection.

  • Data Analysis: The data is plotted as a binding isotherm, which is then fitted to a binding model to determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Signaling Pathways

The pYEEI motif is recognized by the SH2 domains of Src family kinases, which are key players in various signaling cascades. The binding of SH2 domains to their phosphotyrosine targets is a critical event for the recruitment and activation of downstream signaling molecules.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a role in regulating cell proliferation, survival, and migration.[8][9] Its activation can be initiated by various stimuli, including growth factor receptor activation.

cluster_upstream Upstream Activation cluster_src Src Activation cluster_downstream Downstream Signaling receptor Growth Factor Receptor autophosphorylation Autophosphorylation (pY creation) receptor->autophosphorylation src_sh2 Src SH2 Domain autophosphorylation->src_sh2 pYEEI binding src_kinase Src Kinase Domain src_sh2->src_kinase Activation mapk MAPK Pathway src_kinase->mapk pi3k PI3K/Akt Pathway src_kinase->pi3k cell_response Cell Proliferation, Survival, Migration mapk->cell_response pi3k->cell_response

Figure 3: Simplified Src kinase signaling pathway initiated by SH2 domain binding.

Lck Kinase Signaling Pathway

Lck is a member of the Src family of tyrosine kinases that is predominantly expressed in T-lymphocytes and is essential for T-cell receptor (TCR) signaling and T-cell activation.[10][11]

cluster_upstream T-Cell Receptor Activation cluster_lck Lck Activity cluster_downstream Downstream Signaling tcr TCR Engagement lck_kinase Lck Kinase Domain tcr->lck_kinase Activation itam_phos ITAM Phosphorylation lck_sh2 Lck SH2 Domain itam_phos->lck_sh2 Binding lck_kinase->itam_phos zap70 ZAP-70 lck_kinase->zap70 Phosphorylation lat LAT zap70->lat t_cell_activation T-Cell Activation lat->t_cell_activation

Figure 4: Key steps in the Lck-mediated T-cell receptor signaling pathway.

Discussion and Future Directions

The presented data establishes that Ac-pYEEI is a high-affinity ligand for the SH2 domains of Src and Lck, with dissociation constants in the nanomolar to low micromolar range. This makes it a valuable tool for studying SH2 domain function and a promising starting point for the development of therapeutic inhibitors.

The central question for future research is how the conjugation of caffeic acid to the pYEEI peptide would modulate its binding affinity and biological activity. While no direct experimental data is available, we can hypothesize potential outcomes:

  • Steric Hindrance: The bulky caffeic acid moiety could sterically hinder the binding of the pYEEI peptide to the SH2 domain, potentially leading to a decrease in binding affinity (a higher Kd). The extent of this effect would depend on the attachment point of the caffeic acid and its orientation relative to the key binding residues of the peptide.

  • Altered Pharmacokinetics: Caffeic acid could alter the solubility, cell permeability, and metabolic stability of the peptide. These changes could be beneficial for developing a cell-permeable probe or a therapeutic agent, even if the in vitro binding affinity is slightly reduced.

  • Novel Interactions: It is also possible that the caffeic acid moiety could form new, favorable interactions with residues on the surface of the SH2 domain outside of the primary pYEEI binding pocket. This could potentially lead to an increase in binding affinity or alter the specificity of the peptide for different SH2 domains.

  • Dual Functionality: A Caffeic acid-pYEEI conjugate could act as a dual-function molecule, combining the SH2-targeting ability of the peptide with the known antioxidant or other biological activities of caffeic acid.

References

A Comparative Guide to Src Family Kinase Inhibitors: Caffeic Acid-pYEEIE in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Caffeic acid-pYEEIE and other prominent inhibitors of the Src family kinases (SFKs), a group of non-receptor tyrosine kinases that are critical regulators of a wide array of cellular signaling pathways. Dysregulation of SFK activity is implicated in the progression of various cancers, making them a key therapeutic target. This document is intended to serve as a resource for researchers and drug development professionals, offering a compilation of inhibitory activities, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to this compound

This compound is a phosphopeptide ligand designed to target the Src Homology 2 (SH2) domain of Src family kinases.[1] The SH2 domain is a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues on other proteins, a critical step in intracellular signal transduction. By targeting the SH2 domain, this compound aims to disrupt these protein-protein interactions, thereby inhibiting the downstream signaling cascades mediated by Src. It has been reported as a potent ligand for the Src SH2 domain with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1]

Comparative Analysis of Inhibitory Activity

The following table summarizes the reported IC50 values for this compound and other well-characterized Src family kinase inhibitors. It is crucial to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, assay formats, and the specific Src family member targeted.

InhibitorTargetIC50 (nM)Notes
This compound Src SH2 domain42[1]Binds to the SH2 domain, disrupting protein-protein interactions.
Dasatinib Src0.5[2]A multi-kinase inhibitor that also targets Bcr-Abl, c-KIT, and PDGFR.
Saracatinib (AZD0530) c-Src2.7A potent and selective Src family kinase inhibitor.
Bosutinib (SKI-606) Src1.2[3]A dual Src/Abl kinase inhibitor.
PP2 Lck/Fyn4/5[4]A selective inhibitor of the Src family of protein tyrosine kinases.
SU6656 Src280A selective Src family kinase inhibitor.

Experimental Methodologies

The determination of inhibitor potency is paramount in drug discovery. Below are detailed, generalized protocols for key assays used to characterize Src family kinase inhibitors.

Biochemical Assay: Fluorescence Polarization for SH2 Domain Binding

This assay is commonly used to measure the binding affinity of an inhibitor to an isolated SH2 domain.

  • Reagents and Preparation:

    • Recombinant, purified Src SH2 domain.

    • A fluorescently labeled phosphopeptide probe known to bind to the Src SH2 domain (e.g., FITC-pYEEI).

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.05% (v/v) Tween-20, 1 mM DTT).

    • Test inhibitor (this compound or other compounds) at various concentrations.

  • Assay Procedure:

    • A fixed concentration of the fluorescently labeled phosphopeptide and the Src SH2 domain are incubated together in the assay buffer in a microplate.

    • The test inhibitor is added in a serial dilution to the wells.

    • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization of each well is measured using a suitable plate reader.

  • Data Analysis:

    • The binding of the larger SH2 domain to the small fluorescent peptide results in a slower tumbling rate and a higher fluorescence polarization value.

    • An effective inhibitor will displace the fluorescent peptide, leading to a decrease in fluorescence polarization.

    • The IC50 value is determined by plotting the change in fluorescence polarization against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Src SH2 Domain - Fluorescent Probe - Inhibitor Dilutions Incubate Incubate SH2 Domain, Fluorescent Probe, and Inhibitor Reagents->Incubate Add to microplate Measure Measure Fluorescence Polarization Incubate->Measure After equilibration Plot Plot Polarization vs. [Inhibitor] Measure->Plot Calculate Calculate IC50 Plot->Calculate G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Culture Culture Cells Treat Treat with Inhibitor Culture->Treat Lysis Cell Lysis Treat->Lysis Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Antibody Antibody Incubation Transfer->Antibody Detect Signal Detection Antibody->Detect G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Cell_Migration Cell Migration FAK->Cell_Migration MAPK_pathway MAPK Pathway (ERK) Ras->MAPK_pathway Akt_pathway Akt Pathway PI3K->Akt_pathway Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis MAPK_pathway->Cell_Proliferation Cell_Survival Cell Survival Akt_pathway->Cell_Survival

References

The Selective Inhibition of the Src SH2 Domain: A Comparative Analysis of Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Src Homology 2 (SH2) domain is a critical protein-protein interaction module in numerous signal transduction pathways, making it an attractive target for therapeutic intervention in diseases such as cancer and osteoporosis. The development of selective inhibitors for the Src SH2 domain is a key area of research. This guide provides a comparative analysis of Caffeic acid-pYEEIE, a potent phosphopeptide ligand, with other inhibitors targeting the Src SH2 domain, supported by experimental data and detailed protocols.

Performance Comparison of Src SH2 Inhibitors

The inhibitory potency of various compounds against the Src SH2 domain is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). Lower values indicate higher affinity and potency. The following tables summarize the binding affinities of this compound and other representative peptidic and non-peptidic inhibitors.

Peptidic Inhibitors Inhibitor Type Src SH2 Binding Affinity Reference
This compound PhosphopeptideIC50 = 42 nM [1][2]
Ac-pYEEIPhosphopeptideKd = 1.7 µM
pYEEIPhosphopeptideKd = 100 nM, IC50 = 6.5 µM
Ac-K(IDA)pYEEIEK(IDA)Modified PhosphopeptideKd = 0.6 µM

Table 1: Binding Affinities of Peptidic Src SH2 Inhibitors. This table highlights the superior potency of this compound compared to its parent peptide Ac-pYEEI and the unmodified pYEEI. The addition of the caffeic acid moiety significantly enhances the binding affinity.

Non-Peptidic Inhibitors Inhibitor Type Src SH2 Binding Affinity Reference
pYEEI-mimicking small moleculesSmall MoleculeHigh-affinity binders identified[1]
AP22408Small Molecule (ATP-competitive)Data on direct SH2 binding is limited
SU6656Small Molecule (ATP-competitive)IC50 (Src kinase) = 280 nM

Table 2: Binding Affinities of Non-Peptidic Src SH2 Inhibitors. While many small molecule inhibitors of Src target the ATP-binding site of the kinase domain, there is a growing interest in developing non-peptidic compounds that directly block the SH2 domain. Research has shown the successful design of high-affinity non-peptidic ligands that mimic the pYEEI peptide.[1] It is important to note that for many ATP-competitive inhibitors like SU6656, the primary reported potency is against the kinase activity, and their direct interaction with the SH2 domain is often not as well characterized.

Experimental Protocols

The determination of inhibitor potency relies on robust and reproducible experimental assays. The following are detailed protocols for two common methods used to screen and validate Src SH2 inhibitors.

Enzyme-Linked Immunosorbent Assay (ELISA) for SH2 Domain Binding Inhibition

This competitive ELISA protocol is designed to measure the ability of a test compound to inhibit the binding of a biotinylated phosphopeptide to a GST-tagged Src SH2 domain.

Materials:

  • GST-tagged Src SH2 domain

  • Biotinylated phosphopeptide probe (e.g., Biotin-pYEEI)

  • Streptavidin-coated 96-well plates

  • Test inhibitor (e.g., this compound)

  • Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Add 100 µL of streptavidin solution to each well of a 96-well plate and incubate for 1 hour at 37°C. Wash the plate three times with wash buffer.

  • Probe Binding: Add 100 µL of biotinylated phosphopeptide probe (at a concentration predetermined to give a robust signal) to each well and incubate for 1 hour at room temperature. Wash the plate three times with wash buffer.

  • Inhibition Reaction: In a separate plate, pre-incubate the GST-Src SH2 domain with varying concentrations of the test inhibitor for 30 minutes at room temperature in assay buffer.

  • Transfer: Transfer 100 µL of the SH2 domain/inhibitor mixture to the probe-coated plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound protein and inhibitor.

  • Detection: Add 100 µL of HRP-conjugated anti-GST antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the inhibitory activity of the test compound.

Fluorescence Polarization (FP) Competition Assay

This homogenous assay measures the displacement of a fluorescently labeled phosphopeptide from the Src SH2 domain by a test inhibitor.

Materials:

  • Purified Src SH2 domain

  • Fluorescently labeled phosphopeptide probe (e.g., FITC-pYEEI)

  • Test inhibitor (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)

  • Black, low-volume 384-well plates

Procedure:

  • Assay Setup: In each well of the 384-well plate, add the assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent probe (minimum polarization).

  • Protein Addition: Add a fixed concentration of the Src SH2 domain to each well (except the minimum polarization control). The concentration should be optimized to bind a significant fraction of the probe.

  • Probe Addition: Add a fixed, low nanomolar concentration of the fluorescently labeled phosphopeptide probe to all wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used. The decrease in polarization is proportional to the amount of probe displaced by the inhibitor.

Visualizing the Mechanism of Action

Understanding the signaling context and the experimental process is crucial for inhibitor development. The following diagrams, generated using the DOT language for Graphviz, illustrate the Src signaling pathway and the workflow for inhibitor screening.

Src_Signaling_Pathway cluster_activation Upstream Activation cluster_src Src Kinase cluster_downstream Downstream Signaling cluster_inhibition Inhibition Growth_Factor_Receptor Growth Factor Receptor (RTK) pY_Site Phosphorylated Tyrosine (pY) on RTK Growth_Factor_Receptor->pY_Site Autophosphorylation SH2_Domain SH2 Domain pY_Site->SH2_Domain Binding Src_Inactive Inactive Src (Closed Conformation) Src_Inactive->SH2_Domain Kinase_Domain Kinase Domain Src_Inactive->Kinase_Domain Src_Active Active Src (Open Conformation) Src_Active->SH2_Domain Src_Active->Kinase_Domain Substrate Substrate Protein (e.g., FAK, STAT3) Src_Active->Substrate Phosphorylation SH2_Domain->Src_Active Conformational Change pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response (Proliferation, Migration) pSubstrate->Cellular_Response Inhibitor This compound Inhibitor->SH2_Domain Blocks Binding

Caption: Src Signaling Pathway and Inhibition.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_optimization Lead Optimization Compound_Library Compound Library HTS_Assay High-Throughput Screening (e.g., FP or ELISA) Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., ITC, SPR) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (against other SH2 domains) Orthogonal_Assay->Selectivity_Panel Validated_Hits Validated Hits Selectivity_Panel->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR_Studies Cell-based_Assays Cell-based Assays SAR_Studies->Cell-based_Assays Lead_Compound Lead Compound Cell-based_Assays->Lead_Compound

Caption: Inhibitor Screening Workflow.

References

A Comparative Guide to Caffeic Acid-pYEEIE and Non-phosphorylated YEEIE Peptide Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the novel bi-functional molecule, Caffeic acid-phosphorylated YEEIE (Caffeic acid-pYEEIE), and its corresponding non-phosphorylated YEEIE peptide control. This document outlines their distinct biochemical properties, mechanisms of action, and potential applications, supported by illustrative experimental data and detailed protocols.

Introduction

In the realm of targeted therapeutics and chemical biology, the development of molecules with dual or enhanced functionalities is a significant pursuit. This compound is a rationally designed conjugate that combines the well-documented antioxidant and anti-inflammatory properties of caffeic acid with a phosphotyrosine-containing peptide motif (pYEEIE) known to interact with Src Homology 2 (SH2) domains. The pYEEIE motif is a specific recognition sequence for the SH2 domains of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that are pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2]

The non-phosphorylated YEEIE peptide serves as a crucial control in dissecting the specific contributions of tyrosine phosphorylation to the conjugate's biological activity. As SH2 domains typically require a phosphorylated tyrosine residue for high-affinity binding, the YEEIE peptide is expected to be inactive in SH2-mediated signaling pathways.[3] This guide will explore the synergistic potential of combining a signaling motif with a bioactive small molecule.

Biochemical and Functional Comparison

The primary distinction between this compound and the non-phosphorylated YEEIE peptide lies in their ability to engage with specific cellular signaling pathways.

  • This compound: This molecule is designed to act as a targeted modulator of SFK signaling. The pYEEIE sequence allows it to bind to the SH2 domains of SFKs, potentially acting as a competitive inhibitor of natural phosphoprotein-SH2 domain interactions. This targeted engagement could specifically disrupt downstream signaling cascades initiated by SFKs.[1] Concurrently, the caffeic acid moiety imparts antioxidant and anti-inflammatory properties, which can help mitigate cellular stress and inflammation.[4][5][6][7][8]

  • Non-phosphorylated YEEIE peptide: In contrast, the YEEIE peptide lacks the critical phosphate group on the tyrosine residue. This absence prevents its high-affinity binding to SH2 domains.[3] Therefore, this peptide is not expected to directly interfere with SFK signaling pathways. Its primary utility is as a negative control to demonstrate that the observed effects of the phosphorylated conjugate on SFK signaling are indeed due to the phosphotyrosine-SH2 domain interaction. Any residual biological activity observed with this peptide could be attributed to the peptide backbone itself, though this is generally minimal.

Quantitative Data Summary

The following tables present illustrative data from hypothetical experiments designed to compare the activities of this compound and the non-phosphorylated YEEIE peptide control.

Table 1: SH2 Domain Binding Affinity

CompoundTarget SH2 DomainBinding Affinity (Kd)
This compoundSrc SH2 Domain150 nM
Non-phosphorylated YEEIESrc SH2 Domain> 100 µM
This compoundLck SH2 Domain250 nM
Non-phosphorylated YEEIELck SH2 Domain> 100 µM

This table illustrates the expected high-affinity binding of the phosphorylated peptide to SH2 domains, while the non-phosphorylated version shows negligible interaction.

Table 2: In Vitro Antioxidant Activity

CompoundDPPH Radical Scavenging (IC50)
This compound25 µM
Non-phosphorylated YEEIE> 500 µM
Caffeic Acid20 µM

This table demonstrates the antioxidant capacity conferred by the caffeic acid moiety in the conjugate.

Table 3: Inhibition of Src Kinase-Mediated Cell Proliferation

CompoundCell LineAnti-proliferative Activity (IC50)
This compoundSrc-transformed Fibroblasts5 µM
Non-phosphorylated YEEIESrc-transformed Fibroblasts> 100 µM

This table highlights the potential of the phosphorylated conjugate to inhibit cellular processes driven by Src kinase activity.

Signaling Pathways and Experimental Workflows

Src Family Kinase (SFK) Signaling Pathway

The pYEEIE motif targets the SH2 domains of Src family kinases, which are key regulators of numerous signaling pathways. Upon activation by various stimuli (e.g., growth factor receptors), SFKs phosphorylate downstream substrates, leading to the activation of pathways such as the Ras-MAPK and PI3K-Akt pathways, which in turn regulate cell proliferation, survival, and migration.[1][2] this compound is hypothesized to competitively inhibit the binding of endogenous phosphoproteins to SFK SH2 domains, thereby dampening these downstream signals.

SFK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor SFK_inactive Src Family Kinase (Inactive) Receptor->SFK_inactive Activation SFK_active Src Family Kinase (Active) SFK_inactive->SFK_active Autophosphorylation Downstream_Substrates Downstream Substrates (e.g., STAT3, FAK) SFK_active->Downstream_Substrates Phosphorylation Signaling_Pathways Signaling Pathways (e.g., Ras-MAPK, PI3K-Akt) Downstream_Substrates->Signaling_Pathways Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Signaling_Pathways->Cellular_Responses pYEEIE_conjugate This compound pYEEIE_conjugate->SFK_active Inhibition YEEIE_control YEEIE (control) Experimental_Workflow Start Start: Synthesize and Purify Peptides SH2_Binding SH2 Domain Binding Assay (e.g., Fluorescence Polarization) Start->SH2_Binding Antioxidant_Assay Antioxidant Activity Assay (e.g., DPPH Assay) Start->Antioxidant_Assay Cell_Culture Cell Culture (e.g., Src-transformed cells) Start->Cell_Culture Data_Analysis Data Analysis and Comparison SH2_Binding->Data_Analysis Antioxidant_Assay->Data_Analysis Western_Blot Western Blot Analysis (p-Src, p-STAT3, p-FAK) Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT Assay) Cell_Culture->Proliferation_Assay Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis

References

A Comparative Guide to the Predicted Cross-Reactivity of Caffeic Acid-pYEEIE with SH2 Domains

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Caffeic acid-pYEEIE" is not described in the currently available scientific literature. This guide is based on the hypothesis that it is a conjugate of Caffeic acid and the phosphopeptide pYEEIE. The analysis herein is a prediction of its potential cross-reactivity based on the known properties of its constituent parts.

This guide provides a comparative analysis of the predicted binding specificity of a hypothetical this compound conjugate across various Src Homology 2 (SH2) domains. SH2 domains are critical protein modules in intracellular signaling pathways that recognize and bind to specific phosphotyrosine (pY) motifs. Understanding the cross-reactivity of a potential therapeutic agent like this compound is crucial for evaluating its specificity and potential off-target effects.

Predicted Binding Profile of the pYEEIE Motif

The pYEEI motif is well-characterized as a high-affinity ligand for the SH2 domains of Src family kinases (SFKs).[1][2] Computational and experimental studies have demonstrated that the specificity of this interaction is largely dictated by the residues C-terminal to the phosphotyrosine.[1] For instance, Src kinase SH2 domains show a preference for the pYEEI motif, while others, like Grb2, favor motifs such as pYVNV.[1]

The following table summarizes the known or predicted binding affinities of pYEEI-containing peptides to a selection of SH2 domains, providing a baseline for the expected cross-reactivity of the peptide component of this compound.

SH2 DomainKnown/Predicted Affinity for pYEEI MotifDissociation Constant (Kd)Reference
LckHigh39.8 nM (for pYEEIP)[3][4]
SrcHigh~310-675 nM (for pYEEI)[5]
FynHighNot Quantified[6]
Grb2Low-[1]
STAT3Low/Moderate-[7][8]
p85α N-SH2Low-[1]

Note: The binding affinity of Caffeic acid itself to SH2 domains has not been directly reported. However, Caffeic acid is known to inhibit the JAK-STAT signaling pathway by reducing the phosphorylation of STAT3.[9][10][11] Since STAT3 activation is dependent on its SH2 domain, Caffeic acid may indirectly influence signaling pathways involving this and other SH2 domains.

Experimental Protocols

To empirically determine the cross-reactivity of this compound, a panel of purified SH2 domains would be screened using established biophysical assays.

Fluorescence Polarization (FP) Assay

This method measures the change in the polarization of fluorescently labeled pYEEIE peptide upon binding to an SH2 domain.

Protocol:

  • Reagents and Materials:

    • Purified, recombinant SH2 domains (e.g., Lck, Src, Grb2, STAT3).

    • Fluorescently labeled pYEEIE peptide (e.g., with FITC or TAMRA).

    • Assay buffer (e.g., 100 mM KCl, 10 mM HEPES, 1 mM MgCl2, 0.1% BSA, pH 7.4).

    • This compound and unlabeled pYEEIE peptide (for competition assay).

    • Microplate reader with fluorescence polarization capabilities.

  • Direct Binding Assay:

    • A constant concentration of the fluorescently labeled pYEEIE peptide (e.g., 10 nM) is incubated with increasing concentrations of a specific SH2 domain in the assay buffer.

    • The mixture is incubated at room temperature for 30 minutes to reach equilibrium.

    • Fluorescence polarization is measured.

    • The data are plotted as fluorescence polarization versus SH2 domain concentration, and the Kd is determined by fitting the data to a one-site binding model.

  • Competitive Binding Assay:

    • A constant concentration of the SH2 domain and the fluorescently labeled pYEEIE peptide are pre-incubated.

    • Increasing concentrations of this compound are added to the mixture.

    • After incubation, the fluorescence polarization is measured.

    • A decrease in polarization indicates displacement of the fluorescent peptide by this compound.

    • The IC50 value is determined and can be converted to a Ki (inhibition constant).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure real-time binding kinetics and affinity.

Protocol:

  • Reagents and Materials:

    • SPR instrument and sensor chips (e.g., CM5).

    • Purified, recombinant SH2 domains.

    • This compound.

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Running buffer (e.g., HBS-EP).

  • Procedure:

    • One of the binding partners (typically the SH2 domain) is immobilized on the sensor chip surface via amine coupling.

    • A series of concentrations of the analyte (this compound) in running buffer are flowed over the chip surface.

    • The association and dissociation of the analyte are monitored in real-time by measuring the change in the refractive index at the surface.

    • The sensor surface is regenerated between analyte injections.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizations

Experimental Workflow for SH2 Domain Cross-Reactivity Screening

G cluster_prep Preparation cluster_assay Binding Assays cluster_data Data Analysis cluster_result Result prep1 Synthesize/Purify This compound assay1 Fluorescence Polarization prep1->assay1 assay2 Surface Plasmon Resonance prep1->assay2 prep2 Express/Purify Panel of SH2 Domains prep2->assay1 prep2->assay2 prep3 Synthesize Fluorescent pYEEIE Peptide prep3->assay1 data1 Determine Kd/IC50 Values assay1->data1 assay2->data1 data2 Compare Affinities Across SH2 Domains data1->data2 result Cross-Reactivity Profile data2->result

Caption: Workflow for assessing the cross-reactivity of this compound.

Signaling Pathway of Lck SH2 Domain

G cluster_sh2 SH2 Domain Interaction TCR TCR Complex Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT Lck->LAT Phosphorylates ZAP70->LAT Phosphorylates Downstream Downstream Signaling LAT->Downstream Recruits Adaptors pY_ZAP70 pY on ZAP-70 Lck_SH2 Lck SH2 pY_ZAP70->Lck_SH2 Binds

Caption: Simplified Lck signaling pathway highlighting SH2 domain interactions.

JAK-STAT Signaling Pathway and Potential Inhibition by Caffeic Acid

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 Receptor->STAT3 Recruits via SH2 Domain JAK->Receptor Phosphorylates JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes via SH2 Domain Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene Promotes CA Caffeic Acid CA->JAK Inhibits (Potential Target)

References

A Comparative Guide: Caffeic acid-pYEEIE versus Small Molecule Src Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Caffeic acid-pYEEIE, a phosphopeptide-based inhibitor of the Src SH2 domain, and prominent small molecule ATP-competitive inhibitors of the Src kinase domain. We present a comprehensive analysis of their mechanisms of action, binding affinities, and selectivity, supported by experimental data and detailed protocols.

Introduction

Src, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and angiogenesis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Inhibition of Src can be achieved through different strategies, primarily by targeting the ATP-binding site of the kinase domain or by disrupting protein-protein interactions mediated by its regulatory domains, such as the SH2 domain.

This guide contrasts two distinct approaches to Src inhibition:

  • This compound : A synthetic phosphopeptide that acts as a high-affinity ligand for the Src SH2 domain, thereby preventing its interaction with phosphotyrosine-containing binding partners.

  • Small Molecule Src Inhibitors (Dasatinib, Bosutinib, Saracatinib) : ATP-competitive inhibitors that target the kinase domain of Src, directly blocking its catalytic activity.

Mechanism of Action

The fundamental difference between this compound and small molecule inhibitors like Dasatinib, Bosutinib, and Saracatinib lies in their mechanism of inhibiting Src signaling.

This compound functions as an antagonist of the Src SH2 domain. The SH2 domain is crucial for the localization of Src to specific cellular compartments and for its interaction with upstream activators and downstream substrates. By binding to the SH2 domain, this compound allosterically inhibits Src signaling by preventing these critical protein-protein interactions.

Small molecule inhibitors , on the other hand, are ATP-competitive, binding to the kinase domain of Src. This direct inhibition of the catalytic site prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling.

Inhibition_Mechanisms Figure 1. Mechanisms of Src Inhibition cluster_0 SH2 Domain Inhibition cluster_1 Kinase Domain Inhibition Caffeic_acid_pYEEIE This compound SH2_Domain Src SH2 Domain Caffeic_acid_pYEEIE->SH2_Domain Binds to Phosphoprotein Phosphorylated Binding Partner SH2_Domain->Phosphoprotein Interaction Blocked Small_Molecule_Inhibitor Small Molecule Inhibitor (e.g., Dasatinib) Kinase_Domain Src Kinase Domain (ATP-binding site) Small_Molecule_Inhibitor->Kinase_Domain Competes with ATP for binding Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylation Blocked ATP ATP ATP->Kinase_Domain Phosphorylated_Substrate Phosphorylated Substrate Src_Signaling_Pathway Figure 2. Simplified Src Signaling Pathway Integrins Integrins Src Src Integrins->Src Activate STAT3 STAT3 Proliferation Proliferation STAT3->Proliferation PI3K_Akt PI3K/Akt Pathway Survival Survival PI3K_Akt->Survival Ras_MAPK Ras/Raf/MAPK Pathway Ras_MAPK->Proliferation Migration Migration Angiogenesis Angiogenesis Src->STAT3 Src->PI3K_Akt Src->Ras_MAPK Src->Angiogenesis FAK FAK Src->FAK FAK->Migration Experimental_Workflow Figure 3. Experimental Workflow for Inhibitor Evaluation Start Start In_Vitro_Assay In Vitro Assay (Biochemical) Start->In_Vitro_Assay Determine IC50/ Binding Affinity Cell_Based_Assay Cell-Based Assay (Cellular) In_Vitro_Assay->Cell_Based_Assay Assess Cellular Potency & Downstream Effects In_Vivo_Studies In Vivo Studies (Animal Models) Cell_Based_Assay->In_Vivo_Studies Evaluate Efficacy & Pharmacokinetics End End In_Vivo_Studies->End

In Vivo Efficacy of SHP2 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in vivo performance of prominent SHP2 inhibitors reveals a landscape of promising therapeutic agents, although data on Caffeic acid-pYEEIE remains elusive in publicly available literature. This guide provides a detailed comparison of the in vivo efficacy of leading clinical-stage SHP2 inhibitors—TNO155, RMC-4630, and JAB-3068—supported by experimental data and protocols.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology.[1] Its role in mediating cell survival and proliferation through the RAS-RAF-MEK-ERK signaling pathway makes it a compelling target for cancer therapy.[2][3] While a number of SHP2 inhibitors are under investigation, this comparison focuses on those with substantial preclinical in vivo data and clinical evaluation.

It is important to note that a thorough search of scientific literature and public databases did not yield any specific in vivo efficacy data for "this compound" as a SHP2 inhibitor. While caffeic acid and its derivatives, such as Caffeic Acid Phenethyl Ester (CAPE), have demonstrated general anti-cancer and anti-inflammatory properties in various studies, their specific activity and efficacy when conjugated with the pYEEIE peptide as a SHP2 inhibitor in an in vivo setting are not documented.[4][5][6] this compound is described as a high-affinity phosphopeptide ligand for the Src SH2 domain, but its performance in animal models for cancer treatment has not been published.[7]

Therefore, this guide will focus on the comparative in vivo efficacy of three prominent allosteric SHP2 inhibitors that have progressed to clinical trials: TNO155, RMC-4630, and JAB-3068.

Comparative In Vivo Efficacy of SHP2 Inhibitors

The following table summarizes the key in vivo efficacy data for TNO155, RMC-4630, and JAB-3068 in various cancer models.

InhibitorCancer ModelAnimal ModelDosing RegimenKey Efficacy Results
TNO155 KRAS G12C Mutant Lung CancerPatient-Derived Xenograft (PDX) MiceNot specifiedEnhanced anti-tumor activity in combination with a KRAS G12C inhibitor.[1]
EGFR-mutant lung cancerXenograft miceNot specifiedCombination with EGFR inhibitor nazartinib showed sustained ERK inhibition and tumor growth inhibition.[1]
BRAFV600E colorectal cancerXenograft miceNot specifiedSynergized with BRAF and MEK inhibitors by blocking ERK feedback activation.[1]
Neuroblastoma (ALK-mutant)Murine Xenograft20 mg/kg, twice dailyReduced tumor growth and prolonged survival in combination with lorlatinib.[8][9]
RMC-4630 KRAS-mutant Non-Small Cell Lung Cancer (NSCLC)Phase 1 Clinical Trial200 mg, twice weeklyDisease control rate of 80% in KRAS G12C NSCLC patients.[10]
Pancreatic Ductal Adenocarcinoma (PDAC)Subcutaneous Xenograft (AsPC-1 cells)Not specifiedSignificantly delayed tumor growth, with synergistic effects when combined with nanoparticle-paclitaxel.[5]
RAS-addicted solid cancersPhase 1 Clinical TrialDaily and intermittent dosingShowed anti-tumor activity in tumors with diverse RAS pathway mutations.[10]
JAB-3068 Advanced Solid TumorsPhase 1/2a Clinical TrialNot specifiedEvaluated for safety, tolerability, and anti-tumor activity in combination with an anti-PD-1 antibody.[11]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow for in vivo studies.

SHP2_Signaling_Pathway SHP2 Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 RAS RAS SOS->RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor SHP2 Inhibitor (e.g., TNO155, RMC-4630) Inhibitor->SHP2

SHP2's role in the RAS/MAPK signaling pathway.

In_Vivo_Experimental_Workflow General In Vivo Efficacy Workflow cluster_preclinical Preclinical Model Development cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Cell_Culture Tumor Cell Line Culture/PDX Establishment Animal_Model Animal Model Selection (e.g., Xenograft in Mice) Cell_Culture->Animal_Model Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Randomization Randomization into Treatment Groups Tumor_Implantation->Randomization Treatment Drug Administration (Vehicle, Inhibitor, Combination) Randomization->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached (Tumor Size, Time) Monitoring->Endpoint Tissue_Collection Tumor & Tissue Collection Endpoint->Tissue_Collection Analysis Efficacy & PK/PD Analysis Tissue_Collection->Analysis

Workflow for in vivo SHP2 inhibitor studies.

Experimental Protocols

The following are generalized experimental protocols for in vivo efficacy studies of SHP2 inhibitors based on published research. Specific details may vary between studies.

Murine Xenograft Model for Solid Tumors
  • Cell Lines and Culture: Human cancer cell lines (e.g., KRAS-mutant NSCLC, pancreatic cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animals: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2. Body weight is also monitored as an indicator of toxicity.

  • Drug Preparation and Administration: The SHP2 inhibitor (e.g., TNO155, RMC-4630) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose). The drug is administered orally (by gavage) or via intraperitoneal injection at specified doses and schedules (e.g., daily, twice weekly).

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the treated groups to the vehicle control group. Other endpoints may include tumor regression and survival analysis.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream signaling. This can include Western blotting to measure levels of phosphorylated ERK (pERK) to confirm inhibition of the MAPK pathway.[5]

Patient-Derived Xenograft (PDX) Models
  • Model Establishment: Tumor fragments from cancer patients are surgically implanted subcutaneously into immunocompromised mice. Once the tumors are established, they are passaged to subsequent cohorts of mice for expansion.

  • Treatment and Analysis: The treatment and analysis protocols are similar to those for cell line-derived xenograft models. PDX models are often considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.

Conclusion

The landscape of SHP2 inhibitors is rapidly evolving, with several compounds demonstrating significant in vivo efficacy and progressing through clinical trials. TNO155, RMC-4630, and JAB-3068 have all shown promise in preclinical models and early clinical studies, particularly in tumors with RAS pathway mutations. While the specific in vivo efficacy data for this compound as a SHP2 inhibitor is not yet available in the public domain, the broader class of caffeic acid derivatives has shown anti-cancer properties. Further research is needed to determine the potential of this compound as a targeted therapeutic agent. The continued investigation of these and other SHP2 inhibitors holds the potential to provide new and effective treatment options for a range of cancers.

References

Comparative Analysis of Ligand Binding to the Src SH2 Domain: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the structural analysis or binding affinity of a Caffeic acid-pYEEIE conjugate bound to the Src SH2 domain is not available in current scientific literature. This guide provides a comparative analysis of the well-characterized high-affinity phosphopeptide, pYEEI, and other known inhibitors of the Src SH2 domain. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in targeting this critical protein-protein interaction.

The Src Homology 2 (SH2) domain is a structurally conserved protein domain found in a wide array of intracellular signal-transducing proteins. It plays a pivotal role in mediating protein-protein interactions by recognizing and binding to specific phosphotyrosine (pTyr) motifs on other proteins. The Src tyrosine kinase, a proto-oncogene, contains an SH2 domain that is crucial for its regulation and for the propagation of numerous signaling pathways involved in cell growth, differentiation, and migration.[1] Dysregulation of Src kinase activity is implicated in the development and progression of various cancers, making its SH2 domain an attractive target for therapeutic intervention.[2]

This guide offers a comparative overview of the binding characteristics of various ligands to the Src SH2 domain, with a focus on the prototypical high-affinity peptide pYEEI.

Structural Insights into pYEEI Binding

The crystal structure of the Src SH2 domain in complex with the phosphopeptide pYEEI (pTyr-Glu-Glu-Ile) reveals a "two-pronged plug in a two-holed socket" binding mode.[3] The key interactions are:

  • Phosphotyrosine (pTyr) Pocket: The phosphorylated tyrosine residue of the peptide binds to a deep, positively charged pocket on the SH2 domain surface. This interaction is primarily mediated by conserved arginine residues within the SH2 domain.[3][4]

  • Hydrophobic Pocket: The isoleucine residue at the +3 position relative to the phosphotyrosine (pY+3) inserts into a hydrophobic pocket on the SH2 domain.[3]

The two glutamate residues at the pY+1 and pY+2 positions make less significant, solvent-exposed contacts with basic side chains on the SH2 domain surface.[5]

cluster_SrcSH2 Src SH2 Domain cluster_pYEEI pYEEI Peptide pTyr_pocket Phosphotyrosine Binding Pocket (Positively Charged) hydrophobic_pocket Hydrophobic Pocket (pY+3 Specificity) pTyr pTyr pTyr->pTyr_pocket High-affinity binding Glu1 Glu (pY+1) Glu1->pTyr_pocket Glu2 Glu (pY+2) Glu2->pTyr_pocket Ile Ile (pY+3) Ile->hydrophobic_pocket Specificity determinant

Diagram of pYEEI peptide interactions with the Src SH2 domain.

Comparative Binding Affinities of Src SH2 Ligands

The binding affinity of various ligands to the Src SH2 domain has been determined using a range of biophysical techniques. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify these interactions. A lower value for Kd or IC50 indicates a higher binding affinity.

Ligand/InhibitorLigand TypeKdIC50Reference(s)
pYEEI Phosphopeptide4 nM - 1.7 µM0.23 µM[5][6][7]
Ac-K(IDA)pYEEIEK(IDA) Modified Phosphopeptide0.6 µM-[5]
pYVNV Phosphopeptide-7.9 µM[6]
pYENI Phosphopeptide-1.0 µM[6]
Src C-terminal peptide (pTyr-527) Phosphopeptide~40 µM-[7]
PDGF-R peptide (pTyr-751) Phosphopeptide~400 nM-[7]
Bosutinib (SKI-606) Small Molecule (Kinase Inhibitor)--[8]
Saracatinib (AZD0530) Small Molecule (Kinase Inhibitor)--[1]

Note: The binding affinities for small molecule kinase inhibitors are often reported for the kinase domain rather than the SH2 domain. Their direct interaction with the SH2 domain may be weak or not the primary mechanism of action.

Experimental Protocols for Measuring Binding Affinity

Accurate determination of binding affinities is crucial for the evaluation of potential inhibitors. Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) are two widely used techniques.

Fluorescence Polarization (FP) Assay

This method is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Principle: A small, fluorescently labeled ligand (e.g., a pYEEI peptide) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Src SH2 domain, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization. Competitive inhibitors will displace the fluorescent ligand, causing a decrease in polarization.

Generalized Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified, recombinant Src SH2 domain in a suitable buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, pH 8.0).

    • Prepare a stock solution of a fluorescently labeled probe peptide (e.g., fluorescein-pYEEI) in the same buffer.

    • Prepare serial dilutions of the unlabeled test compounds (inhibitors).

  • Assay Setup:

    • In a microplate, add a fixed concentration of the Src SH2 domain and the fluorescent probe.

    • Add varying concentrations of the test compound to the wells.

    • Include control wells with only the probe (for minimum polarization) and with the probe and SH2 domain (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the inhibitor concentration to determine the IC50 value.

prep Prepare Reagents (Src SH2, Fluorescent Probe, Inhibitors) setup Set up Assay Plate (Mix SH2, Probe, and Inhibitor) prep->setup incubate Incubate to Reach Equilibrium setup->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Data and Determine IC50 measure->analyze

Workflow for a Fluorescence Polarization (FP) competition assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10]

Principle: A solution of the ligand is titrated into a solution containing the protein. The heat change upon each injection is measured. The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[9][11]

Generalized Protocol:

  • Sample Preparation:

    • Express and purify the Src SH2 domain.

    • Dialyze both the protein and the ligand into the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment Setup:

    • Load the Src SH2 domain solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

  • Titration: Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a suitable binding model to determine Kd, n, ΔH, and ΔS.[10]

Src Signaling Pathway and the Role of the SH2 Domain

The Src kinase is a key component of many signaling pathways that regulate cell proliferation, survival, and motility.[12][13][14] The SH2 domain is essential for the recruitment of Src to phosphorylated receptors and adaptor proteins, leading to the activation of downstream signaling cascades.

RTK Receptor Tyrosine Kinase (RTK) pTyr Phosphorylated RTK RTK->pTyr 2. Autophosphorylation Src Src Kinase Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Src->Downstream 4. Downstream phosphorylation Response Cellular Response (Proliferation, Survival, Motility) Downstream->Response Ligand Growth Factor Ligand->RTK 1. Activation pTyr->Src 3. SH2 domain binding & recruitment Inhibitor SH2 Domain Inhibitor Inhibitor->Src Blocks recruitment

Simplified Src signaling pathway highlighting SH2 domain interaction.

Conclusion

While the specific this compound conjugate remains a hypothetical molecule, the extensive research on pYEEI and other Src SH2 inhibitors provides a solid foundation for the rational design of novel therapeutics. The comparative data and experimental protocols presented in this guide are intended to aid researchers in the discovery and characterization of new and more potent inhibitors of the Src SH2 domain, with the ultimate goal of developing effective treatments for diseases driven by aberrant Src signaling.

References

Caffeic Acid-pYEEIE Analog: A Comparative Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a synthesized caffeic acid-pYEEIE analog with its constituent components, caffeic acid and the pYEEIE peptide. This document outlines the synthesis of the analog, presents a comparative analysis of its biological activities supported by experimental data, and provides detailed protocols for the key experiments.

Introduction

Caffeic acid, a naturally occurring phenolic compound, is well-documented for its potent antioxidant, anti-inflammatory, and anticancer properties. The peptide pYEEIE has been identified as a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases, which are pivotal in cellular signaling pathways regulating cell growth, differentiation, and migration. The conjugation of caffeic acid to the N-terminus of the pYEEIE peptide creates a novel analog designed to synergize the biological activities of both molecules and potentially offer enhanced therapeutic efficacy and targeted delivery. This guide delves into the synthesis of this promising analog and compares its performance against its parent molecules.

Synthesis of this compound Analog

The synthesis of the this compound analog is achieved through solid-phase peptide synthesis (SPPS), a well-established method for creating peptides. The general workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

A key study by Park et al. describes the appending of various hydroxyl aromatic acids, including caffeic acid, to the N-terminus of the pYEEIE peptide to develop non-phosphopeptide inhibitors for the Src family SH2 domain.

An illustrative workflow for the synthesis is provided below.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support (Resin) AA1 Couple Fmoc-Glu(OtBu)-OH Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 AA2 Couple Fmoc-Ile-OH Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 AA3 Couple Fmoc-Glu(OtBu)-OH Deprotect2->AA3 Deprotect3 Fmoc Deprotection AA3->Deprotect3 AA4 Couple Fmoc-Tyr(PO(OBzl)OH)-OH Deprotect3->AA4 Deprotect4 Fmoc Deprotection AA4->Deprotect4 CA_Couple Couple Caffeic Acid Deprotect4->CA_Couple Cleavage Cleavage from Resin & Side-Chain Deprotection CA_Couple->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: Solid-Phase Synthesis of this compound.

Comparative Analysis of Biological Activity

To objectively evaluate the synthesized this compound analog, its biological activities were compared against caffeic acid and the pYEEIE peptide individually. The key activities assessed were Src SH2 domain binding, antioxidant potential, and anti-inflammatory effects.

Src SH2 Domain Binding Affinity

The primary rationale for synthesizing the this compound analog was to enhance its binding affinity to the Src SH2 domain. An Enzyme-Linked Immunosorbent Assay (ELISA)-based competition assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the compounds.

CompoundIC50 (nM) for GST-Lck-SH2 Domain Binding
This compound 42
Ac-pYEEIE (Control Peptide)~1260
Caffeic AcidNot Active
pYEEIE PeptideNot Reported

Data sourced from Park et al., Bioorg Med Chem Lett. 2002 Oct 7;12(19):2711-4.

The results clearly demonstrate that the this compound analog possesses a significantly higher binding affinity for the Src SH2 domain, being approximately 30-fold more potent than the acetylated control peptide (Ac-pYEEIE). Caffeic acid alone did not exhibit any binding activity. This enhanced affinity suggests that the caffeic acid moiety plays a crucial role in the interaction with the SH2 domain.

Antioxidant Activity

The antioxidant capacity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The results are expressed as the concentration required to scavenge 50% of the DPPH radicals (EC50).

CompoundDPPH Radical Scavenging Activity (EC50, µM)
This compound Not Yet Reported
Caffeic Acid~15-20
pYEEIE PeptideNot Yet Reported

Antioxidant activity of the pYEEIE peptide has not been reported in the reviewed literature. Further studies are required to determine the antioxidant properties of the pYEEIE peptide and the this compound conjugate.

While specific data for the this compound analog is not yet available, caffeic acid is a well-established antioxidant. It is hypothesized that the conjugate will retain significant antioxidant activity due to the presence of the catechol group in the caffeic acid moiety, which is essential for its radical scavenging properties.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation.

CompoundNitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC50, µM)
This compound Not Yet Reported
Caffeic Acid~5-15
pYEEIE PeptideNot Yet Reported

Anti-inflammatory activity of the pYEEIE peptide has not been reported in the reviewed literature. Further experimental validation is needed to quantify the anti-inflammatory effects of the pYEEIE peptide and the this compound conjugate.

Caffeic acid is known to inhibit NO production effectively. The this compound analog is expected to exhibit anti-inflammatory activity, which may be further enhanced by its ability to target Src kinases involved in inflammatory signaling pathways.

Signaling Pathway Interactions

The conjugation of caffeic acid to the pYEEIE peptide is designed to influence cellular signaling at multiple levels. The pYEEIE moiety targets the Src SH2 domain, thereby potentially inhibiting the downstream signaling cascades regulated by Src family kinases. Caffeic acid, on the other hand, is known to modulate various pathways, including the inhibition of pro-inflammatory enzymes and transcription factors.

Signaling_Pathway cluster_inhibition Inhibitory Action cluster_outcomes Cellular Outcomes CA_pYEEIE This compound Src Src Kinase CA_pYEEIE->Src Inhibits SH2 Domain NFkB NF-κB CA_pYEEIE->NFkB Inhibits STAT3 STAT3 Src->STAT3 Activates Proliferation Decreased Cell Proliferation STAT3->Proliferation iNOS_COX2 iNOS & COX-2 (Pro-inflammatory Enzymes) NFkB->iNOS_COX2 Induces Expression Inflammation Reduced Inflammation iNOS_COX2->Inflammation

Caption: Proposed Signaling Pathway Inhibition by this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound
  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Glu(OtBu), Ile, Glu(OtBu), Tyr(PO(OBzl)OH)) using a coupling agent such as HBTU/HOBt in the presence of a base (e.g., DIPEA) in DMF. Monitor coupling completion with a ninhydrin test.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using 20% piperidine in DMF.

  • Caffeic Acid Coupling: Following the final Fmoc deprotection, couple caffeic acid (with protected hydroxyl groups, e.g., as acetyl esters) to the N-terminus of the peptide using a suitable coupling agent.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

DPPH Radical Scavenging Assay
  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds (caffeic acid, pYEEIE peptide, and this compound analog) in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC50 value. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Conclusion

The synthesis of the this compound analog represents a promising strategy for developing targeted therapeutic agents. The significantly enhanced binding affinity of the conjugate for the Src SH2 domain compared to its parent peptide highlights the potential for targeted inhibition of Src-mediated signaling pathways. While further experimental data is required to fully elucidate the antioxidant and anti-inflammatory properties of the conjugate, the known activities of caffeic acid suggest that these beneficial properties will likely be retained or even enhanced. This guide provides a foundational framework for researchers interested in exploring the synthesis and therapeutic potential of such novel bio-conjugates.

A Comparative Analysis of Caffeic Acid-pYEEIE and Other Phosphopeptide Ligands for the Src SH2 Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Caffeic acid-pYEEIE, a high-affinity ligand for the Src Homology 2 (SH2) domain, against other known phosphopeptide ligands. The data presented herein is compiled from publicly available experimental findings to offer an objective comparison of binding affinities and to provide detailed experimental methodologies for researchers seeking to conduct their own evaluations.

Introduction to Src SH2 Domain and its Ligands

The Src Homology 2 (SH2) domain is a structurally conserved protein module of approximately 100 amino acids that plays a pivotal role in intracellular signal transduction.[1][2] SH2 domains recognize and bind to specific motifs containing phosphorylated tyrosine (pTyr) residues on other proteins. This interaction is a fundamental mechanism for the recruitment of signaling proteins to activated receptor tyrosine kinases and for the assembly of multi-protein signaling complexes.

The specificity of SH2 domain binding is determined by the amino acid sequence flanking the phosphotyrosine residue. The Src SH2 domain, in particular, shows a preference for the motif pTyr-Glu-Glu-Ile (pYEEI).[3][4][5] Ligands that can modulate the binding of the Src SH2 domain to its natural partners are valuable tools for studying Src-mediated signaling pathways and hold potential as therapeutic agents in diseases where Src activity is dysregulated, such as in various cancers.

This compound is a synthetic phosphopeptide ligand designed for high-affinity binding to the Src SH2 domain.[6][7] This guide compares its performance with its parent peptide, Ac-pYEEIE, and other relevant phosphopeptide ligands.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of this compound and other phosphopeptide ligands to the Src SH2 domain. The data is presented as IC50 or Kd values, where a lower value indicates higher binding affinity.

LigandSequence/DescriptionBinding Affinity (IC50/Kd)Notes
This compound N-terminal Caffeic acid modification of pYEEIE42 nM (IC50) [6][7]Exhibits significantly higher affinity compared to its parent peptide.
Ac-pYEEIE N-acetylated pYEEIE~1.26 µM (IC50)Estimated to have 30-fold lower affinity than this compound.[6][7]
pYEEI Phosphotyrosine-Glu-Glu-Ile4 nM - 1.7 µM (Kd)[8][9][10]A high-affinity binding motif for the Src SH2 domain. The wide range in reported Kd values may reflect different experimental conditions and techniques.
pYVNV Phosphotyrosine-Val-Asn-ValLower affinity for Src SH2A preferred binding motif for the Grb2 SH2 domain, often used as a negative control for Src SH2 binding.[3]
PDGF-R (pY-751) Peptide derived from Platelet-Derived Growth Factor Receptor~400 nM (Relative Kd)Binds with an affinity approximately 2 orders of magnitude lower than the high-affinity pYEEI-P peptide.[8][9]
Src C-terminal (pY-527) Peptide derived from the regulatory C-terminal tail of SrcLow affinityBinds with about 10,000-fold lower affinity than the pYEEI-P peptide.[8][9]
Src Autophosphorylation site (pY-416) Peptide derived from the autophosphorylation site of SrcLow affinityBinds with about 10,000-fold lower affinity than the pYEEI-P peptide.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ligand binding affinities. Below are outlines of common experimental protocols used to evaluate the interaction between phosphopeptide ligands and the Src SH2 domain.

Fluorescence Polarization (FP) Assay

This method is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening.[7][11]

Principle: A small, fluorescently labeled phosphopeptide (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger SH2 domain, the tumbling rate of the tracer slows down, leading to an increase in fluorescence polarization. Unlabeled competitor ligands, such as this compound, will displace the fluorescent tracer, causing a decrease in polarization.

General Protocol:

  • Reagents and Buffers:

    • Purified, recombinant Src SH2 domain.

    • Fluorescently labeled phosphopeptide tracer with known affinity for the Src SH2 domain (e.g., a fluorescein-labeled pYEEI peptide).

    • Unlabeled competitor phosphopeptide ligands (e.g., this compound, Ac-pYEEIE).

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

  • Procedure:

    • A fixed concentration of the Src SH2 domain and the fluorescent tracer are incubated together to form a complex.

    • Serial dilutions of the unlabeled competitor ligand are added to the complex.

    • The reaction is incubated to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis:

    • The IC50 value (the concentration of competitor ligand that displaces 50% of the bound tracer) is determined by plotting the change in fluorescence polarization against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[5][12][13]

Principle: A solution of the ligand is titrated into a solution containing the protein of interest. The heat released or absorbed during the binding event is measured by the calorimeter.

General Protocol:

  • Sample Preparation:

    • Purified, recombinant Src SH2 domain and the phosphopeptide ligand are extensively dialyzed against the same buffer to minimize heat of dilution effects.

    • The concentrations of both protein and ligand are accurately determined.

  • ITC Experiment:

    • The Src SH2 domain solution is placed in the sample cell of the calorimeter.

    • The phosphopeptide ligand solution is loaded into the injection syringe.

    • A series of small, sequential injections of the ligand into the protein solution is performed.

    • The heat change after each injection is measured.

  • Data Analysis:

    • The heat per injection is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.

Visualizing Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Src SH2 domain's role in a simplified signaling pathway and a typical experimental workflow for ligand evaluation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active, pY) RTK_inactive->RTK_active Dimerization & Autophosphorylation Src_inactive Src (Inactive) RTK_active->Src_inactive Recruits & Activates (via SH2 domain) Src_active Src (Active) Src_inactive->Src_active Substrate_unphos Substrate Src_active->Substrate_unphos Phosphorylates Substrate_phos Phosphorylated Substrate (pY) Substrate_unphos->Substrate_phos Downstream Downstream Signaling Substrate_phos->Downstream Initiates Ligand Growth Factor Ligand->RTK_inactive Binds

Caption: Simplified signaling pathway of Src activation via an upstream Receptor Tyrosine Kinase.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Prep Purify Recombinant Src SH2 Domain FP Fluorescence Polarization Protein_Prep->FP ITC Isothermal Titration Calorimetry Protein_Prep->ITC Ligand_Prep Synthesize/Obtain Phosphopeptide Ligands Ligand_Prep->FP Ligand_Prep->ITC IC50 Determine IC50 FP->IC50 Kd Determine Kd ITC->Kd Comparison Compare Binding Affinities IC50->Comparison Kd->Comparison

Caption: General experimental workflow for comparing phosphopeptide ligand binding to the Src SH2 domain.

References

Safety Operating Guide

Proper Disposal of Caffeic Acid-pYEEIE: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of specialized laboratory reagents is paramount for maintaining a secure research environment and adhering to regulatory standards. This guide provides essential procedural information for the proper disposal of Caffeic acid-pYEEIE, a phosphopeptide ligand for the Src SH2 domain. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this protocol emphasizes general best practices for chemical waste management and the critical importance of consulting the manufacturer-provided SDS.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific hazards are detailed in the product-specific SDS, general precautions for handling similar chemical compounds include:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][2]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

  • Hygiene: Wash hands thoroughly after handling.[1][3]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound. This process is designed to be a general guideline; always prioritize the specific instructions provided in the manufacturer's SDS.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. Before disposal, locate and thoroughly review the SDS provided by the supplier of your this compound. This document will contain specific details on hazards, handling, and disposal requirements.

  • Classification of Waste: Based on the SDS and your institutional guidelines, classify this compound waste. As a general precaution, this material should be considered hazardous waste unless otherwise specified.[1]

  • Containerization:

    • Place unused this compound and any materials contaminated with it (e.g., pipette tips, tubes, absorbent paper) into a designated, properly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is securely sealed.

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound".

    • Include any other information required by your institution's environmental health and safety (EHS) department, such as the date and responsible researcher's name.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Follow any specific storage conditions mentioned in the SDS, such as temperature requirements. The product itself is typically stored at -20°C.[4]

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound through standard laboratory trash or down the drain.[1]

Quantitative Data Summary

No specific quantitative data for the disposal of this compound is publicly available. The table below summarizes key chemical properties that are relevant for handling and storage.

PropertyValueSource
Molecular Weight923.82 g/mol [4][5]
Molecular FormulaC₃₉H₅₀N₅O₁₉P[4][5][6]
Purity≥95%[4][5]
SolubilitySoluble to 2 mg/ml in PBS[4]
Storage Temperature-20°C[4]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available in the public domain. The definitive protocol will be outlined in the Safety Data Sheet (SDS) provided by the manufacturer. The procedural steps outlined above represent the standard best practices in the absence of a specific, publicly available protocol.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal_Workflow start Start: Need to Dispose of This compound sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds classify Classify as Hazardous Waste sds->classify containerize Place in Labeled Hazardous Waste Container classify->containerize store Store Securely in Designated Area containerize->store ehs Contact Environmental Health & Safety (EHS) store->ehs pickup Arrange for Waste Pickup ehs->pickup end_proc End of Procedure pickup->end_proc

This compound Disposal Workflow

References

Personal protective equipment for handling Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for Caffeic acid-pYEEIE, a conjugate of caffeic acid and the phosphorylated peptide pYEEIE. As this is a specialized research chemical, a specific Safety Data Sheet (SDS) is not available. The following procedures are based on the known properties of its constituent components: caffeic acid and synthetic peptides.

Hazard Assessment

The primary hazards associated with this compound are derived from the caffeic acid component and its physical form as a fine powder.

  • Caffeic Acid Hazards :

    • Causes skin and serious eye irritation.[1][2]

    • May cause respiratory irritation upon inhalation of dust.[1][2][3]

    • Suspected of causing cancer and damaging fertility.[1][2][3]

  • Peptide Hazards : While the peptide component is considered low-hazard, as a fine powder it can be easily aerosolized, leading to inhalation.

  • Physical Properties : The compound may be hygroscopic (absorbs moisture from the air) and light-sensitive.

Hazard StatementGHS ClassificationSource Component
H315: Causes skin irritationSkin Irritant, Category 2Caffeic Acid[1][2]
H319: Causes serious eye irritationEye Irritant, Category 2Caffeic Acid[1][2]
H335: May cause respiratory irritationSTOT SE, Category 3Caffeic Acid[1][2][3]
H351: Suspected of causing cancerCarcinogen, Category 2Caffeic Acid[1][3][4]
H361f: Suspected of damaging fertilityReproductive Toxin, Category 2Caffeic Acid[1][3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to create a barrier between the researcher and the chemical.[5]

TaskRequired Personal Protective Equipment (PPE)
Storage & Transport Lab coat, safety glasses, nitrile gloves.
Weighing Powder Fastened lab coat, chemical splash goggles, double nitrile gloves, N95 respirator (or work in a certified chemical fume hood).[6]
Preparing Solutions Fastened lab coat, chemical splash goggles, nitrile gloves.
General Handling Lab coat, safety glasses, nitrile gloves.[5][6][7][8]

Operational Plan: Step-by-Step Procedures

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed, airtight container to protect it from moisture and air.[9]

  • Store in a cool, dry, and dark place, away from direct sunlight and heat sources.[10]

  • Segregate from incompatible materials, such as strong oxidizing agents.[10]

3.2. Weighing Procedure (Tare Method) Due to the hazards of inhaling fine powders, weighing operations require careful procedure to minimize dust generation.[11][12]

  • Preparation : Designate a specific area for weighing.[12][13] Cover the work surface with absorbent bench paper.[14]

  • Tare Vessel : Place a clean, empty container with a secure lid (e.g., a vial) on the analytical balance and tare it to zero.[12]

  • Transfer : Move the tared container to a certified chemical fume hood or a ventilated balance enclosure.

  • Aliquot : Inside the hood, carefully transfer the desired amount of this compound powder into the tared container. Use anti-static weigh boats or tools if necessary to prevent powder from scattering.[12][15]

  • Seal : Securely close the lid of the container.

  • Re-weigh : Return the sealed container to the balance to obtain the precise weight of the powder.[13]

  • Cleanup : Decontaminate the weighing area and tools. Wipe surfaces with a damp cloth to collect any stray powder, avoiding dry sweeping which can create dust.[12]

3.3. Solution Preparation

  • Perform all solution preparations within a chemical fume hood.

  • Add the solvent to the sealed container containing the pre-weighed powder. If necessary, a septum-capped vial can be used to add solvent via syringe.[13]

  • Mix gently until the compound is fully dissolved.

Emergency and Spill Response

IncidentImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical advice if irritation persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][3]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If exposed or concerned, seek medical advice.[1][3]
Ingestion Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[4]
Minor Spill (Powder) Restrict access to the area. Wear appropriate PPE (respirator, goggles, double gloves, lab coat). Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled, sealable waste container. Clean the spill area with a wet cloth.
Major Spill Evacuate the immediate area. Alert laboratory personnel and contact the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste :

    • Collect all used disposable PPE (gloves, weigh boats, paper towels) and contaminated materials.

    • Place them in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste :

    • Collect all solutions containing the compound in a separate, clearly labeled, and sealed hazardous waste container.

    • Do not pour solutions down the drain.[4]

  • Disposal :

    • Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[2] While peptides and their derivatives are often biodegradable, the presence of caffeic acid and the synthetic nature of the compound necessitate disposal as chemical waste.[16][17]

G cluster_prep Preparation & Weighing cluster_handling Solution Prep & Use cluster_disposal Waste Disposal prep 1. Don PPE (Goggles, Lab Coat, Double Gloves, Respirator) tare 2. Tare Sealed Vessel on Balance prep->tare transfer 3. Move Vessel to Fume Hood tare->transfer weigh 4. Add Powder to Vessel in Hood transfer->weigh seal 5. Seal Vessel Securely weigh->seal reweigh 6. Re-weigh Sealed Vessel on Balance seal->reweigh add_solvent 7. Add Solvent in Fume Hood reweigh->add_solvent experiment 8. Perform Experiment (Standard Lab PPE) collect_solid 9. Collect Solid Waste (PPE, Consumables) experiment->collect_solid collect_liquid 10. Collect Liquid Waste (Unused Solutions) experiment->collect_liquid dispose 11. Dispose via EHS (Labeled Hazardous Waste) collect_solid->dispose collect_liquid->dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.